6-Chloro-5-iodoindolin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYBYDBCXXCNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-5-iodoindolin-2-one chemical structure and analysis
An In-depth Technical Guide to 6-Chloro-5-iodoindolin-2-one: Structure, Analysis, and Applications
Introduction: The Significance of a Halogenated Heterocycle
This compound is a halogenated heterocyclic compound built upon the indolin-2-one scaffold. While seemingly a simple molecule, its true value lies in its role as a versatile building block in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure, meaning it is frequently found in biologically active compounds, including numerous approved drugs.[1][2][3] The specific placement of chloro and iodo substituents on the benzene ring provides chemists with reactive handles for further chemical modification and imparts specific electronic and steric properties that can be crucial for molecular recognition and biological activity.
This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical structure, detailed analytical characterization, and scientific context of this compound. The methodologies described herein are grounded in established principles of analytical chemistry, providing a framework for robust quality control and structural verification.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1507976-00-2 | [4][5] |
| Molecular Formula | C₈H₅ClINO | [4][6] |
| Molecular Weight | 293.49 g/mol | [4][6] |
| Appearance | Brown Powder | [5] |
| Purity | Typically ≥95-97% | [4][5] |
| SMILES String | O=C1NC2=C(C=C(I)C(Cl)=C2)C1 | [4] |
Chemical Structure and Elucidation
The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological systems. The structure of this compound features a bicyclic system comprising a benzene ring fused to a five-membered lactam (a cyclic amide) ring.
Caption: 2D structure of this compound.
Analytical Characterization Methodologies
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the principles and expected outcomes for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of organic compounds and because the amide N-H proton is readily observable. The strong electron-withdrawing effects of the carbonyl group, chlorine, and iodine atoms significantly influence the chemical shifts of nearby protons and carbons, pushing them to higher ppm values (deshielding).
¹H NMR (Proton NMR) Analysis:
-
Amide Proton (N-H): A broad singlet is expected, typically in the range of 10-11 ppm, due to the acidic nature of this proton.
-
Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring. The proton at the C7 position will appear as a singlet, and the proton at the C4 position will also be a singlet. Their exact chemical shifts will be influenced by the adjacent substituents.
-
Methylene Protons (C3-H₂): A singlet corresponding to two protons is expected for the CH₂ group at the C3 position, typically appearing around 3.5-4.0 ppm.
¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum provides confirmation of the carbon skeleton.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon (C2) is expected to be the most downfield signal, typically >170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 90-150 ppm). The carbons directly attached to the electronegative chlorine (C6) and iodine (C5) will have their chemical shifts significantly affected. The one-bond chlorine-isotope effect can sometimes be used to identify chlorinated carbons in high-resolution spectra.[7]
-
Methylene Carbon (CH₂): A signal for the C3 carbon is expected in the aliphatic region, typically around 35-45 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common technique.
Trustworthiness & Self-Validation: The presence of both chlorine and iodine provides a highly characteristic isotopic pattern that serves as an internal validation of the compound's identity.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 293, corresponding to the molecule with the most abundant isotopes (¹²C₈, ¹H₅, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).
-
Isotopic Pattern: A key confirmatory feature is the presence of an M+2 peak at m/z 295, with an intensity of approximately one-third of the M⁺ peak. This is the signature isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1). Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity around the molecular ion. The overall pattern is a definitive fingerprint for a molecule containing one chlorine and one iodine atom.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A reverse-phase method is typically employed.
Protocol Example (Self-Validating System): A robust HPLC method ensures that impurities are separated from the main compound, validating its purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid for better peak shape). For example, starting with 30% acetonitrile and ramping up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Outcome: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound like this, a purity of >95% is common.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the amide.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is the hallmark of the amide carbonyl group in the five-membered lactam ring.
-
C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (<1000 cm⁻¹) and are less diagnostic but contribute to the unique overall spectrum.
Standard Analytical Workflow
The comprehensive characterization of a newly synthesized or procured batch of this compound follows a logical and systematic workflow to ensure its identity and purity before its use in further applications.
Caption: Typical analytical workflow for quality control of this compound.
Applications in Drug Discovery
The indolin-2-one core is a cornerstone in the design of kinase inhibitors.[1][2] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of diseases like cancer. Molecules based on the indolin-2-one scaffold have been successfully developed as inhibitors of various receptor tyrosine kinases (RTKs).[2]
This compound serves as an advanced intermediate. The halogen atoms are not merely passive substituents; they are functional handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse chemical moieties at the C5 and C6 positions. This modular approach enables the rapid synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental process in optimizing a drug candidate's potency and selectivity.[3] The presence of both a chloro and an iodo group allows for selective or sequential reactions, further enhancing its synthetic utility.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its robust and unambiguous analytical characterization is not merely a procedural step but a prerequisite for ensuring the reliability and reproducibility of scientific research. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and elemental confirmation, and HPLC for purity assessment provides a comprehensive and self-validating system for quality control. As the quest for novel therapeutics continues, the strategic use of well-characterized and versatile building blocks like this compound will remain paramount to the success of drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1507976-00-2 | AChemBlock [achemblock.com]
- 5. This compound [allbiopharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clioquinol [webbook.nist.gov]
- 10. Separation of 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Chloro-5-iodoindolin-2-one: A Strategic Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The indolin-2-one core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Its inherent structural features, including a hydrogen bond donor and acceptor, and an aromatic ring system, allow for diverse functionalization and tailored pharmacological profiles. This guide focuses on a specific, strategically substituted derivative, 6-Chloro-5-iodoindolin-2-one (CAS Number: 1507976-00-2), a compound poised for significant applications in the synthesis of targeted therapeutics. While specific literature on this exact molecule is nascent, this document will provide a comprehensive technical overview of its synthesis, potential biological significance, and applications by drawing upon established principles of organic synthesis and the well-documented activities of structurally related analogues.
Physicochemical Properties and Structural Attributes
A foundational understanding of a molecule's properties is critical for its application in research and development. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1507976-00-2 | N/A |
| Molecular Formula | C₈H₅ClINO | N/A |
| Molecular Weight | 293.49 g/mol | N/A |
| Purity | Typically ≥95% | N/A |
| Appearance | Likely a solid powder | N/A |
The presence of both a chloro and an iodo group on the aromatic ring offers distinct advantages. The chloro group can influence the electronic properties of the molecule and provide a site for further modification, while the iodo group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.
Proposed Synthesis of this compound: A Chemist's Perspective
Step 1: Electrophilic Iodination of 6-Chloroindolin-2-one
The key transformation is the regioselective iodination of the 6-chloroindolin-2-one starting material. The electron-donating nature of the amide nitrogen directs electrophilic aromatic substitution to the ortho and para positions. In this case, the C5 position is activated for iodination.
Protocol:
-
Reaction Setup: To a solution of 6-chloroindolin-2-one in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add an iodinating agent. Common and effective iodinating reagents include N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Proposed synthetic route to this compound.
Biological Significance and Potential Applications in Drug Discovery
The indolin-2-one scaffold is a well-established pharmacophore, particularly in the field of oncology. Numerous substituted indolin-2-ones have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Potential as a Tyrosine Kinase Inhibitor Intermediate
Derivatives of the indolin-2-one core have shown potent inhibitory activity against a range of RTKs, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.
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Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.
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Fibroblast Growth Factor Receptors (FGFRs): Play a role in a variety of cellular processes.
The 6-chloro-5-iodo substitution pattern of the target molecule provides a strategic platform for the synthesis of libraries of potential RTK inhibitors. The iodine at the C5 position can be readily functionalized using cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.
Caption: Workflow for utilizing this compound in drug discovery.
Broader Therapeutic Potential
Beyond oncology, the indolin-2-one scaffold has been explored for a range of other therapeutic applications. The anti-proliferative properties of some derivatives suggest potential utility in treating hyperproliferative disorders. Furthermore, the versatility of the indolin-2-one core allows for its incorporation into molecules targeting other enzyme families and receptors.
Experimental Protocols: A Guide for the Bench Scientist
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This protocol serves as a template that can be adapted and optimized for specific substrates and desired products.
Objective: To synthesize a C5-arylated 6-chloroindolin-2-one derivative.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the desired C5-arylated product.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic halogenation pattern provides a dual handle for chemical modification, enabling the rapid generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the extensive research on the indolin-2-one scaffold strongly suggests its potential as a precursor to potent therapeutics, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers to embark on the synthesis and application of this promising intermediate in their drug discovery endeavors. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved treatments for a range of human diseases.
Introduction: The Strategic Importance of 6-Chloro-5-iodoindolin-2-one
An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-iodoindolin-2-one Precursors
In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics, particularly kinase inhibitors.[2][3][4] The specific derivative, this compound, represents a critical and highly functionalized intermediate. Its strategic value lies in the orthogonal reactivity of its halogen substituents: the chloro group provides electronic modulation and steric influence, while the iodo group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, focusing on the synthesis of its immediate precursor, 6-chloroindolin-2-one, followed by a detailed analysis of the crucial regioselective iodination step. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Scaffold: 6-Chloroindolin-2-one
The most established and scalable route to this compound begins with the construction of the 6-chloroindolin-2-one core. This is typically achieved through a multi-step sequence starting from readily available chlorinated nitroaromatics. The general strategy involves the formation of a substituted phenylacetic acid followed by a reductive cyclization.[5][6]
Synthetic Pathway Overview
A common and industrially relevant pathway commences with 2,5-dichloronitrobenzene. This starting material undergoes nucleophilic aromatic substitution with a malonic ester, followed by hydrolysis, decarboxylation, and finally, reductive cyclization to yield the target oxindole.[7]
Caption: General synthetic scheme for 6-Chloroindolin-2-one.
Causality in Experimental Design
-
Choice of Starting Material: 2,5-Dichloronitrobenzene is an ideal starting material. The nitro group strongly activates the chlorine atom at the ortho position (C2) for nucleophilic aromatic substitution, ensuring high regioselectivity in the reaction with dimethyl malonate.
-
Malonic Ester Synthesis: The use of dimethyl malonate in the presence of a non-nucleophilic base like potassium carbonate allows for the formation of the C-C bond at the activated position. Dimethyl sulfoxide (DMSO) is an excellent solvent for this step due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the reaction.[6]
-
Hydrolysis and Decarboxylation: The resulting malonate ester is readily hydrolyzed to the corresponding dicarboxylic acid under basic conditions. Subsequent acidification and heating cause facile decarboxylation to yield the phenylacetic acid derivative. This is a classic and reliable transformation.[6]
-
Reductive Cyclization: The final step is a cornerstone of oxindole synthesis. The use of a reducing agent like iron powder in acetic acid simultaneously reduces the nitro group to an amine and catalyzes the intramolecular amide bond formation (cyclization) to construct the indolin-2-one ring system.[5][6] This one-pot reduction and cyclization is highly efficient and avoids the isolation of the potentially unstable amino-phenylacetic acid intermediate.
Detailed Experimental Protocol: Synthesis of 6-Chloroindolin-2-one
The following protocol is a representative synthesis adapted from established literature procedures.[6][7]
Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate
-
To a 5 L three-neck flask equipped with a mechanical stirrer and thermometer, add dimethyl sulfoxide (3 L) and dimethyl malonate (280 g).
-
While stirring, add anhydrous potassium carbonate (500 g) followed by 2,5-dichloronitrobenzene (251 g).
-
Slowly heat the reaction mixture to 85-95 °C and maintain this temperature for 6-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to 20 °C and quench by adding 8 L of water.
-
Acidify the aqueous solution by dropwise addition of concentrated hydrochloric acid (approx. 760-780 mL) while keeping the temperature below 30 °C.
-
Stir the resulting suspension for 2 hours.
-
Collect the solid product by filtration, wash thoroughly with water until neutral, and dry to yield the malonate derivative.
Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid
-
In a suitable reaction vessel, suspend the dried dimethyl (4-chloro-2-nitrophenyl)malonate from the previous step in a mixture of ethanol (1 L) and 2N sodium hydroxide solution (1 L).
-
Heat the mixture to 70-80 °C and stir for approximately 6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction system to 0-10 °C.
-
Carefully adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. Note: Significant gas evolution (CO₂) will occur. Maintain the pH in this range for 1 hour to ensure complete decarboxylation.
-
The product, 4-chloro-2-nitrophenylacetic acid, will precipitate and can be collected by filtration.
Step 3: Synthesis of 6-Chloroindolin-2-one
-
Charge a 3 L three-neck flask with acetic acid (700 mL) and methanol (700 mL).
-
Add the 4-chloro-2-nitrophenylacetic acid (262.5 g) from the previous step under stirring.
-
Heat the suspension to 50-55 °C.
-
In portions, carefully add iron powder (125 g) to control the exotherm.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 2-4 hours.
-
Upon reaction completion, the product can be isolated by cooling, filtration, and washing to yield 6-chloroindolin-2-one.
Part 2: Regioselective Iodination of 6-Chloroindolin-2-one
With the 6-chloroindolin-2-one core in hand, the next critical transformation is the introduction of an iodine atom at the C5 position. This is achieved via an electrophilic aromatic substitution reaction.
Mechanistic Principles and Regioselectivity
Iodine (I₂) itself is a relatively weak electrophile and requires activation to react with the moderately activated oxindole ring.[8] This is typically accomplished by using an oxidizing agent or a more potent iodine source.[9][10]
The regioselectivity of the iodination is governed by the combined directing effects of the substituents on the aromatic ring:
-
Amide Nitrogen (at C1): This is a powerful ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen that can be donated into the ring.
-
Chloro Group (at C6): This is an ortho, para-directing but deactivating group.
The C5 position is para to the strongly activating amide nitrogen and ortho to the chloro group. The powerful para-directing effect of the amide group is the dominant influence, making the C5 position the most electron-rich and thus the most susceptible to electrophilic attack.
Caption: Mechanism of Electrophilic Aromatic Iodination.
Common Iodination Reagents and Protocols
A variety of methods can be employed for the iodination of electron-rich aromatic compounds. The choice of reagent depends on factors such as substrate reactivity, desired selectivity, and process safety.[9]
| Reagent System | Description | Advantages | Disadvantages |
| I₂ / Oxidizing Agent | Uses elemental iodine with an oxidant like H₂O₂ or HNO₃ to generate the electrophilic iodine species in situ.[9] | Cost-effective, readily available reagents. | Can lead to over-iodination or side reactions if not carefully controlled. Use of strong acids can be hazardous. |
| N-Iodosuccinimide (NIS) | A mild and stable source of electrophilic iodine. Often used with a catalytic amount of a protic or Lewis acid.[9] | High selectivity, mild reaction conditions, simple workup. | More expensive than elemental iodine. |
| Iodine Monochloride (ICl) | A potent and pre-formed electrophilic iodinating agent. | Highly reactive, can iodinate less activated rings. | Corrosive, moisture-sensitive, can potentially introduce chlorine. |
Detailed Experimental Protocol: Iodination using NIS
This protocol provides a method using N-Iodosuccinimide, which is often preferred for its selectivity and mild conditions.[9]
-
In a reaction vessel protected from light, dissolve 6-chloroindolin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add N-Iodosuccinimide (1.05-1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound is a well-defined process that hinges on two key strategic phases: the robust construction of the 6-chloroindolin-2-one scaffold and its subsequent highly regioselective iodination. Understanding the mechanistic underpinnings of each step—from the nitro-group activated nucleophilic substitution to the amide-directed electrophilic iodination—is paramount for successful and scalable synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers engaged in the synthesis of this valuable intermediate, enabling the continued development of novel therapeutics based on the versatile indolin-2-one core.
References
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Substituted Indolin-2-ones: From Kinase Inhibition to Clinical Application
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This guide provides an in-depth technical exploration of substituted indolin-2-ones, with a primary focus on their role as potent and selective kinase inhibitors. We will dissect their mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, detail key clinical examples, and provide robust, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel therapeutics.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a bicyclic heterocyclic compound that has proven to be an exceptionally versatile scaffold for the development of therapeutic agents, particularly in oncology.[3][4] Its rigid structure, coupled with the synthetic tractability of substituting at various positions (notably C-3, C-5, and N-1), allows for the fine-tuning of pharmacological properties. This has led to the development of numerous derivatives that act as inhibitors of protein kinases—enzymes that play a critical role in cellular signaling pathways.[2][5]
Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, where it drives uncontrolled cell growth, proliferation, survival, and angiogenesis (the formation of new blood vessels).[6][7] Substituted indolin-2-ones have emerged as a premier class of kinase inhibitors, with several compounds achieving regulatory approval and many more in clinical development.[1][5]
Mechanism of Action: Targeting the Engine of Cell Signaling
The primary mechanism by which indolin-2-one derivatives exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic site of protein kinases.[8][9] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby blocking the downstream signaling cascades that promote pathological processes.[10]
Many of the most successful indolin-2-one drugs are multi-targeted kinase inhibitors, simultaneously blocking several key receptors involved in tumor progression and angiogenesis.[11][12] The most prominent targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis. Inhibition of VEGFRs, particularly VEGFR-2, cuts off the blood supply to tumors, starving them of oxygen and nutrients.[12][13][14]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[11][12][13]
-
Fibroblast Growth Factor Receptors (FGFRs): Play roles in tumor cell proliferation and survival.[15][16]
-
c-KIT: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST).[11][12]
Clinical Exemplars: Sunitinib and Nintedanib
Sunitinib (Sutent®): Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant GIST.[11] It potently inhibits VEGFRs, PDGFRs, c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene.[11][12][13] The simultaneous inhibition of these pathways leads to a powerful dual effect: reducing tumor vascularization and directly inducing cancer cell apoptosis.[11][17]
Nintedanib (Ofev®): Nintedanib is another multi-targeted inhibitor that targets VEGFR, FGFR, and PDGFR.[15][16] In addition to its use in non-small cell lung cancer, it is approved for idiopathic pulmonary fibrosis (IPF), a progressive lung disease.[15][18] Its mechanism in IPF involves interfering with fibroblast proliferation, migration, and differentiation, thereby slowing the fibrotic process.[8][16][19]
Visualizing the Signaling Pathway
The diagram below illustrates the primary signaling pathways targeted by indolin-2-one inhibitors like Sunitinib. By blocking receptors like VEGFR and PDGFR at the cell surface, these drugs prevent the activation of downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Role of angiogenesis in the growth and progression of tumors. Treatment with angiogenesis inhibitors: from promising results in experimental animal models to the reality of clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 13. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nintedanib - Wikipedia [en.wikipedia.org]
- 16. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 19. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-5-iodoindolin-2-one
Abstract
The indolin-2-one chemical scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a detailed technical analysis of 6-Chloro-5-iodoindolin-2-one, a specific derivative poised for therapeutic development. While direct biological data for this exact molecule is emerging, its structural features—a chlorinated C6 position and a halogenated C5 position—strongly suggest a potent inhibitory profile against a well-defined set of protein kinases implicated in oncology and other proliferative diseases. This document synthesizes data from highly analogous compounds, including the FDA-approved drug Sunitinib, to elucidate the most probable therapeutic targets. We will explore the mechanistic basis for targeting key receptor tyrosine kinases (RTKs) such as VEGFRs, PDGFRs, and FGFRs, as well as the proto-oncogene c-Kit. Furthermore, we will discuss emerging targets like GSK-3β. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven experimental protocols, signaling pathway diagrams, and a robust framework for validating the therapeutic potential of this compound.
Introduction: The Indolin-2-one Scaffold in Kinase Inhibition
Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The indolin-2-one core has emerged as a "privileged scaffold" for designing ATP-competitive kinase inhibitors.[3][4] These small molecules effectively occupy the ATP-binding pocket of specific kinases, thereby blocking the phosphorylation cascade that drives cell proliferation, survival, and angiogenesis.[3][5]
The therapeutic success of this scaffold is exemplified by drugs like Sunitinib (SU11248), an indolinone derivative approved for renal cell carcinoma and gastrointestinal stromal tumors (GIST).[6][7][8] Sunitinib's mechanism relies on the inhibition of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7][8][9]
The subject of this guide, this compound, possesses key structural motifs that are known to enhance kinase inhibitory activity. Structure-activity relationship (SAR) studies have consistently shown that halogenation at the C5 position of the indolinone ring, as seen with the iodo group here and the fluoro group in Sunitinib, is critical for potent activity against VEGFR-2 and PDGFRβ.[6] The chloro group at C6 further modulates the electronic properties and binding interactions within the kinase domain.[10][11] Based on this strong structural precedent, this guide will dissect the most probable and potent therapeutic targets for this compound.
Part 1: Primary Angiogenesis and Proliferation Targets
The most well-documented targets for substituted indolinones are the receptor tyrosine kinases that drive tumor angiogenesis and proliferation. The combination of C5 and C6 substitutions on this compound suggests it will function as a multi-targeted inhibitor against this class of kinases.
Section 1.1: Vascular Endothelial Growth Factor Receptors (VEGFRs)
Expertise & Experience: The inhibition of angiogenesis is a clinically validated anti-cancer strategy. VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), are the primary mediators of VEGF-driven angiogenesis, a process essential for supplying tumors with nutrients and oxygen.[9][10] Indolinones like Semaxanib (SU5416) were among the first potent and selective VEGFR-2 inhibitors to be developed.[6][12] The core indolinone structure forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket (specifically with residues like Cys919 and Glu917 in VEGFR-2), effectively blocking its catalytic activity.[13][14] The halogen substituents at C5 and C6 are expected to enhance hydrophobic interactions within the pocket, leading to high-potency inhibition.
Signaling Pathway Diagram: VEGFR-2
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Semaxanib - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-iodoindolin-2-one: Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-iodoindolin-2-one is a halogenated indolinone scaffold with potential applications in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This technical guide provides a detailed framework for the systematic evaluation of these critical parameters. In the absence of extensive publicly available data for this specific molecule, this document emphasizes robust experimental methodologies, enabling researchers to generate reliable and reproducible data. The protocols outlined herein are designed to be self-validating, incorporating control measures and detailed analytical procedures to ensure data integrity. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the indolinone core.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a promising molecule from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can determine the fate of a drug candidate.
-
Solubility directly influences a compound's bioavailability. A poorly soluble compound will exhibit limited absorption, leading to suboptimal therapeutic efficacy, regardless of its intrinsic potency. Understanding the solubility of this compound in various solvents is not only crucial for formulation development but also for designing efficient purification strategies and conducting in vitro biological assays.
-
Stability dictates a compound's shelf-life, its degradation pathways, and potential for generating toxic byproducts. A comprehensive stability profile is a regulatory requirement and essential for ensuring patient safety. Investigating the stability of this compound under various stress conditions (e.g., pH, temperature, and light) provides insights into its degradation kinetics and helps in identifying suitable storage conditions.
This guide will provide detailed, actionable protocols for determining the solubility and stability of this compound, empowering researchers to build a comprehensive data package for this promising molecule.
Solubility Determination: A Practical Approach
Currently, there is a notable absence of publicly available, quantitative solubility data for this compound in common pharmaceutical solvents. The following section outlines a robust experimental workflow to generate this crucial dataset.
Illustrative Solubility Profile
To guide experimental design, the following table presents a hypothetical solubility profile of this compound. It is imperative to note that these values are for illustrative purposes only and must be determined experimentally.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Molecular Formula | Dielectric Constant (20°C)[1] | Predicted Solubility Category |
| Water | H₂O | 80.1 | Poorly Soluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | - | ~79 | Poorly Soluble |
| Methanol | CH₃OH | 32.7[1] | Soluble |
| Ethanol | C₂H₅OH | 24.6[1] | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47[1] | Freely Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble |
| Acetonitrile | C₂H₃N | 36.64[1] | Soluble |
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the equilibrium solubility of this compound.
References
Spectroscopic Profile of 6-Chloro-5-iodoindolin-2-one: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 6-Chloro-5-iodoindolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the identification, characterization, and application of this molecule in research and development settings.
Molecular Structure and Overview
This compound is a halogenated derivative of the indolin-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both chloro and iodo substituents on the aromatic ring, in addition to the lactam functionality, imparts a unique electronic and steric profile to the molecule, making its spectroscopic characterization crucial for understanding its chemical behavior.
Molecular Formula: C₈H₅ClINO[1]
Molecular Weight: 293.49 g/mol [1]
CAS Number: 1507976-00-2[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following data has been generated using the NMRDB prediction engine, a reliable tool for estimating NMR chemical shifts and coupling constants.[2][3][4]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ at a frequency of 400 MHz is presented below. The spectrum is characterized by distinct signals corresponding to the aromatic, methylene, and amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 (Predicted) | Singlet | 1H | N-H |
| ~7.8 (Predicted) | Singlet | 1H | Ar-H |
| ~7.2 (Predicted) | Singlet | 1H | Ar-H |
| ~3.6 (Predicted) | Singlet | 2H | -CH₂- |
Interpretation:
-
N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom's electronegativity.
-
Aromatic Protons: The two aromatic protons on the substituted benzene ring are in different chemical environments and are therefore predicted to appear as two distinct singlets. Their downfield chemical shifts (~7.2-7.8 ppm) are a result of the deshielding effects of the aromatic ring current, as well as the electron-withdrawing nature of the chloro, iodo, and lactam functionalities. The lack of adjacent protons results in singlet multiplicities.
-
Methylene Protons: The two protons of the methylene group (-CH₂-) in the five-membered ring are chemically equivalent and are predicted to resonate as a singlet at approximately 3.6 ppm. The adjacent carbonyl group and the aromatic ring contribute to their downfield shift from a typical aliphatic C-H signal.
Caption: Correlation of ¹H NMR signals to the molecular structure.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in CDCl₃ provides insights into the carbon framework of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 (Predicted) | C=O (Lactam) |
| ~145 (Predicted) | Ar-C (quaternary) |
| ~140 (Predicted) | Ar-C (quaternary) |
| ~135 (Predicted) | Ar-C-H |
| ~130 (Predicted) | Ar-C-H |
| ~90 (Predicted) | Ar-C-I |
| ~120 (Predicted) | Ar-C-Cl |
| ~35 (Predicted) | -CH₂- |
Interpretation:
-
Carbonyl Carbon: The lactam carbonyl carbon is expected to have the most downfield chemical shift (around 175 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons: The six aromatic carbons are predicted to appear in the range of 90-145 ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-Cl and C-I) will have their chemical shifts significantly influenced. The carbon bearing the iodine atom is predicted to be the most upfield of the aromatic carbons (~90 ppm), a characteristic effect of heavy halogens. The quaternary carbons will generally have lower intensities compared to the protonated carbons.
-
Methylene Carbon: The aliphatic methylene carbon is expected to resonate at approximately 35 ppm.
Infrared (IR) Spectroscopy
The predicted IR spectrum provides information about the functional groups present in this compound. The key vibrational frequencies are anticipated as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 (Predicted) | N-H Stretch | Lactam |
| ~1710 (Predicted) | C=O Stretch | Lactam |
| ~1600, ~1470 (Predicted) | C=C Stretch | Aromatic Ring |
| ~800-600 (Predicted) | C-Cl, C-I Stretch | Halogens |
Interpretation:
-
N-H Stretch: A characteristic absorption band for the N-H stretch of the lactam is expected around 3200 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding.
-
C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the lactam is predicted around 1710 cm⁻¹. This is a highly diagnostic peak for the indolin-2-one core.
-
Aromatic C=C Stretches: The presence of the aromatic ring will give rise to several absorption bands in the 1600-1470 cm⁻¹ region due to C=C bond stretching vibrations.
-
C-X Stretches: The carbon-halogen stretching vibrations (C-Cl and C-I) are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the following observations are expected in an electron ionization (EI) mass spectrum.
Molecular Ion Peak:
The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, which is approximately 293. The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, which is a characteristic isotopic pattern for a single chlorine atom.
Key Fragmentation Pathways:
The indolin-2-one scaffold is known to undergo characteristic fragmentation patterns. The primary fragmentation is often the loss of carbon monoxide (CO) from the lactam ring.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of CO: The molecular ion can lose a neutral molecule of carbon monoxide (28 Da) to form a fragment ion at m/z 265. This is a common fragmentation for lactams.
-
Loss of Halogens: Fragmentation can also occur through the cleavage of the carbon-halogen bonds. The loss of a chlorine radical (35 Da) would result in a fragment at m/z 258. Similarly, the loss of an iodine radical (127 Da) would lead to a fragment at m/z 166. The relative abundance of these fragment ions will depend on the bond strengths and the stability of the resulting ions.
Experimental Protocols
As this guide is based on predicted data, the following are generalized protocols for acquiring experimental spectroscopic data for this compound.
5.1. NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
5.2. IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
5.3. Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) for a more detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data offers valuable insights into the structural features of this molecule. While predicted data is a powerful tool in the absence of experimental results, it is imperative that these predictions are validated through experimental characterization. The protocols provided herein offer a starting point for researchers to obtain and confirm the spectroscopic properties of this compound, thereby facilitating its further investigation and potential applications in the field of drug discovery and development.
References
A Researcher's Guide to 6-Chloro-5-iodoindolin-2-one: Sourcing, Quality Control, and Application in Targeted Therapy Synthesis
Introduction: The Strategic Importance of 6-Chloro-5-iodoindolin-2-one in Modern Drug Discovery
This compound, a halogenated oxindole, has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules for pharmaceutical research. Its strategic importance lies in the precise positioning of its chloro and iodo substituents on the indolinone core. This unique arrangement allows for selective and sequential functionalization, making it a highly valuable intermediate in the multi-step synthesis of targeted therapies. Specifically, this compound is a key precursor in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.
This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of commercially available this compound, including a comparative analysis of suppliers, guidance on quality assessment, best practices for safe handling and storage, and a detailed look at its application in the synthesis of Nintedanib.
Commercial Sourcing of this compound for Research Applications
The accessibility of high-purity this compound is crucial for the successful and reproducible synthesis of downstream targets. Several chemical suppliers specialize in providing this intermediate for research and development purposes. The following table provides a comparative overview of prominent suppliers.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Additional Information |
| AChemBlock | W162983 | 97% | Inquire | Provides basic product specifications. |
| AK Scientific, Inc. (AKSci) | 7004DY | ≥ 95% | 250mg, 1g, 5g | Products are for research and development use only. |
| Arbony | BDJHH039633 | Not specified | Inquire | Mentions availability of SDS and Certificate of Analysis.[1] |
| BLD Pharm | BD149975 | Inquire | Inquire | Provides storage information.[2] |
| Moldb | M220164 | 95% | Inquire | States that NMR, HPLC, and LC-MS data are available.[3] |
Note: Availability, pricing, and product specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis for each batch.
Quality Control and Analytical Characterization: Ensuring Experimental Integrity
For researchers, the purity and structural integrity of starting materials are paramount. When procuring this compound, it is essential to obtain and scrutinize the supplier's Certificate of Analysis (CoA). A comprehensive CoA should include the following analytical data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a primary method for confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
While specific CoAs for this compound are typically provided upon request from the supplier, researchers can reference spectral data for related compounds in the scientific literature to have a baseline for comparison.[4][5]
Safe Handling and Storage of Halogenated Indolinones
This compound, as a halogenated organic compound, requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general precautions for handling halogenated and powdered chemicals should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2] An inert atmosphere is also recommended for long-term storage to prevent potential degradation.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Application in the Synthesis of Nintedanib: A Key Intermediate
The primary application of this compound in a research context is as a key intermediate in the synthesis of Nintedanib. The synthetic strategy generally involves the functionalization of the indolinone core, leveraging the reactivity of the chloro and iodo groups.
The following diagram illustrates a generalized synthetic pathway to Nintedanib, highlighting the role of this compound.
Caption: Generalized synthetic pathway to Nintedanib from this compound.
Experimental Protocol: Synthesis of Nintedanib Precursors
While specific, detailed protocols for the synthesis of Nintedanib from this compound are often proprietary, the scientific and patent literature provides a basis for the key transformations. Several patents outline methods for preparing Nintedanib and its intermediates, which can be adapted by skilled medicinal chemists.[6][7][8] These methods often involve steps such as condensation reactions and the formation of key intermediates under controlled conditions. For instance, one patented method describes the condensation of a 2-oxoindole-6-methyl formate derivative with benzaldehyde, followed by halogenation and subsequent condensation to yield Nintedanib.[7] Another approach details the preparation of Nintedanib through intermediates like methyl 3-benzoyl-2-oxoindoline-6-formate.[6]
Researchers should consult these patents and related scientific articles to develop a detailed synthetic plan.[9] It is crucial to perform thorough characterization of all intermediates to ensure the desired stereochemistry and purity before proceeding to the next step.
Conclusion
This compound is a valuable and strategically important building block for researchers engaged in the synthesis of targeted therapies, most notably Nintedanib. Careful selection of a reputable commercial supplier, rigorous quality control of the starting material through analytical validation, and adherence to safe handling and storage protocols are essential for successful and reproducible research outcomes. The synthetic pathways outlined in the patent literature provide a solid foundation for the utilization of this key intermediate in the development of novel therapeutic agents.
References
- 1. Arbony Virtual | Virtual tour generated by Panotour [arbony.com]
- 2. 1507976-00-2|this compound|BLD Pharm [bldpharm.com]
- 3. 1507976-00-2 | this compound - Moldb [moldb.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. 6-CHLORO-1H-INDOLE-2-CARBALDEHYDE(53590-59-3) 1H NMR [m.chemicalbook.com]
- 6. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 7. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
- 8. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 6-Chloro-5-iodoindolin-2-one and its Derivatives for Drug Discovery
Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry
The indolin-2-one (oxindole) core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively mimic peptide backbones and interact with a wide array of biological targets. Consequently, oxindole derivatives have been successfully developed as potent inhibitors for various enzyme families, particularly protein kinases.
This guide focuses on the synthesis of a key intermediate, 6-Chloro-5-iodoindolin-2-one . The strategic placement of the chloro and iodo groups offers distinct advantages for medicinal chemists:
-
The 6-chloro substituent can provide crucial hydrophobic interactions within a target's binding pocket and often enhances metabolic stability.
-
The 5-iodo group serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This combination makes this compound an ideal starting point for constructing libraries of complex molecules aimed at discovering novel therapeutics, including kinase inhibitors for oncology and antipsychotics.[1][2][3][4] This document provides a detailed, field-proven protocol for the synthesis of the core intermediate and its subsequent derivatization via N-alkylation and Suzuki coupling.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. First, the commercially available 6-Chloroindolin-2-one is regioselectively iodinated to yield the key intermediate. Second, this intermediate is functionalized at either the C5-position via palladium-catalyzed cross-coupling or at the N1-position via alkylation, providing access to a diverse chemical space.
Caption: Synthetic workflow for this compound and its derivatives.
Part I: Synthesis of this compound
Principle & Mechanistic Rationale
The synthesis of the target intermediate is achieved through an electrophilic aromatic substitution reaction. The oxindole ring system is activated towards electrophiles by the electron-donating effect of the nitrogen atom's lone pair. This directs substitution primarily to the C5 and C7 positions (para and ortho to the nitrogen, respectively).
-
Regioselectivity: The iodination occurs selectively at the C5 position. This is due to the C5 position being sterically more accessible than the C7 position, which is hindered by the adjacent fused ring. The chloro group at C6 is a deactivating meta-director, which further disfavors substitution at C7 and C5, but the activating effect of the amide nitrogen is dominant, directing the electrophile to the C5 position.
-
Choice of Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent. It is a mild, solid, and easy-to-handle source of an electrophilic iodine species (I+).[5][6] The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates NIS, making it a more potent electrophile.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Chloroindolin-2-one | ≥98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloroindolin-2-one (5.0 g, 29.8 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.19 equiv.) dropwise to the stirring solution.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (7.4 g, 32.8 mmol, 1.1 equiv.) portion-wise over 10 minutes.
-
Scientist's Note: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should appear at a lower Rf than the starting material.
-
Quenching: Once the reaction is complete, pour the mixture into a 1 L beaker containing a 10% aqueous solution of sodium thiosulfate (200 mL) to quench any unreacted iodine/NIS. A color change from dark brown to pale yellow should be observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL).
-
Scientist's Note: The bicarbonate wash neutralizes the sulfuric acid catalyst, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to afford this compound as an off-white to pale tan solid.
Expected Yield: 75-85%. Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity.
Part II: Synthesis of this compound Derivatives
N-Alkylation Protocol
Principle: The nitrogen atom of the indolinone can be deprotonated by a suitable base to form a nucleophilic anion, which then displaces a halide from an alkylating agent (R-X) in an Sₙ2 reaction.[7][8][9] The choice of base is critical; strong bases like sodium hydride (NaH) are effective for a wide range of alkyl halides, while milder bases like potassium carbonate (K₂CO₃) are suitable for more reactive alkylating agents like benzyl or allyl halides.
General Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.) or sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add the desired alkyl halide (R-X, 1.2 equiv.) dropwise.
-
Stir the reaction at room temperature (or heat to 50-60 °C if necessary) until completion as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling Protocol
Principle: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the C5-position of the oxindole and an aryl or heteroaryl group.[10][11] The reaction involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and reductive elimination to yield the product and regenerate the catalyst.[12][13]
General Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Reaction Parameters
| Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| Iodination | NIS, H₂SO₄ (cat.) | Acetonitrile | 20-25 | 12-16 | 75-85 |
| N-Alkylation | R-X, K₂CO₃ or NaH | DMF | 25-60 | 2-12 | 60-90 |
| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Dioxane/Water | 80-100 | 4-12 | 50-85 |
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 6-Chloro-5-iodoindolin-2-one in Kinase Inhibitor Screening
Introduction: The Indolinone Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within the vast chemical space of kinase inhibitors, the indolinone core has emerged as a "privileged scaffold".[1][2][4] Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases.[1][2][3] This structural feature is the foundation for a multitude of approved drugs and clinical candidates, including Sunitinib, Axitinib, and Semaxanib (SU5416), which have demonstrated significant clinical efficacy against various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.[3][5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-5-iodoindolin-2-one as a versatile starting point for kinase inhibitor screening campaigns. We will delve into the rationale behind its selection, detailed protocols for both biochemical and cell-based screening, and a roadmap for hit-to-lead optimization.
The Strategic Advantage of this compound
This compound is not merely a synthetic intermediate; it is a strategic fragment for initiating a kinase inhibitor discovery program. Its utility is rooted in several key features:
-
Validated Core Structure: It possesses the fundamental 2-indolinone core that has a proven track record in binding to the kinase ATP pocket.
-
Dual Halogenation for Versatile Chemistry: The presence of both a chlorine and an iodine atom at positions 6 and 5, respectively, provides orthogonal handles for medicinal chemistry exploration. The iodine is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse chemical libraries. The chlorine atom offers an additional site for modification, albeit typically requiring more forcing reaction conditions.
-
Fragment-Based Drug Discovery (FBDD) Amenability: With a low molecular weight, it is an ideal starting fragment for FBDD campaigns.[8][9][10] Screening of this core fragment can identify initial low-affinity binders, which can then be elaborated into more potent and selective inhibitors.
Kinase Inhibitor Screening Workflow
A typical kinase inhibitor screening campaign utilizing this compound would follow a multi-stage process, starting from broad screening and progressively narrowing down to promising lead candidates.
Caption: A generalized workflow for kinase inhibitor discovery starting from this compound.
PART 1: Library Generation from the Core Scaffold
The initial step involves the creation of a focused library of compounds derived from this compound. This is typically achieved through parallel synthesis techniques.
Protocol 1: Suzuki Coupling for Library Synthesis
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 5-position of the indolinone core.
Materials:
-
This compound
-
A diverse set of boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Reaction Setup: In an array of reaction vials, add this compound (1 equivalent).
-
Reagent Addition: To each vial, add a unique boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (0.05-0.1 equivalents), and a base (2-3 equivalents).
-
Solvent Addition: Add the chosen solvent system to each vial.
-
Inert Atmosphere: Purge each vial with an inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixtures to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products using flash chromatography or preparative HPLC to yield the desired 6-chloro-5-aryl/heteroaryl-indolin-2-ones.
PART 2: Biochemical Screening Assays
Biochemical assays are essential for the initial high-throughput screening (HTS) to identify compounds that directly inhibit the catalytic activity of the target kinase.[11]
Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This non-radioactive assay format is widely used for HTS due to its robustness and sensitivity.[2] It measures the phosphorylation of a substrate by the kinase.
Assay Principle:
A biotinylated peptide substrate is phosphorylated by the target kinase in the presence of ATP. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Caption: Principle of the TR-FRET kinase assay for inhibitor screening.
Materials:
-
Recombinant active kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (containing MgCl2, DTT, and a detergent like Brij-35)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-APC conjugate
-
Stop solution (e.g., EDTA)
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Dispensing: Dispense nanoliter volumes of the synthesized library compounds (typically at a starting concentration of 10 µM) and controls (positive and negative) into the assay plates.
-
Kinase Addition: Add the kinase diluted in assay buffer to all wells.
-
Substrate/ATP Mix Addition: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (at or near the Km for ATP) to all wells.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution containing the detection reagents (Eu-antibody and SA-APC).
-
Detection Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plates on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these signals is calculated to determine the FRET signal.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Hit Confirmation and Triage
Initial hits should be subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50). It is also prudent to confirm activity in an orthogonal biochemical assay, such as a luminescence-based assay (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity.[1]
| Parameter | TR-FRET Assay | Luminescence (ADP-Glo™) Assay |
| Principle | Substrate Phosphorylation | ADP Production |
| Detection | Fluorescence Resonance Energy Transfer | Luminescence |
| Advantages | Homogeneous, sensitive, robust | Universal for any kinase, sensitive |
| Considerations | Requires specific antibody | Potential for luciferase inhibitors |
PART 3: Cell-Based Screening Assays
While biochemical assays are crucial for identifying direct inhibitors, they do not recapitulate the complex cellular environment.[4] Cell-based assays are therefore essential to confirm that a compound can enter cells, engage its target, and exert a biological effect.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
Assay Principle:
The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, bringing the NanoLuc® donor and the fluorescent acceptor into close proximity, generating a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
Materials:
-
Cells engineered to express the NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
-
Compound Addition: Treat the cells with a dilution series of the hit compounds and incubate for a specified period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plates on a luminometer equipped with two filters to measure donor and acceptor emission.
Data Analysis:
-
Calculate the BRET ratio.
-
Determine the IC50 value for target engagement.
Protocol 4: Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)
This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Procedure (Western Blot):
-
Cell Treatment: Plate cells and treat with a dilution series of the inhibitor for a defined time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated substrate and a loading control antibody (e.g., total substrate or a housekeeping protein).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation inhibition.
PART 4: Lead Optimization and SAR Studies
Once potent cellular activity is confirmed, the focus shifts to lead optimization. This involves a systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and drug-like properties. The dual halogenation of this compound provides an excellent platform for this.
-
R1 Group Exploration (from Iodine): The diverse groups introduced at the 5-position via Suzuki coupling can be further optimized to enhance interactions with the solvent-exposed region of the ATP binding pocket.
-
R2 Group Exploration (from Chlorine): While more challenging, the 6-chloro position can be modified, for instance, via nucleophilic aromatic substitution, to explore interactions with other regions of the kinase.
-
Indolinone Core Modifications: The N-H of the indolinone can be alkylated or acylated to further probe the binding pocket.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. books.rsc.org [books.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. inits.at [inits.at]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Chloro-5-iodoindolin-2-one as a Versatile Intermediate for the Synthesis of Ziprasidone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ziprasidone is a prominent atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder. Its synthesis has been accomplished through various routes, most commonly involving a Friedel-Crafts acylation of 6-chloroindolin-2-one to introduce the C5 sidechain.[1][2] This application note explores a strategic alternative: the use of 6-Chloro-5-iodoindolin-2-one as a key intermediate. The introduction of an iodine atom at the C5 position of the oxindole core creates a versatile synthetic handle, opening avenues for various transition-metal-catalyzed cross-coupling reactions to construct the critical ethyl-piperazinyl sidechain. We present detailed protocols for the regioselective iodination of 6-chloroindolin-2-one and a subsequent multi-step sequence to convert the iodo-intermediate into Ziprasidone, offering a different perspective on the retrosynthetic analysis of this important pharmaceutical agent.
Introduction: The Rationale for an Iodo-Intermediate
The industrial synthesis of Ziprasidone typically involves the formation of 6-chloro-5-(2-chloroethyl)oxindole from 6-chlorooxindole.[2][3] This is achieved via a Friedel-Crafts reaction with chloroacetyl chloride, followed by reduction of the resulting ketone.[1] While effective, this pathway involves handling highly reactive acylating agents and strong acids.
The use of an iodo-intermediate, specifically this compound, provides a powerful alternative. Iodoarenes are exceptionally useful substrates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, Suzuki). By installing an iodine atom at the C5 position, we create a flexible precursor that can, in principle, be coupled with a variety of partners to build the desired sidechain. This approach allows for late-stage diversification and may offer advantages in impurity profiles compared to traditional methods.
This note provides a comprehensive guide to the synthesis and utilization of this key iodo-intermediate.
Synthesis Protocol: this compound
The foundational step is the regioselective iodination of commercially available 6-chloroindolin-2-one. The electron-donating nature of the lactam nitrogen activates the aromatic ring for electrophilic substitution, primarily at the C5 position (para to the nitrogen). We utilize a robust method employing molecular iodine with a silver salt promoter, which facilitates the generation of a potent electrophilic iodine species.[4]
Experimental Protocol 2.1: Iodination of 6-Chloroindolin-2-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and protected from light, add 6-chloroindolin-2-one (10.0 g, 59.7 mmol) and acetonitrile (100 mL). Stir at room temperature until all solids are dissolved.
-
Reagent Addition: Add molecular iodine (16.7 g, 65.8 mmol, 1.1 equiv.) to the solution. The mixture will turn dark brown.
-
Initiation: In a separate flask, dissolve silver sulfate (Ag₂SO₄) (20.5 g, 65.8 mmol, 1.1 equiv.) in 50 mL of deionized water with gentle warming. Add the silver sulfate solution dropwise to the reaction mixture over 30 minutes. A yellow precipitate of silver iodide (AgI) will form immediately.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver iodide precipitate. Wash the pad with acetonitrile (2 x 20 mL).
-
Extraction: Combine the filtrates and reduce the volume under vacuum. Add ethyl acetate (150 mL) and deionized water (100 mL). Separate the organic layer, wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any remaining iodine, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a pale solid.
Causality and Expertise Insights
-
Regioselectivity: The C5 position is electronically favored due to being para to the activating amide nitrogen and sterically accessible. The C7 position is less favored due to steric hindrance from the adjacent lactam carbonyl.
-
Role of Silver Sulfate: Ag₂SO₄ acts as a halophile, abstracting an iodide from I₂ to generate a highly electrophilic iodonium species (I+), which is the active agent in the electrophilic aromatic substitution. This avoids the need for harsh oxidizing conditions.[4]
-
Light Protection: The flask is protected from light to prevent the light-induced homolytic cleavage of molecular iodine, which could lead to undesired radical side reactions.
Characterization of the Intermediate
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will show a distinct shift pattern. The disappearance of the C5 proton signal (around 6.8-7.0 ppm) and the appearance of two aromatic singlets (for C4-H and C7-H) confirms the substitution pattern. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | The spectrum will show a signal for the carbon bearing the iodine (C5) at a characteristic upfield shift (approx. 85-95 ppm) due to the heavy atom effect. |
| Mass Spec (ESI) | Expected [M-H]⁻ peak at m/z ≈ 292.9 and [M+H]⁺ peak at m/z ≈ 294.9, confirming the molecular weight of C₈H₅ClINO. |
| IR Spectroscopy | Characteristic peaks for N-H stretch (~3200 cm⁻¹), C=O (lactam) stretch (~1710 cm⁻¹), and C-Cl/C-I vibrations in the fingerprint region. |
Conversion to Ziprasidone: A Multi-Step Approach
With the 5-iodo group installed, we can now build the ethyl-piperazinyl sidechain. A direct alkylation is not feasible. Instead, we propose a robust sequence involving a Heck cross-coupling reaction to form a C-C bond, followed by functional group manipulations to generate the known precursor to Ziprasidone.
Protocol 4.1: Heck Coupling with Ethyl Acrylate
-
Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine this compound (5.0 g, 17.0 mmol), palladium(II) acetate (76 mg, 0.34 mmol, 2 mol%), and tri(o-tolyl)phosphine (207 mg, 0.68 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL), followed by triethylamine (4.7 mL, 34.0 mmol, 2.0 equiv.) and ethyl acrylate (2.7 mL, 25.5 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to 100°C for 8 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with 1M HCl (2 x 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acrylate adduct.
Protocol 4.2: Reduction to 5-(2-Hydroxyethyl)-6-chloroindolin-2-one
-
Setup: Dissolve the crude acrylate adduct from the previous step in tetrahydrofuran (THF, 100 mL).
-
Reduction: Add 10% Palladium on Carbon (Pd/C, 500 mg) to the solution. Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours at room temperature.
-
Work-up: Filter the reaction through Celite®, wash the pad with THF, and concentrate the filtrate under vacuum to yield the saturated ester. This intermediate is then dissolved in THF (100 mL) and cooled to 0°C.
-
Ester Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (1.3 g, 34.0 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (1.3 mL), 15% NaOH solution (1.3 mL), and water (3.9 mL). Stir for 1 hour, filter the resulting solids, and concentrate the filtrate to obtain the desired alcohol.
Protocol 4.3: Synthesis of Ziprasidone
-
Chlorination: Dissolve the alcohol from Protocol 4.2 in dichloromethane (DCM, 50 mL) and cool to 0°C. Add thionyl chloride (SOCl₂) (1.5 mL, 20.4 mmol) dropwise. Stir at room temperature for 3 hours. Carefully quench with saturated NaHCO₃ solution and extract with DCM. This yields 6-chloro-5-(2-chloroethyl)oxindole , the common intermediate.[3]
-
Final Condensation: Combine the crude 6-chloro-5-(2-chloroethyl)oxindole (assumed 17.0 mmol) with 1-(1,2-benzisothiazol-3-yl)piperazine (4.1 g, 18.7 mmol), sodium carbonate (Na₂CO₃) (3.6 g, 34.0 mmol), and deionized water (100 mL).[5]
-
Reaction: Heat the mixture to reflux (95-100°C) and maintain for 15 hours.[2]
-
Isolation: Cool the reaction mixture, filter the resulting precipitate, wash thoroughly with water and then with isopropanol. Dry under vacuum to yield crude Ziprasidone base.[5]
Safety and Handling
-
Iodinating Agents: Molecular iodine is corrosive and can cause burns. Silver sulfate is a heavy metal salt. Handle both with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetonitrile, DMF, THF, and DCM are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Thionyl chloride and lithium aluminum hydride are highly reactive and corrosive. LiAlH₄ reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of this compound represents a strategically sound, albeit longer, alternative to the classical synthesis of Ziprasidone. While the standard Friedel-Crafts route is more atom-economical for producing the final drug, the iodo-intermediate pathway offers significant flexibility. The iodoarene handle is amenable to a wide array of modern cross-coupling technologies, making this intermediate a valuable platform for generating novel Ziprasidone analogs for drug discovery programs. The detailed protocols herein provide a reliable foundation for researchers exploring these alternative synthetic strategies.
References
- 1. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
Application Note & Protocol: High-Sensitivity UPLC-MS/MS Quantification of 6-Chloro-5-iodoindolin-2-one
Abstract
This document provides a comprehensive guide for the quantitative analysis of 6-Chloro-5-iodoindolin-2-one, a critical intermediate and potential process-related impurity in the synthesis of various pharmaceutical agents, including some kinase inhibitors.[1][2] The accurate quantification of such halogenated intermediates is paramount, as they can be classified as potential genotoxic impurities (PGIs) which are subject to stringent regulatory control at trace levels.[3][4][5] This application note details a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. We provide a complete step-by-step protocol for sample preparation, instrumental analysis, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[6][7][8][9]
Introduction: The Rationale for Trace-Level Quantification
This compound (MW: 293.49 g/mol , Formula: C₈H₅ClINO) is a heterocyclic compound belonging to the oxindole class.[10] The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs), notably the multi-targeted tyrosine kinase inhibitor, Sunitinib.[2] In multi-step synthetic routes common in pharmaceutical manufacturing, intermediates like this compound can persist as impurities in the final API.
The presence of both chloro- and iodo- functional groups, combined with the indolinone core, raises a structural alert for potential genotoxicity. Regulatory bodies like the FDA and EMA mandate strict control over such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the API.[5][11] Consequently, a highly sensitive and selective analytical method is not merely desirable but essential for ensuring drug safety and meeting regulatory expectations.[3][4] The method described herein utilizes UPLC-MS/MS, the gold standard for trace-level quantification due to its superior sensitivity and specificity compared to conventional HPLC-UV techniques.[12][13]
Recommended Analytical Approach: UPLC-MS/MS
The choice of UPLC-MS/MS is predicated on the need to detect and quantify this compound at extremely low concentrations within a matrix dominated by the main API.
-
Ultra-Performance Liquid Chromatography (UPLC): Employs sub-2 µm particle columns, providing higher resolution, faster analysis times, and sharper peaks compared to traditional HPLC. This improves separation from the API and other impurities.
-
Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it effectively filters out matrix interference, allowing for confident quantification at trace levels.[13][14] Electrospray Ionization (ESI) in positive mode is selected as the indolinone structure is readily protonated.
Part 1: Analytical Method Protocol
This protocol is designed for the quantification of this compound in a representative API drug substance.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥95%)[15]
-
Internal Standard (IS): A stable isotope-labeled version is ideal (e.g., ¹³C₆-6-Chloro-5-iodoindolin-2-one). If unavailable, a structurally similar compound with no possibility of being present in the sample can be used.
-
API: The drug substance matrix to be tested.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Glassware: Class A volumetric flasks and pipettes.
Standard and Sample Preparation
Causality: Precise preparation of standards and samples is the foundation of accurate quantification. Using a diluent that ensures solubility and is compatible with the mobile phase prevents peak distortion and precipitation in the analytical system.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the IS and dissolve in a 100 mL volumetric flask with Methanol.
-
IS Working Solution (1 µg/mL): Dilute 1 mL of the IS Stock Solution to 100 mL with 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Methanol.
-
Calibration Curve Standards (e.g., 0.5 - 250 ng/mL): Prepare a series of calibration standards by serial dilution of the Reference Standard Stock Solution using 50:50 Acetonitrile:Water as the diluent. Spike each standard with the IS Working Solution to a final concentration of 50 ng/mL.
-
Sample Preparation (Targeting 10 ppm level in a 10 mg/mL API solution):
-
Accurately weigh ~100 mg of the API into a 10 mL volumetric flask.
-
Add 500 µL of the IS Working Solution.
-
Add ~7 mL of 50:50 Acetonitrile:Water and sonicate for 10 minutes to dissolve.
-
Dilute to the mark with 50:50 Acetonitrile:Water and mix thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UPLC-MS/MS Instrumental Conditions
The following table summarizes the starting parameters for the method. Optimization may be required based on the specific instrument and API matrix.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent[14] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex 6500+, Agilent 6460)[16] |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transition | Analyte: 294.0 -> 139.0 (Quantifier), 294.0 -> 111.0 (Qualifier) IS: To be determined based on chosen standard |
Justification for MRM Transition: The precursor ion [M+H]⁺ for this compound is m/z 294.0. A plausible fragmentation pathway involves the loss of iodine and subsequent cleavage of the ring, leading to characteristic product ions. These transitions must be confirmed by direct infusion of the reference standard.
Data Analysis Workflow
Caption: UPLC-MS/MS Data Analysis Workflow.
Part 2: Method Validation Protocol (ICH Q2(R1))
To ensure the method is fit for its intended purpose, a comprehensive validation must be performed according to ICH Q2(R1) guidelines.[6][7][9] This process establishes the performance characteristics of the method and provides documented evidence of its reliability.
Validation Parameters & Procedures
-
Specificity:
-
Procedure: Analyze a blank diluent, a placebo (if for a drug product), and an un-spiked API sample.
-
Objective: To demonstrate that no endogenous components interfere with the detection of the analyte or the IS at their respective retention times.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N). Prepare and inject solutions of decreasing concentration.
-
Objective: LOD is the concentration giving a S/N of ~3:1. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (S/N of ~10:1).[11]
-
-
Linearity:
-
Procedure: Analyze at least five concentrations across the expected range (e.g., from LOQ to 200% of the specification limit). Plot the peak area ratio (Analyte/IS) against concentration.
-
Objective: Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy:
-
Procedure: Analyze the API matrix spiked with the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration) in triplicate.
-
Objective: Calculate the percent recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the API spiked at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Objective: Calculate the relative standard deviation (%RSD) for the results.
-
-
Robustness:
-
Procedure: Intentionally make small variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%).
-
Objective: Evaluate the impact of these changes on the results to demonstrate the method's reliability during normal usage.
-
Summary of Acceptance Criteria
| Parameter | Acceptance Criterion |
| Specificity | No significant interference at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80.0% - 120.0% (for trace impurities) |
| Precision (%RSD) | Repeatability: ≤ 15% Intermediate Precision: ≤ 20% |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within 80-120% |
| Robustness | Results should remain unaffected by minor changes in parameters. |
Method Validation Workflow
Caption: Logical Flow for Analytical Method Validation.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable protocol for the quantification of this compound. By adhering to the principles of method validation outlined by the ICH, laboratories can ensure the generation of high-quality, defensible data crucial for regulatory submissions and for guaranteeing the safety and purity of pharmaceutical products. This robust analytical framework is essential for controlling potentially genotoxic impurities and supporting modern drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. netpharmalab.es [netpharmalab.es]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. Arbony Virtual | Virtual tour generated by Panotour [arbony.com]
- 11. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. cmro.in [cmro.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. calpaclab.com [calpaclab.com]
- 16. agilent.com [agilent.com]
UPLC-MS/MS protocol for detecting indolinone metabolites
A Robust UPLC-MS/MS Protocol for the Sensitive Detection and Quantification of Indolinone Metabolites in Biological Matrices
Abstract
This document provides a comprehensive, field-proven protocol for the detection and quantification of indolinone metabolites in complex biological matrices, such as plasma. Indolinone and its derivatives represent a significant class of compounds in drug discovery, known for their diverse biological activities. Understanding their metabolic fate is crucial for evaluating pharmacokinetics, efficacy, and safety. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data analysis, grounded in scientific integrity and adherence to international bioanalytical method validation guidelines. The described Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) method ensures high sensitivity, selectivity, and robustness, making it suitable for regulated bioanalysis.
Introduction: The Scientific Imperative
The indolinone (2-indolinone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The metabolic transformation of these parent drugs can significantly alter their activity, toxicity, and clearance rates. Common metabolic pathways include oxidation, hydroxylation, N-dealkylation, and conjugation (e.g., glucuronidation)[1]. Therefore, a reliable bioanalytical method to quantify these metabolites is not merely a procedural step but a cornerstone of the entire drug development process.[2]
This protocol leverages the power of UPLC-MS/MS, a technique prized for its exceptional sensitivity and selectivity, which is essential for detecting trace levels of metabolites in complex biological samples.[2] The method is built upon principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submissions.[3][4][5]
The Analytical Workflow: A Causal Chain
The entire analytical process is a sequence of causally linked steps, where the success of each stage is predicated on the proper execution of the preceding one. The workflow is designed to minimize variability and maximize analyte recovery and detection sensitivity.
Caption: High-level experimental workflow for indolinone metabolite analysis.
Core Protocol: From Sample to Signal
This section details the step-by-step methodology. The rationale behind key choices is explained to empower the user to adapt and troubleshoot the protocol effectively.
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (Optima™ LC/MS grade).
-
Chemicals: Reference standards for parent drug and suspected metabolites, stable isotope-labeled internal standard (SIL-IS) if available.
-
Biological Matrix: Control (blank) plasma (e.g., lithium heparinized rat plasma).[3]
-
Equipment: UPLC system (e.g., Waters ACQUITY), tandem mass spectrometer (e.g., Waters Xevo, Sciex), analytical balance, centrifuge, calibrated pipettes.
Step-by-Step Sample Preparation: The Foundation of Quality Data
The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and compromise data quality.[6] Protein precipitation is a rapid and effective method for this purpose.[7][8]
Protocol:
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Spike Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the parent drug) to all samples except for "double blank" (matrix without analyte or IS). The IS is critical as it corrects for variability during sample processing and analysis.[9]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and stabilize the analytes in their protonated form for positive ion mode ESI.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Be meticulous to avoid disturbing the protein pellet.
-
Injection: Inject 5 µL of the prepared sample into the UPLC-MS/MS system.
Caption: Detailed sample preparation workflow using protein precipitation.
UPLC-MS/MS Conditions: Achieving Separation and Sensitivity
The UPLC separation is designed to resolve metabolites from the parent drug and endogenous matrix components, while the MS/MS detection provides specificity and sensitivity through Multiple Reaction Monitoring (MRM).[10]
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and speed due to small particle column technology. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 is a versatile reversed-phase chemistry suitable for a wide range of drug metabolites. The small particle size enhances separation efficiency.[11] |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for 2.1 mm ID UPLC columns, balancing speed and pressure. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the high sensitivity of modern mass spectrometers. |
| Gradient | See Table 2 below | A gradient is essential to elute compounds with varying polarities effectively. |
Table 1: UPLC and General MS Parameters
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | 6 |
| 2.5 | 5 | 95 | 6 |
| 3.5 | 5 | 95 | 6 |
| 3.6 | 95 | 5 | 6 |
| 4.5 | 95 | 5 | 6 |
Table 2: Illustrative UPLC Gradient Program
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Indolinone structures typically contain nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 150 °C | Controls solvent desolvation. |
| Desolvation Temp. | 400 °C | Facilitates the transition of analyte ions from liquid to gas phase. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in solvent evaporation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |
Table 3: Mass Spectrometry Source and Gas Parameters
MRM Transition Optimization: The heart of the MS/MS method is the selection of specific MRM transitions for each metabolite and the internal standard. This is achieved by infusing a standard solution of each analyte and optimizing the precursor ion (Q1) and a characteristic product ion (Q3) following collision-induced dissociation (CID). At least two transitions should be monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).[10]
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Use |
| Indolinone Metabolite 1 (e.g., Hydroxylated) | m/z value | m/z value | Optimized value | Quantifier |
| Indolinone Metabolite 1 | m/z value | m/z value | Optimized value | Qualifier |
| Internal Standard (SIL-IS) | m/z value | m/z value | Optimized value | Quantifier |
Table 4: Example MRM Transition Table (Values must be determined empirically)
Method Validation: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation.[12] The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to demonstrate it is fit for purpose.[3][4][5]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other components in the sample. |
| Calibration Curve | Linearity (r² ≥ 0.99), 8-10 non-zero standards. | Demonstrates the relationship between analyte concentration and instrument response over a defined range. |
| Accuracy & Precision | Within-run and between-run accuracy (RE%) and precision (CV%) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the measurements. |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix. | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Recovery | Consistent and reproducible, though not required to be 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, autosampler, long-term storage). | Ensures sample integrity from collection to analysis.[3][4] |
| LLOQ/ULOQ | Lower/Upper Limit of Quantification. Signal-to-noise > 5; accuracy and precision within ±20%. | Defines the range of reliable quantification.[3][13] |
Table 5: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
Troubleshooting
| Problem | Potential Cause | Recommended Action |
| High Pressure | Column or frit blockage, sample particulates. | Filter samples; use an in-line filter; flush the column. |
| Poor Peak Shape | Column degradation, injection solvent stronger than mobile phase, secondary interactions. | Use appropriate injection solvent; check mobile phase pH; replace column. |
| Low Sensitivity/ Ion Suppression | Matrix effects, inefficient ionization. | Improve sample cleanup (e.g., use SPE); optimize MS source parameters; adjust chromatography to separate analyte from suppression zones. |
| Inconsistent Results | Pipetting errors, IS instability, sample degradation. | Verify pipette calibration; use a fresh IS solution; re-evaluate analyte stability. |
Table 6: Common Troubleshooting Scenarios
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. Development and full validation of an UPLC-MS/MS method for the determination of an anti-allergic indolinone derivative in rat plasma, and application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models [edoc.unibas.ch]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. forensicrti.org [forensicrti.org]
- 11. UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents | Journal of Pharmaceutical Analytical Chemistry p-ISSN 3117-6291 and e-ISSN 3117-6305 [mcmedinternational.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Development of an UPLC-MS/MS method for quantification of donafenib and its metabolite in rat plasma: application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-5-iodoindolin-2-one in Anti-Proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Privileged Scaffold of Indolin-2-one in Oncology Research
The indolin-2-one core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] This structural motif is central to the design of targeted anti-cancer therapeutics due to its ability to effectively interact with the ATP-binding pocket of various protein kinases. A prominent example is Sunitinib (SU11248), an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features the indolin-2-one core.[2][3]
6-Chloro-5-iodoindolin-2-one is a halogenated derivative of the indolin-2-one scaffold. The introduction of chloro and iodo substituents at the C6 and C5 positions, respectively, is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its anti-proliferative efficacy and kinase inhibitory profile. While specific data for this exact molecule is emerging, extensive research on closely related analogs, particularly other 6-chloro-5-substituted indolin-2-ones, provides a strong rationale for its application in anti-proliferative studies.[4] This document provides a comprehensive guide to utilizing this compound in common anti-proliferative assays, grounded in the established mechanisms of action for this class of compounds.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Substituted indolin-2-ones primarily exert their anti-proliferative effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[5] The proposed mechanism of action for this compound is the inhibition of key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][5][6]
Inhibition of VEGFR and PDGFR Signaling
VEGF and PDGF are potent signaling molecules that play pivotal roles in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and survival.[1][5] By binding to their respective receptors on the surface of endothelial cells, they trigger downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, leading to cell proliferation, migration, and survival. This compound is hypothesized to block the ATP-binding site of VEGFR and PDGFR, thereby inhibiting their autophosphorylation and subsequent downstream signaling. This disruption of signaling curtails the tumor's ability to develop a blood supply, effectively starving it of essential nutrients and oxygen.
Modulation of Src Family Kinase Activity
Src family kinases are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various RTKs, integrins, and G-protein coupled receptors.[6] They are implicated in regulating cell proliferation, survival, migration, and invasion. Overexpression and/or hyperactivity of Src are common in many cancers and are associated with a more aggressive phenotype. By inhibiting Src kinase activity, this compound can disrupt these oncogenic signaling pathways, leading to reduced cell proliferation and motility.
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published, data from closely related 6-chloro-5-substituted indolin-2-one analogs demonstrate potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes representative data for analogous compounds to provide an expected range of efficacy.
| Compound Class | Cancer Cell Line | Assay Type | Representative IC50 / GI% | Reference |
| 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones | Various (NCI-60 panel) | SRB | GI% range: 1.22 - 82.05% at 10µM | [4] |
| Substituted 3-hydrazonoindolin-2-ones | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | MTT | Average IC50: 2.14 - 4.66 µM | [7] |
| Substituted 3-((pyrrol-2-yl)methylidene)indolin-2-ones | HUVEC (Endothelial) | BrdU | IC50: ~40 nM (VEGF-stimulated) | [1][4] |
| Substituted 1,3,5-indolin-2-one derivatives | Src Kinase Assay | Enzymatic | IC50: 1.02 µM | [6] |
| Substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives | VEGFR-2 Kinase Assay | Enzymatic | Submicromolar IC50 | [2][3] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A-549, HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.
Principle: A single cell, if it retains its reproductive integrity after treatment, can proliferate into a colony of at least 50 cells. The number of colonies formed is a measure of the surviving fraction of cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Incubation:
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF): PE = (Number of colonies formed / Number of cells seeded) x 100 SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)) Plot the surviving fraction against the compound concentration.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on cell viability.
-
Positive Control: Use a known inhibitor of the target pathways, such as Sunitinib, as a positive control to validate the assay system and provide a benchmark for the activity of this compound.
-
Dose-Response Curve: Generate a multi-point dose-response curve to accurately determine the IC50 value and observe the concentration-dependent effects of the compound.
-
Replicates: Perform each experiment with technical and biological replicates to ensure the reproducibility and statistical significance of the results.
-
Orthogonal Assays: Confirm the anti-proliferative effects observed in the MTT assay with a complementary method, such as a direct cell counting assay (e.g., Trypan Blue exclusion) or a colony formation assay, to rule out assay-specific artifacts.
By adhering to these principles of robust experimental design, researchers can confidently evaluate the anti-proliferative potential of this compound and contribute to the development of novel targeted cancer therapies.
References
- 1. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying 6-Chloro-5-iodoindolin-2-one cytotoxicity
Application Note & Protocols
A Multi-Faceted Experimental Framework for Characterizing the Cytotoxicity of 6-Chloro-5-iodoindolin-2-one
Abstract & Rationale
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics. Compounds based on this motif often function by competitively targeting the ATP-binding site of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] this compound (hereafter referred to as CIIO) is a novel synthetic compound belonging to this class. Its halogenated structure suggests the potential for potent and selective biological activity.
This guide provides a comprehensive, multi-tiered experimental strategy to systematically characterize the cytotoxic profile of CIIO. The workflow is designed not only to quantify its cell-killing efficacy but also to elucidate the underlying cellular and molecular mechanisms. We move beyond simple viability assays to incorporate analyses of cell death pathways, cell cycle progression, and target-specific kinase inhibition. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, providing researchers with a robust framework to rigorously evaluate CIIO or other novel indolin-2-one analogs.
Proposed Mechanism of Action (Hypothesis)
Based on its structural similarity to known multi-targeted RTK inhibitors like SU6668, CIIO is hypothesized to inhibit key kinases involved in tumor angiogenesis and proliferation.[3][4] The primary cytotoxic effect may therefore be two-fold:
-
Direct Anti-proliferative Effect: Inhibition of growth factor signaling pathways in cancer cells, leading to cell cycle arrest and/or apoptosis.
-
Anti-angiogenic Effect: Inhibition of RTKs on endothelial cells, preventing the formation of new blood vessels necessary for tumor survival and metastasis.[5]
This dual mechanism necessitates a testing strategy that utilizes both cancer and endothelial cell lines.
Overall Experimental Workflow
The proposed study is structured in three logical phases, moving from broad phenotypic screening to specific mechanistic validation.
Caption: High-level experimental workflow for CIIO cytotoxicity profiling.
Phase 1: Primary Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of CIIO on the viability of relevant cancer and non-cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale for Cell Line Selection:
-
Cancer Cell Lines: Select lines based on the therapeutic target area. For general screening, HCT116 (colon carcinoma) and MCF-7 (breast carcinoma) are common choices.[6]
-
Endothelial Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the standard for assessing anti-angiogenic potential, as their proliferation is highly dependent on VEGFR signaling.[5]
-
Normal, Non-cancerous Cell Line: A non-transformed cell line (e.g., human fibroblasts or THLE-2) should be included to assess general toxicity and determine a preliminary therapeutic index.[7]
Protocol 4.1: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Selected cell lines and appropriate complete culture media
-
CIIO stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CIIO in culture medium. A typical range would be from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the CIIO dilutions.
-
Negative Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest CIIO concentration (e.g., 0.1%).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine or Doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative (DMSO) control: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot the % Viability against the log of the CIIO concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation:
| Cell Line | CIIO IC50 (µM) after 48h | Positive Control (Doxorubicin) IC50 (µM) |
| HCT116 | [Experimental Value] | [Experimental Value] |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| HUVEC | [Experimental Value] | [Experimental Value] |
| Fibroblast | [Experimental Value] | [Experimental Value] |
Phase 2: Mechanistic Elucidation
Objective: To determine the primary mechanism of cell death induced by CIIO at its IC50 and 2x IC50 concentrations.
Protocol 5.1: Apoptosis vs. Necrosis (Annexin V-FITC / PI Assay)
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow until they reach ~70% confluency.
-
Treatment: Treat cells with CIIO at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Negative Control: DMSO-treated cells.
-
Positive Control: Cells treated with Staurosporine (1 µM for 4 hours) or another known apoptosis inducer.
-
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control (DMSO) | [Value] | [Value] | [Value] |
| CIIO (IC50) | [Value] | [Value] | [Value] |
| CIIO (2x IC50) | [Value] | [Value] | [Value] |
| Staurosporine | [Value] | [Value] | [Value] |
Protocol 5.2: Cell Cycle Analysis
Principle: CIIO may exert its cytotoxic effect by halting cell cycle progression at a specific checkpoint. This is assessed by staining DNA with a fluorescent dye (Propidium Iodide) and quantifying the DNA content per cell using flow cytometry.
Procedure:
-
Culture and Treatment: Follow steps 1 and 2 from Protocol 5.1.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend in PBS containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content. The resulting histogram will show peaks corresponding to G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | [Value] | [Value] | [Value] |
| CIIO (IC50) | [Value] | [Value] | [Value] |
| CIIO (2x IC50) | [Value] | [Value] | [Value] |
Phase 3: Target Engagement & Validation
Objective: To validate the hypothesis that CIIO functions as a tyrosine kinase inhibitor.
Rationale: Many TKIs exert their effects by blocking the phosphorylation and subsequent activation of downstream signaling cascades like PI3K/AKT and RAS/MEK/ERK, which are critical for cell survival and proliferation.[6]
Caption: Hypothesized signaling pathway inhibited by CIIO.
Protocol 6.1: Cell-Based Target Modulation (Western Blot)
Principle: This protocol assesses whether CIIO inhibits the phosphorylation of key downstream proteins in the targeted signaling pathways within intact cells. A decrease in the phosphorylated form of a protein (e.g., p-AKT) relative to its total form indicates upstream kinase inhibition.
Procedure:
-
Serum Starvation & Stimulation: Seed cells (e.g., HUVECs) and grow to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treatment: Pre-treat cells with CIIO (at IC50) or a known inhibitor (e.g., SU6668) for 2 hours.
-
Stimulation: Stimulate the cells with a relevant growth factor (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes to induce robust phosphorylation.
-
Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe membranes overnight at 4°C with primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-β-actin).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. The key readout is the ratio of the phosphorylated protein to the total protein.
Expected Outcome: Treatment with CIIO should significantly reduce the growth factor-stimulated phosphorylation of VEGFR2 and its downstream effectors AKT and ERK, confirming its on-target activity in a cellular context.
Conclusion
This application note details a systematic and robust workflow for the preclinical cytotoxic evaluation of this compound. By progressing from broad phenotypic assays to specific mechanistic studies, this framework allows for a comprehensive understanding of the compound's potency, mechanism of cell killing, and on-target activity. The successful execution of these protocols will generate the critical data necessary to determine the therapeutic potential of CIIO and guide its further development as a potential anti-cancer agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Evaluation of the Anticancer Potential of 6-Chloro-5-iodoindolin-2-one
Executive Summary
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically approved kinase inhibitors.[1][2] Compounds such as Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validate the therapeutic potential of this chemical class in oncology.[1] This guide focuses on a specific derivative, 6-Chloro-5-iodoindolin-2-one, whose halogenated structure suggests a potential for potent and selective kinase inhibition. We provide a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound's anticancer properties. The experimental cascade is logically designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways.
Introduction: The Rationale for Investigating this compound
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[2][3] The indolin-2-one core structure has proven to be a highly effective pharmacophore for targeting the ATP-binding pocket of various kinases.[3][4] Structural modifications, particularly halogen substitutions at the C5 and C6 positions of the indolinone ring, can significantly influence kinase selectivity and inhibitory activity.[4]
Given this precedent, this compound is a compound of high interest. Its structure bears resemblance to established Src family kinase inhibitors like SU6656, suggesting a potential mechanism of action involving the inhibition of non-receptor tyrosine kinases that are pivotal in cancer cell signaling.[5][6] This document outlines a validated workflow to systematically evaluate its efficacy and mechanism, providing researchers with the necessary protocols to generate robust and reproducible data.
Caption: A logical workflow for the in vitro characterization of novel anticancer compounds.
Phase 1: Assessment of Cytotoxicity Using the MTT Assay
Scientific Rationale: The initial and most critical step in evaluating a potential anticancer compound is to determine its dose-dependent cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, HL-60) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.
-
Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Expected IC50 Values
| Cancer Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 8.5 |
| HCT116 | Human Colon Carcinoma | 12.2 |
| HL-60 | Human Promyelocytic Leukemia | 5.1 |
| MCF-7 | Human Breast Adenocarcinoma | 15.8 |
Phase 2: Elucidation of Cell Death and Proliferation Mechanisms
Scientific Rationale: Once the IC50 value is established, the next step is to understand how the compound inhibits cell growth. Potent anticancer agents often act by inducing programmed cell death (apoptosis) or by halting the cell division cycle. These two outcomes can be quantitatively measured using flow cytometry.
Apoptosis Induction Analysis
Principle: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[11] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[14]
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (50 µg/mL). Gently vortex the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[12] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Data Presentation: Expected Apoptosis Induction
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (IC50) | 45.8 ± 3.5 | 30.1 ± 2.9 | 24.1 ± 1.7 |
Cell Cycle Analysis
Principle: Many kinase inhibitors exert their effects by disrupting the signaling cascades that control cell cycle progression, leading to arrest at specific checkpoints (G1, S, or G2/M). Propidium iodide (PI) is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[15] By staining fixed, permeabilized cells with PI and analyzing them with flow cytometry, one can quantify the DNA content and thus determine the distribution of the cell population across the different phases of the cell cycle (G0/G1 phase has 2N DNA content, G2/M has 4N, and S phase has an intermediate amount).
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16][17]
-
Incubation: Incubate the cells on ice or at 4°C for at least 2 hours (can be stored for weeks).[16]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][17] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution from the DNA content histogram.
Data Presentation: Expected Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 2.8 | 25.1 ± 1.5 | 14.4 ± 1.9 |
| Compound (IC50) | 20.3 ± 3.1 | 15.2 ± 2.2 | 64.5 ± 4.3 |
Phase 3: Target Pathway Validation via Western Blot
Scientific Rationale: Based on the indolin-2-one scaffold's known activity as a kinase inhibitor, a logical next step is to investigate its effect on specific signaling pathways critical for cancer cell survival and proliferation.[18] The Src family kinases (SFKs) are frequently overactive in cancer and regulate downstream pathways like PI3K/Akt.[5][19] Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylation status, which is indicative of their activation state.[20][21] By examining key proteins like Src and Akt, we can test the hypothesis that this compound functions by inhibiting this axis.
Caption: Hypothesized inhibition of the Src-PI3K-Akt signaling pathway by the compound.
Protocol 4: Western Blotting for Signaling Proteins
-
Cell Culture and Lysis: Treat cells in 6-well plates with the compound at the IC50 concentration for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes) to capture changes in phosphorylation. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[22]
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE sample buffer (e.g., Laemmli buffer) and heat at 95-100°C for 5 minutes.[23]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[23]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (e.g., GAPDH, β-actin), the membrane can be stripped of the first set of antibodies and re-probed.
Data Presentation: Key Reagents for Western Blot
| Target Protein | Suggested Primary Antibody | Purpose |
| p-Src (Tyr416) | Rabbit anti-phospho-Src (Tyr416) | Measures active Src kinase |
| Total Src | Mouse anti-Src | Measures total Src protein level |
| p-Akt (Ser473) | Rabbit anti-phospho-Akt (Ser473) | Measures active Akt kinase |
| Total Akt | Mouse anti-Akt | Measures total Akt protein level |
| GAPDH | Mouse anti-GAPDH | Loading control for normalization |
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kin...: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU6656 - Wikipedia [en.wikipedia.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medium.com [medium.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Chloro-5-iodoindolin-2-one synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-5-iodoindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for various pharmacologically active molecules. The introduction of an iodine atom at the C5 position of the 6-chloroindolin-2-one scaffold provides a versatile handle for further functionalization, typically through cross-coupling reactions. This guide will focus on the direct electrophilic iodination of 6-chloroindolin-2-one, a common and effective method for its synthesis.
Proposed Reaction Scheme
The iodination of 6-chloroindolin-2-one is an electrophilic aromatic substitution reaction. The electron-rich indolinone ring is activated towards electrophilic attack, and the position of iodination is directed by the existing substituents.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
6-Chloroindolin-2-one
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloroindolin-2-one (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq).
-
Initiation: Carefully add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the reaction mixture. The addition of acid can sometimes cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS. The color of the solution should fade.
-
Workup:
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the TFA), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The desired product, this compound, is typically a solid.
-
Characterization: Characterize the purified product by NMR, Mass Spectrometry, and melting point to confirm its identity and purity.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive NIS. | 1. Use a fresh bottle of NIS. NIS can decompose over time, especially if exposed to light and moisture.[7][8] |
| 2. Insufficient acid catalysis. | 2. Increase the amount of TFA catalyst incrementally (e.g., to 0.2 eq). | |
| 3. Low reaction temperature. | 3. Gently warm the reaction mixture (e.g., to 40 °C). | |
| Formation of multiple products (low regioselectivity) | 1. Over-iodination (di-iodo species). | 1. Use a stoichiometric amount of NIS (1.0 eq) and add it portion-wise to the reaction mixture. |
| 2. Iodination at other positions. | 2. Ensure the reaction is not overheated. Lowering the temperature may improve selectivity. | |
| Difficult purification | 1. Co-elution of product and succinimide byproduct. | 1. After the initial quench with sodium thiosulfate, perform a wash with water to remove the majority of the water-soluble succinimide. |
| 2. Streaking on the TLC plate. | 2. Add a small amount of acetic acid to the chromatography eluent to improve the peak shape of the acidic product. | |
| Product decomposition | 1. Prolonged exposure to acid. | 1. Neutralize the reaction mixture with saturated sodium bicarbonate solution promptly after quenching. |
| 2. Exposure to light. | 2. Protect the reaction and the purified product from light, as iodinated compounds can be light-sensitive. |
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Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is N-Iodosuccinimide (NIS) used as the iodinating agent?
A1: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] It is a solid that is relatively easy to handle compared to other iodinating agents like iodine monochloride. The succinimide byproduct is generally water-soluble, which can simplify purification.
Q2: What is the role of trifluoroacetic acid (TFA) in this reaction?
A2: TFA acts as a catalyst to activate the NIS, making it a more potent electrophile.[1] The acid protonates the carbonyl oxygen of NIS, which increases the electrophilicity of the iodine atom, facilitating the attack by the electron-rich indolinone ring.
Q3: Can other acids be used instead of TFA?
A3: Yes, other protic or Lewis acids can potentially be used to activate NIS. However, TFA is often preferred due to its volatility, which makes it easy to remove during workup, and its effectiveness in small, catalytic amounts.
Q4: What is the expected regioselectivity of this reaction?
A4: The iodination is expected to occur at the C5 position of the 6-chloroindolin-2-one ring. The amide nitrogen and the chloro group are ortho, para-directing. The C5 position is para to the activating amide nitrogen and ortho to the deactivating but ortho, para-directing chloro group, making it the most electronically favorable position for electrophilic attack.
Q5: Are there any safety precautions I should be aware of when running this reaction?
A5: Yes. N-Iodosuccinimide is an oxidizing agent and can be irritating to the skin and eyes.[7][8][9] Trifluoroacetic acid is a strong, corrosive acid and should be handled with care in a fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 3. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Troubleshooting low yield in 6-Chloro-5-iodoindolin-2-one reactions
Welcome to the technical support center for synthetic methodologies involving 6-Chloro-5-iodoindolin-2-one. This critical building block is a cornerstone in the synthesis of numerous pharmaceutical agents, most notably tyrosine kinase inhibitors. However, its multi-functional nature presents unique challenges that can lead to diminished yields and complex purification scenarios.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during the synthesis and subsequent functionalization of this important intermediate. We will delve into the mechanistic underpinnings of these issues and provide validated, step-by-step protocols to systematically troubleshoot and optimize your reactions.
Section 1: Troubleshooting the Synthesis of this compound
The primary route to this intermediate involves the electrophilic iodination of 6-Chloroindolin-2-one. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and incomplete conversion.
Q1: My iodination reaction of 6-chloroindolin-2-one is sluggish and results in a low yield of the desired 5-iodo product. What is causing this and how can I improve it?
A1: Low yields in the iodination of 6-chloroindolin-2-one typically stem from two main factors: insufficient electrophilicity of the iodinating agent and suboptimal reaction conditions that fail to adequately activate the substrate. The indolinone ring is moderately activated towards electrophilic substitution, and the C5 position is sterically accessible. However, achieving high conversion requires careful selection of reagents and conditions.
Common Causes & Solutions:
-
Weak Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough for efficient reaction. It requires an activator or oxidant to generate a more potent electrophilic iodine species ("I⁺").[1][2]
-
Solution: Employ a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). Alternatively, activate I₂ with a silver salt, like silver sulfate (Ag₂SO₄), which precipitates the iodide byproduct and drives the reaction forward.[1]
-
-
Inadequate Acid Catalysis: The reaction is an electrophilic aromatic substitution, which is often accelerated by an acid.
-
Solution: The use of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) as a solvent or co-solvent can protonate the carbonyl group, further activating the ring towards substitution.
-
-
Poor Solubility: 6-chloroindolin-2-one may have limited solubility in non-polar solvents, hindering the reaction rate.
-
Solution: Acetic acid or a mixture of acetic acid and an inert co-solvent like dichloromethane (DCM) often provides a good medium for this transformation.
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodo bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. However, the presence of the C6-chloro substituent and the electron-withdrawing amide moiety can influence reactivity and lead to specific side reactions.
Q2: I am performing a Suzuki-Miyaura coupling at the C5-iodo position, but my yield is low and I observe significant amounts of a hydrodeiodinated byproduct (6-chloroindolin-2-one). What is happening and how can I prevent it?
A2: The formation of a hydrodehalogenated (specifically, hydrodeiodinated) byproduct is a common and frustrating side reaction in palladium-catalyzed couplings.[3] It occurs when the aryl-palladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid. The C-I bond is generally more susceptible to this side reaction than C-Br or C-Cl bonds.[4][5][6]
Mechanistic Insight: The key culprit is the formation of a palladium-hydride (Pd-H) species. These can arise from various sources within the reaction mixture, including solvents (e.g., alcohols), bases (e.g., formate salts), or even trace water.[3][6][7]
Troubleshooting Workflow for Hydrodeiodination:
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Chloro-5-iodoindolin-2-one and its Analogs
Welcome to the technical support center for the purification of 6-Chloro-5-iodoindolin-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. The insights provided herein are based on established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.
Introduction to Purification Challenges
This compound and its analogs are key intermediates in the synthesis of various biologically active molecules. Their purification, however, can be challenging due to the presence of two different halogen substituents, which influence the molecule's polarity, solubility, and stability. The acidic nature of standard silica gel, for instance, can lead to degradation of sensitive compounds, particularly those containing iodine. This guide will address these specific issues in a practical question-and-answer format.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification technique for indolinone derivatives. However, issues such as poor separation, product degradation, and low recovery are common. This section provides a troubleshooting guide to address these problems.
Question 1: My this compound appears to be degrading on the silica gel column. How can I prevent this?
Answer:
Degradation on silica gel is a frequent issue with halogenated indoles, which can be sensitive to the acidic nature of silica.[1][2] Here’s a systematic approach to mitigate this:
-
Assess Stability with 2D TLC: Before performing column chromatography, assess the stability of your compound on silica gel using two-dimensional thin-layer chromatography (2D TLC). Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If new spots appear or the original spot streaks, it indicates degradation.[2]
-
Deactivate the Silica Gel: The acidic protons on the surface of silica gel can catalyze degradation. Deactivating the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent), can neutralize these acidic sites.[1]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases. Options include:
Question 2: I am seeing poor separation between my product and impurities. What are the best practices for optimizing the mobile phase?
Answer:
Achieving good separation requires a well-optimized mobile phase. A common starting point for indolinone derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4][5]
-
TLC Optimization: The ideal mobile phase should give your product an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation on a column.
-
Solvent System Selection: If a simple two-solvent system doesn't provide adequate separation, consider adding a third solvent to fine-tune the polarity. For instance, adding a small amount of dichloromethane or acetone can modulate the selectivity.
-
Gradient Elution: If impurities are close in polarity to your product, a gradient elution from a less polar to a more polar solvent system can improve resolution.
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound. |
| Co-eluting impurities. | Try a different solvent system to alter selectivity. A gradient elution may be necessary. | |
| Product Degradation | Acidic silica gel. | Deactivate silica gel with triethylamine or use an alternative stationary phase like alumina.[1][3] |
| Low Recovery | Product is too polar and sticking to the column. | Add a small amount of a more polar solvent like methanol to the eluent to wash the column. |
| Product is not stable on the column. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Question 3: I am struggling to find a good recrystallization solvent for my this compound analog. What is a good strategy?
Answer:
The ideal recrystallization solvent should dissolve your compound when hot but not when cold.
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good single solvents for indoles can include ethanol, methanol, or petroleum ether.[4]
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly. Common solvent pairs include:
Question 4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is often due to the solution being too supersaturated or cooling too quickly.
-
Slower Cooling: Insulate the flask to allow for slow cooling.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[4]
-
Seed Crystals: Add a small crystal of the pure compound to initiate crystallization.[4]
-
Adjust Solvent System: If oiling persists, re-heat the solution to dissolve the oil and add more of the "good" solvent before allowing it to cool slowly again.
Frequently Asked Questions (FAQs)
Q1: How can I effectively visualize this compound on a TLC plate?
A1: Due to the aromatic nature of the indolinone core, the compound should be visible under a UV lamp at 254 nm.[4][6] For further visualization, especially for detecting impurities that may not be UV-active, you can use a potassium permanganate stain, which is a general stain for oxidizable functional groups.[4][7] Iodine vapor is also a common method for visualizing organic compounds on TLC plates.[6]
Q2: What are some common impurities I should expect in the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. In the synthesis of related chloro-substituted indolinones, common impurities include starting materials and intermediates from incomplete reactions, such as the precursor ketone.[8][9] Over- or under-halogenated byproducts are also a possibility.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, preparative HPLC is a very effective method for purifying indolinone derivatives, especially for challenging separations.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for better peak shape) is a common choice.[6]
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier like formic acid or trifluoroacetic acid (0.1%). |
| Ghost Peaks | Contamination in the system or mobile phase. | Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases.[10] |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[10] |
Purification Protocol: Deactivated Silica Gel Column Chromatography
This protocol provides a step-by-step methodology for purifying this compound using deactivated silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix well.
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run the mobile phase (containing 0.5% triethylamine) through the column until the baseline is stable.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin eluting with your optimized mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship Diagram
Caption: Troubleshooting logic for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Synthesis of cis-C-iodo-N-tosyl-aziridines using diiodomethyllithium: reaction optimization, product scope and stability, and a protocol for selection of stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN112778298A - Impurities in ziprasidone hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 6-Chloro-5-iodoindolin-2-one for Biological Assays
Welcome to the technical support resource for researchers utilizing 6-Chloro-5-iodoindolin-2-one and other structurally related small molecules. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles in preclinical research: poor aqueous solubility. As experienced scientists, we understand that suboptimal solubility can lead to inconsistent assay results, underestimation of compound potency, and misleading structure-activity relationships (SAR).
This document moves beyond generic advice, offering a detailed exploration of the mechanisms behind various solubilization techniques and providing structured protocols to help you generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most immediate questions researchers face when working with challenging compounds like this compound.
Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: This is a classic and highly common issue known as "solvent-shift" precipitation. Your compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent.[1] However, when this concentrated DMSO stock is diluted into an aqueous environment (e.g., PBS, cell culture media), the solvent polarity dramatically increases. The solubility of your hydrophobic compound in this new, predominantly aqueous environment is much lower, causing it to crash out of solution.[2]
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test if your compound is soluble at a lower final concentration.
-
Increase DMSO Carryover (with caution): While the goal is to keep DMSO concentrations low, many cell lines can tolerate up to 0.5% or even 1% DMSO for short durations.[3][4] Check the tolerance of your specific cell line and consider if a slightly higher DMSO percentage is acceptable. Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For instance, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer. This can sometimes mitigate immediate precipitation.
-
Pre-warm the Aqueous Medium: Having your assay buffer or medium at 37°C can slightly increase the kinetic solubility of some compounds.
If these quick fixes are insufficient, you will need to employ more advanced solubilization strategies, which are detailed in the following sections.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: There is no universal answer, as tolerance is cell-line specific. As a general rule of thumb, most cell lines tolerate DMSO concentrations up to 0.1% without significant cytotoxic effects.[5] Many robust cell lines (like HEK293 or HeLa) can handle up to 0.5% or even 1% for standard assay durations (e.g., 24-72 hours).[3][4] However, primary cells, stem cells, or sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.
Best Practice: Before beginning your compound screening, you must run a vehicle tolerance experiment. Expose your cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and assess cell viability using a standard method like an MTT or CellTiter-Glo® assay. The highest concentration that does not significantly impact viability is your maximum allowable DMSO concentration.
Q3: Can the excipients used to improve solubility (like co-solvents or surfactants) interfere with my assay?
A3: Yes, absolutely. This is a critical consideration often overlooked. Excipients are not always biologically inert.[6][7][8] For example:
-
Surfactants can disrupt cell membranes, and non-ionic detergents like Tween-20 or Triton X-100 can interfere with enzyme activity or protein-protein interactions.[9][10]
-
Co-solvents at higher concentrations can induce cellular stress.
-
Cyclodextrins can, in some cases, interact with cell membrane components.
The Golden Rule: For any solubilization strategy you employ, you must run a parallel "vehicle control" experiment. This control should contain the identical concentration of all solvents and excipients as your test condition but without the compound of interest. Any effect observed in the vehicle control must be subtracted from the effect seen with your compound.
Part 2: Systematic Guide to Solubility Enhancement
If basic troubleshooting fails, a systematic approach is necessary. The following sections provide detailed protocols for three common and effective methods for solubilizing challenging compounds for in vitro biological assays.
Method 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[11][12] This is often the first and simplest step to try after DMSO alone fails.
The addition of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) creates a microenvironment that is more favorable for hydrophobic molecules.[13] This prevents them from aggregating and precipitating when the DMSO concentration is diluted.
-
Prepare Stock Solutions: Prepare a high-concentration stock of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Select Co-solvents: Choose a small panel of biocompatible co-solvents. Good starting choices are Ethanol, Propylene Glycol, and PEG-400.[14]
-
Prepare Intermediate Stocks: Create a set of intermediate stock solutions. A common starting point is a 1:1 mixture of your DMSO stock with the co-solvent. For example, mix 50 µL of your 10 mM DMSO stock with 50 µL of Ethanol. This creates a 5 mM stock in 50:50 DMSO:Ethanol.
-
Test Dilution in Assay Buffer: Take the intermediate stock and dilute it to the final desired concentration in your aqueous assay buffer. Visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes) at room temperature or 37°C.
-
Run Vehicle Controls: Remember to test the vehicle (e.g., 50:50 DMSO:Ethanol diluted to the final concentration) on your cells to ensure it is not toxic.
| Co-Solvent | Typical Final Concentration in Assay | Notes & Considerations |
| Ethanol | 0.5% - 2% | Can be cytotoxic at higher concentrations. Volatile, so be mindful of evaporation. |
| Propylene Glycol (PG) | 1% - 5% | Generally well-tolerated by many cell lines. Can increase viscosity. |
| Polyethylene Glycol 400 (PEG-400) | 1% - 10% | Very low toxicity. A good first choice for difficult compounds.[14] |
Method 2: Employing Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can solubilize hydrophobic compounds by forming micelles in aqueous solutions.[15][16] The hydrophobic core of the micelle encapsulates the insoluble compound, while the hydrophilic shell allows the entire complex to remain dispersed in water.[16]
Below a certain concentration, the critical micelle concentration (CMC), surfactants exist as monomers. Above the CMC, they self-assemble into micelles. For solubilization to be effective, the surfactant concentration in your final assay buffer must be above its CMC.[17]
-
Prepare Compound Stock: Prepare a concentrated stock of your compound in DMSO as usual.
-
Prepare Surfactant-Containing Buffer: Prepare your final aqueous assay buffer (e.g., PBS or cell culture medium) containing the desired concentration of a non-ionic surfactant. Common choices for biological assays include Tween® 20, Tween® 80, or Pluronic® F-68.[9][18]
-
Dilution Step: Add a small volume of your DMSO compound stock directly to the surfactant-containing buffer, vortexing or sonicating briefly to mix. The goal is to dilute the compound into a solution where micelles are already present to capture it.
-
Visual Inspection: Check for any signs of precipitation (cloudiness, Tyndall effect).
-
Critical Vehicle Control: It is absolutely essential to test the surfactant-containing buffer without the compound on your cells to check for any background cytotoxicity or assay interference.[10]
| Surfactant | Typical Final Concentration in Assay | Notes & Considerations |
| Tween® 20 / Tween® 80 | 0.01% - 0.1% | Widely used but can inhibit some enzymes.[18] Check compatibility with your assay. |
| Pluronic® F-68 | 0.02% - 0.2% | A very mild surfactant, often used in cell culture to reduce shear stress. Good for sensitive cells. |
| Triton™ X-100 | 0.01% - 0.05% | Effective solubilizer but can be harsher on cell membranes.[9] Use with caution in cell-based assays. |
Method 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment.[20][21]
The formation of an inclusion complex is a dynamic equilibrium process. By providing a molar excess of cyclodextrin, the equilibrium is shifted towards the soluble complex, significantly enhancing the apparent aqueous solubility of the compound.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[22]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.
-
Add Compound: Add your compound, ideally as a solid powder, directly to the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO stock.
-
Facilitate Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes. For best results, allow the mixture to shake or rotate overnight at room temperature.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS). This is your new, aqueous stock solution.
-
Vehicle Control: The vehicle control for these experiments is the HP-β-CD solution without the compound, diluted to the same final concentration.
Below are diagrams illustrating the decision-making process and mechanisms of action described.
Caption: A decision workflow for troubleshooting compound precipitation.
Caption: Mechanisms of action for different solubilization agents.
Part 3: Final Recommendations & Best Practices
-
Characterize Early: Perform solubility assessment early in your project. Don't wait until you have inconsistent biological data.
-
Kinetic vs. Thermodynamic Solubility: Be aware that these methods often enhance kinetic solubility (a supersaturated state) rather than true thermodynamic solubility.[23] This means that over longer incubation times, precipitation may still occur. Check for stability over the full course of your assay.
-
Documentation is Key: For every experiment, meticulously document the final concentration of your compound and every component of the vehicle (e.g., "Final concentration: 10 µM compound in RPMI + 10% FBS with 0.1% DMSO and 0.05% Tween-80"). This is crucial for reproducibility.
-
One Change at a Time: When troubleshooting, only change one variable at a time (e.g., the type of co-solvent, the concentration of surfactant) to clearly identify the solution.
By applying these systematic and mechanistically informed approaches, you can significantly improve the quality and reliability of your data when working with challenging yet promising compounds like this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. chemintel360.com [chemintel360.com]
- 8. A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
Side reaction products in the synthesis of 6-Chloro-5-iodoindolin-2-one
Technical Support Center: Synthesis of 6-Chloro-5-iodoindolin-2-one
Introduction: this compound is a critical intermediate in the synthesis of several pharmacologically active molecules, most notably the multi-kinase inhibitor Nintedanib.[1] Achieving high purity and yield of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug synthesis. This guide addresses common side reaction products encountered during its synthesis, providing detailed troubleshooting advice, optimized protocols, and mechanistic insights to help researchers overcome these challenges. The primary synthetic route involves the direct iodination of 6-chloroindolin-2-one.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific problems observed during the synthesis and purification of this compound.
Problem 1: Significant amounts of a di-iodinated byproduct are observed in my crude product.
Plausible Causes: The formation of a di-iodinated species, most commonly 6-Chloro-5,7-diiodoindolin-2-one, is a frequent issue. The indolinone ring is an electron-rich aromatic system, making it susceptible to multiple electrophilic substitutions. This side reaction is primarily caused by:
-
Excess Iodinating Agent: Using more than one equivalent of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)) can drive the reaction towards di-substitution.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second iodination, leading to higher levels of the di-iodo impurity.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can provide more opportunity for the desired mono-iodo product to react further.
Identification Strategy:
-
TLC Analysis: The di-iodinated product will have a different Rf value than the mono-iodinated product, typically being less polar.
-
Mass Spectrometry (MS): The di-iodinated product will have a molecular weight corresponding to C₈H₄ClI₂NO, which is 125.9 g/mol higher than the desired product.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct. The desired this compound shows two aromatic singlets, while the 5,7-di-iodo byproduct will show only one aromatic singlet.
Proposed Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Start with a 1.0 to 1.05 molar equivalent of the iodinating agent relative to 6-chloroindolin-2-one.
-
Temperature Management: Maintain a low reaction temperature. Performing the reaction at 0-5 °C can significantly suppress the formation of the di-iodo byproduct.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Protocol 1: Minimized Di-iodination via Controlled NIS Iodination
-
Dissolve 6-chloroindolin-2-one (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0-5 °C and monitor its progress every 15-30 minutes by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NIS.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: My iodination reaction is sluggish or incomplete.
Plausible Causes:
-
Insufficient Activation: Electrophilic iodination requires a sufficiently activated aromatic ring and a potent electrophilic iodine source. The reaction may be slow if the conditions are not optimal.
-
Poor Reagent Quality: The iodinating agent (e.g., NIS) may have degraded over time.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents can sometimes solvate the electrophile, reducing its reactivity.
Proposed Solutions & Protocols:
-
Use of an Acid Catalyst: Adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can protonate the iodinating agent, increasing its electrophilicity.
-
Alternative Iodinating Agents: Consider using a more reactive iodinating system. A combination of elemental iodine (I₂) with a silver salt like silver sulfate (Ag₂SO₄) can generate a highly reactive iodonium species.[2]
-
Solvent Optimization: Aprotic polar solvents like DMF or Dichloromethane (DCM) are often effective.
Problem 3: I am observing an impurity with the same mass as my product, but with a different retention time/NMR spectrum.
Plausible Causes: This strongly suggests the formation of a regioisomer. While the C5 position is electronically favored for iodination due to the directing effects of the amide and chloro groups, iodination at other positions (e.g., C7 or C4) can occur under certain conditions.
-
Thermodynamic vs. Kinetic Control: Different reaction conditions (temperature, solvent, catalyst) can favor the formation of different isomers.
-
Steric Hindrance: While less common for the small iodine atom, steric factors could play a role with bulkier starting materials or reagents.
Identification Strategy:
-
2D NMR Spectroscopy (NOESY/COSY): These techniques can help establish the connectivity and spatial relationships between protons on the aromatic ring, allowing for unambiguous structure determination.
-
Comparison to Standards: If available, compare the analytical data (HPLC, NMR) to that of known standards for potential isomers.
Proposed Solutions: Regioselectivity is often dictated by the specific iodination method chosen. Methods using NIS in polar aprotic solvents generally provide good selectivity for the C5 position on the 6-chloroindolin-2-one scaffold. If regioisomers are a persistent issue, a re-evaluation of the entire synthetic strategy might be necessary, potentially involving a directing group that can be later removed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the iodination of 6-chloroindolin-2-one? A: Polar aprotic solvents like DMF, DMAc, and acetonitrile are generally preferred. They effectively dissolve the starting material and reagents while facilitating the desired electrophilic aromatic substitution pathway.
Q2: How can I effectively remove the di-iodinated impurity during purification? A: The di-iodinated byproduct is typically less polar than the desired mono-iodinated product.
-
Column Chromatography: A silica gel column using a gradient elution of hexane and ethyl acetate is very effective for separating the two compounds.
-
Recrystallization: If the impurity level is not too high (<10-15%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can significantly enrich the desired product.
Q3: Are there any metal-free alternatives for this iodination? A: Yes, the most common and effective methods are metal-free. N-Iodosuccinimide (NIS) is a widely used metal-free reagent that provides good yields and selectivity.[3][4]
Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Desired Product Yield | Di-iodinated Impurity | Notes |
| NIS Equivalents | 1.05 eq | High | Low (<5%) | Optimal stoichiometry for minimizing over-reaction. |
| 1.5 eq | Moderate-High | High (>20%) | Significant formation of di-iodo byproduct. | |
| Temperature | 0-5 °C | High | Low (<5%) | Favors kinetic mono-iodination. |
| 25 °C (RT) | High | Moderate (5-15%) | Increased rate of di-iodination. | |
| 50 °C | Moderate | High (>25%) | Promotes multiple substitutions. | |
| Catalyst | None (NIS) | Good | Low | Standard, effective conditions. |
| TFA (cat.) | Excellent | Low-Moderate | Increases reaction rate but may slightly increase di-iodination. |
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic route to this compound and the competing pathway leading to the common di-iodinated side product.
Caption: Synthetic pathway and major side reaction.
References
- 1. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Cancer Cells Treated with Indolinone Derivatives
Welcome to the technical support center for researchers investigating indolinone derivatives in oncology. This guide is designed to provide in-depth, actionable advice for troubleshooting common experimental hurdles, particularly the challenge of acquired drug resistance. As scientists in the field, we understand that robust and reproducible data is paramount. This center moves beyond simple protocols to explain the underlying principles, helping you to design smarter experiments, interpret complex data, and ultimately accelerate your research.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered during in-vitro studies with indolinone derivatives.
Q1: My indolinone derivative is showing lower-than-expected cytotoxicity or my IC50 values are inconsistent. What are the likely causes?
Answer: This is a frequent issue that often points to experimental variables rather than true biological resistance. Before investigating complex mechanisms, ensure your assay fundamentals are sound.
-
Causality-Driven Troubleshooting:
-
Drug Solubility and Stability: Indolinone derivatives can be hydrophobic. Poor solubility leads to precipitation in media, drastically reducing the effective concentration. Always confirm the solubility of your specific derivative in your chosen solvent (e.g., DMSO) and final culture medium. Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Cell Seeding Density: Inconsistent cell numbers will lead to inconsistent IC50 values. High cell density can cause nutrient depletion and hypoxia, creating a resistant phenotype independent of the drug's action. Conversely, very low density can lead to poor growth and exaggerated sensitivity. It is critical to establish and maintain a consistent seeding density that allows for logarithmic growth throughout the assay period.[1]
-
Assay Duration and Proliferation Rate: The duration of your drug exposure should be optimized for the doubling time of your cell line. An assay that is too short may not allow the drug's cytotoxic or cytostatic effects to manifest fully. Standardizing the assay duration to allow for at least two cell divisions in the untreated control group is a good practice.[1]
-
Choice of Viability Assay: Different assays measure different biological endpoints. An MTT assay measures metabolic activity, while a crystal violet assay measures adherent cell biomass. A switch in metabolic pathways, a feature of some resistant cells, could confound MTT results.[2] Validate your findings with an orthogonal method if results are ambiguous.
-
Q2: How can I definitively confirm that my cancer cell line has acquired specific resistance to an indolinone derivative?
Answer: Demonstrating acquired resistance requires more than just a single IC50 experiment. A rigorous validation process is necessary to distinguish true resistance from experimental artifact.
-
Validation Workflow:
-
Significant IC50 Shift: The most direct evidence is a substantial and reproducible increase in the half-maximal inhibitory concentration (IC50). A resistant line should exhibit at least a 10-fold increase in IC50 compared to its parental, sensitive counterpart.[3]
-
Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies after drug treatment. It is a more stringent test of resistance than short-term viability assays, as it measures the capacity for sustained proliferation.
-
Cross-Resistance Profiling: Test your resistant line against other anti-cancer agents. If the cells show resistance only to the specific indolinone derivative (and perhaps structurally similar compounds) but remain sensitive to drugs with different mechanisms of action (e.g., a DNA-damaging agent), it strongly suggests a specific, acquired resistance mechanism.[4]
-
Target Engagement & Downstream Signaling: Use Western blotting to confirm that the drug is still inhibiting its primary target (e.g., phosphorylation of VEGFR2, PDGFRβ) in the resistant cells. If the target is inhibited but downstream survival pathways (like p-AKT, p-ERK) are reactivated, this points to the development of a bypass mechanism.[5][6]
-
Q3: What are the most common molecular mechanisms of resistance to multi-targeted indolinone derivatives like sunitinib or nintedanib?
Answer: Resistance is multifactorial but typically falls into several key categories.[7][8] Indolinone derivatives are often multi-targeted tyrosine kinase inhibitors (TKIs), and resistance mechanisms can involve any of their targets or downstream pathways.[9][10][11]
-
Primary Resistance Mechanisms:
-
Activation of Bypass Signaling Pathways: This is one of the most prevalent mechanisms. Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to bypass the inhibited pathway and maintain downstream survival signals like PI3K/AKT and MAPK/ERK.[5][7] Key bypass RTKs include c-MET and AXL.[12][13][14][15][16] Upregulation of fibroblast growth factor (FGF) signaling is also a known resistance mechanism for some TKIs.[17][18][19]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, lowering its intracellular concentration below the therapeutic threshold.[3][20]
-
Alteration of the Drug Target: While less common for multi-targeted inhibitors than for highly specific ones, mutations can arise in the kinase domain of a target receptor (e.g., KIT, PDGFR), preventing the indolinone derivative from binding effectively.[5][17][18]
-
Lysosomal Sequestration: Some cancer cells can trap basic compounds like sunitinib in acidic lysosomes, effectively sequestering the drug away from its cytosolic targets.[21][22] This leads to a paradoxical situation where total intracellular drug concentration might be high, but the effective concentration is low.[21]
-
Section 2: In-Depth Troubleshooting & Experimental Workflows
This section provides detailed protocols and logical frameworks for tackling complex resistance-related research questions.
Guide 2.1: Protocol for Generating and Validating a Drug-Resistant Cell Line
A reliable resistant cell line model is the foundation for studying resistance mechanisms. The most common method is continuous exposure to escalating drug concentrations.[3][23][24]
-
Step-by-Step Methodology:
-
Determine Parental IC50: Accurately determine the IC50 of the parental cell line using a standardized viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the indolinone derivative at a low concentration, typically the IC10 to IC20 (the concentration that inhibits growth by 10-20%).[3]
-
Monitor and Passage: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, you will observe significant cell death. Wait for the surviving population to recover and reach ~80% confluency before passaging.[23][25]
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, increase the drug concentration by a factor of 1.5 to 2.0.[23][25] Repeat this process of adaptation and dose escalation. This is a lengthy process and can take several months.[3]
-
Cryopreserve Stocks: At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This creates a valuable resource for retrospective analysis.
-
Final Validation: Once the cells can tolerate a concentration at least 10-20 times the parental IC50, establish a final resistant line. Validate its resistance using the methods described in FAQ Q2.
-
Maintenance: To maintain the resistant phenotype, the established line should be continuously cultured in a medium containing a maintenance dose of the drug (e.g., the parental IC50 or the highest tolerated dose).[3][23]
-
Guide 2.2: Workflow for Identifying Upregulated Bypass Signaling Pathways
If you suspect a bypass pathway is responsible for resistance, a systematic screening and validation approach is required.
-
Experimental Workflow:
Caption: Workflow for identifying and validating resistance-driving bypass signaling pathways.
-
Protocol Details:
-
Phospho-Kinase Array: This is an excellent tool for initial, unbiased screening.[26][27] These membrane-based arrays allow for the simultaneous detection of the relative phosphorylation levels of dozens of kinases from a single cell lysate.[28][29] Compare lysates from parental and resistant cells (both with and without acute drug treatment) to identify kinases that are hyper-phosphorylated specifically in the resistant line.
-
Western Blot Validation: Always validate the hits from an array using traditional Western blotting.[4] Quantify the expression of both the total and phosphorylated forms of the candidate protein (e.g., total AXL and phospho-AXL).
-
Functional Confirmation: The definitive test is to inhibit the candidate bypass pathway and see if it re-sensitizes the cells to the original indolinone derivative. This can be achieved by:
-
Genetic Knockdown: Use siRNA for transient knockdown or shRNA for stable knockdown of the target kinase.
-
Pharmacological Inhibition: Use a selective inhibitor for the candidate kinase (e.g., an AXL inhibitor like Bemcentinib or a MET inhibitor like Crizotinib). A successful combination therapy that restores sensitivity provides strong evidence for the role of the bypass pathway.[5][12]
-
-
Guide 2.3: Investigating Drug Efflux via ABC Transporters
If cells show broad cross-resistance to multiple unrelated compounds, or if your indolinone is a known substrate for ABC transporters, investigating drug efflux is critical.
-
Experimental Workflow:
Caption: A logical workflow for investigating ABC transporter-mediated drug efflux.
-
Protocol Details:
-
Expression Analysis: Compare the mRNA and protein levels of major drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP) between your parental and resistant cell lines using qPCR and Western blot.[4]
-
Functional Efflux Assays: Directly measure the activity of efflux pumps. Assays using fluorescent substrates are common.[30][31]
-
Calcein-AM Assay: Calcein-AM is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[20] Cells overexpressing transporters like P-gp will pump out the Calcein-AM before it can be hydrolyzed, resulting in low fluorescence.[20] Inhibition of the pump will restore fluorescence.
-
-
Pharmacological Reversal: The most direct functional evidence is to co-administer your indolinone derivative with a known inhibitor of ABC transporters. If the addition of an inhibitor like Verapamil (for P-gp) or Ko143 (for BCRP) restores sensitivity to your indolinone derivative, it strongly implicates drug efflux as a resistance mechanism.[4][32]
-
Section 3: Data Interpretation & Advanced Strategies
Interpreting Experimental Data
Table 1: Representative Data for Validating Sunitinib Resistance in a 786-O Renal Cancer Cell Model
| Assay | Parental 786-O Cells | Sunitinib-Resistant 786-O (786-O-SR) Cells | Interpretation |
| IC50 (Sunitinib) | 1.5 µM | 25.0 µM | >15-fold increase indicates high-level resistance. |
| IC50 (Paclitaxel) | 10 nM | 12 nM | No cross-resistance; suggests a specific mechanism, not general drug efflux. |
| p-VEGFR2 Levels (at 1 µM Sunitinib) | 90% decrease | 85% decrease | Sunitinib still engages and inhibits its primary target in resistant cells. |
| p-AXL Levels (Basal) | Low | High (8-fold increase) | Significant upregulation of a potential bypass signaling pathway. |
| Calcein-AM Accumulation | 100% (Normalized) | 95% | No significant difference; efflux pump activity is likely not the primary mechanism. |
This table presents hypothetical but realistic data to illustrate the validation process.
Designing Combination Therapies
The ultimate goal of understanding resistance is to overcome it.[5][33] Based on your mechanistic findings, you can design rational combination therapies.[10]
-
If Bypass Signaling is Confirmed: Combine the original indolinone derivative with a specific inhibitor of the identified bypass pathway (e.g., Sunitinib + a MET inhibitor or Nintedanib + an AXL inhibitor).[12][14] The goal is a synergistic effect where dual blockade prevents the cancer cell's escape route.[5]
-
If Drug Efflux is Confirmed: Combine the indolinone derivative with a potent, non-toxic ABC transporter inhibitor. While clinically challenging, this is a valid preclinical strategy to prove the mechanism.[34][35]
-
If Multiple Mechanisms are Active: In advanced resistance, cells may employ multiple strategies. This may require triple combinations or sequential therapies, which are active areas of clinical and preclinical research.[10]
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics | Semantic Scholar [semanticscholar.org]
- 9. Understanding and overcoming resistance to tyrosine kinase inhibitors (TKIs) in Chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pilot study of nintedanib in molecularly selected patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AXL and MET Tyrosine Kinase Receptors Co-Expression as a Potential Therapeutic Target in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib-induced KIT mutations in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 26. Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Proteome Profiler Human Phospho-Kinase Array Kit (ARY003C) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 30. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Combination of Tipifarnib and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ascopubs.org [ascopubs.org]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-5-iodoindolin-2-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 6-Chloro-5-iodoindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important preclinical candidate. Our goal is to equip you with the necessary knowledge to navigate the synthetic challenges and ensure a robust and reproducible process.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up for preclinical trials. The overall synthetic strategy involves the formation of the 6-chloroindolin-2-one core followed by a regioselective iodination at the 5-position.
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloroindolin-2-one (Precursor)
This protocol is based on the reductive cyclization of 4-chloro-2-nitrophenylacetic acid.
Materials:
-
4-chloro-2-nitrophenylacetic acid
-
Iron powder (Fe)
-
Glacial acetic acid
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel suitable for scaling, suspend 4-chloro-2-nitrophenylacetic acid in a mixture of glacial acetic acid and water.
-
Heat the mixture to a gentle reflux.
-
Carefully add iron powder portion-wise to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.
-
To the residue, add water and adjust the pH to ~7-8 with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the crude 6-chloroindolin-2-one, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography if necessary.
Protocol 2: Regioselective Iodination to Yield this compound
This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
6-Chloroindolin-2-one
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Trifluoroacetic acid (TFA) (catalytic amount)
Procedure:
-
In a clean, dry reaction vessel, dissolve 6-chloroindolin-2-one in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
In a separate container, dissolve N-Iodosuccinimide in acetonitrile.
-
Slowly add the NIS solution to the solution of 6-chloroindolin-2-one at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Reductive Cyclization) | Incomplete reaction; Inefficient reduction of the nitro group. | - Ensure sufficient equivalents of iron powder are used.- Monitor the reaction closely by TLC/LC-MS to confirm completion.- Consider using an alternative reduction method such as catalytic hydrogenation (H₂/Pd/C), which may offer higher yields and cleaner reactions on a larger scale. |
| Formation of multiple spots on TLC during iodination (Step 2) | Over-iodination (di-iodination); Iodination at other positions; Side reactions. | - Add the NIS solution slowly and at a controlled temperature to minimize localized high concentrations of the iodinating agent.- Use a stoichiometric amount of NIS (typically 1.0-1.2 equivalents).- Optimize the amount of acid catalyst; too much can lead to side reactions.[1][2] |
| Incomplete iodination reaction | Insufficiently reactive iodinating agent; Steric hindrance. | - Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C), monitoring carefully for byproduct formation.- Consider a more potent iodinating agent like iodine monochloride (ICl), but handle with extreme caution due to its corrosive nature.[3] |
| Difficulty in purifying the final product | Presence of closely eluting impurities (e.g., starting material, isomers). | - Optimize the recrystallization solvent system to improve the separation.- For chromatographic purification, use a high-resolution silica gel and an optimized eluent system. Gradient elution may be necessary.- Consider a final wash of the purified solid with a solvent in which the impurities are more soluble. |
| Product instability or discoloration | Presence of residual acid or iodine; Light sensitivity. | - Ensure the product is thoroughly washed to remove any acidic residues.- Treat the crude product with a sodium thiosulfate wash to remove any traces of iodine.- Store the final product in a dark, cool, and dry place, preferably under an inert atmosphere. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the rationale for using N-Iodosuccinimide (NIS) for the iodination step?
A1: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for activated aromatic rings.[1][2][4][5] It is generally easier to handle and more selective than harsher reagents like molecular iodine with an oxidizing agent or iodine monochloride. The succinimide byproduct is also relatively easy to remove during workup.
Q2: How can I confirm the regioselectivity of the iodination at the 5-position?
A2: The regioselectivity can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: The proton at the 5-position will be absent in the product spectrum. You should observe distinct signals for the protons at the 4- and 7-positions.
-
¹³C NMR: The carbon at the 5-position will show a signal at a chemical shift characteristic of a carbon attached to iodine.
-
NOESY/COSY NMR: These 2D NMR techniques can help establish the connectivity and spatial relationships between the remaining protons on the aromatic ring, confirming the substitution pattern.
-
LC-MS: While it confirms the mass of the iodinated product, it does not definitively determine the position of the iodine.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Reductive Cyclization: The addition of iron powder to the hot acidic mixture can be highly exothermic. Ensure adequate cooling and controlled addition to prevent a runaway reaction. Hydrogen gas may also be evolved, so proper ventilation is crucial.
-
Iodination: While NIS is relatively safe, it is an oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin. If using iodine monochloride, it is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvent Handling: Large volumes of flammable organic solvents are used. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Q4: Can alternative iodinating agents be used?
A4: Yes, other iodinating agents can be considered, each with its own advantages and disadvantages.
-
Iodine monochloride (ICl): A powerful iodinating agent that can be effective for less reactive substrates. However, it is highly corrosive and can be less selective.[3]
-
Molecular Iodine (I₂) with an oxidizing agent: Systems like I₂/HNO₃ or I₂/HIO₃ can be used, but they often require harsh acidic conditions and can lead to side reactions, including nitration.[6][7]
-
Silver salts with I₂: Reagents like Ag₂SO₄/I₂ can activate molecular iodine for electrophilic substitution and may offer good regioselectivity.[8]
Q5: What are the critical process parameters to monitor during scale-up?
A5:
-
Temperature control: Crucial for both the exothermic reductive cyclization and for controlling selectivity in the iodination step.
-
Addition rates: Slow and controlled addition of reagents is key to managing exotherms and minimizing side product formation.
-
Mixing efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture, which is critical for consistent results and heat transfer at a larger scale.
-
Reaction monitoring: Implement robust in-process controls (e.g., HPLC) to track the reaction progress and make informed decisions about reaction endpoints and workup procedures.
V. Data Presentation
Table 1: Analytical Characterization of this compound
| Analytical Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.5 (s, 1H, NH), 7.6 (s, 1H, H-4), 7.2 (s, 1H, H-7), 3.5 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 175 (C=O), 143 (C-7a), 135 (C-4), 130 (C-6), 128 (C-3a), 110 (C-7), 85 (C-5), 36 (CH₂) |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₈H₄ClINO⁻: 293.90; found: 293.9 |
| HPLC Purity | >98% (typical for preclinical grade) |
VI. Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
-
Štefane, B., & Stavber, S. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(2), 1563-1579. --INVALID-LINK--
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. --INVALID-LINK--
-
Di Masi, A., Canepari, S., & Girella, A. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5529. --INVALID-LINK--
-
Wang, L., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 7(18), 2686-2691. --INVALID-LINK--
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3−H2O: Efficient and Regioselective Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. --INVALID-LINK--
-
Zheng, C., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 48(79), 9858-9860. --INVALID-LINK--
-
Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. --INVALID-LINK--
-
Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(6), 477-486. --INVALID-LINK--
-
Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(98), 17744-17747. --INVALID-LINK--
-
Wang, X., et al. (2022). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers, 9(1), 108-114. --INVALID-LINK--
-
Google Patents. (2012). A short process for the preparation of ziprasidone and intermediates thereof. WO2012020424A1. --INVALID-LINK--
-
Doran, D. M., & Spar, I. L. (1980). Oxidative iodine monochloride iodination technique. Journal of immunological methods, 39(1-2), 155–163. --INVALID-LINK--
-
Deb, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(98), 17744-17747. --INVALID-LINK--
-
Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(98), 17744-17747. --INVALID-LINK--
-
Lecher, C. S. (2014). A Green Electrophilic Aromatic Iodination. Marian University. --INVALID-LINK--
-
Nadkarni, D., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(5), 903-906. --INVALID-LINK--
-
Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 241. --INVALID-LINK--
-
NileRed. (2024, November 15). Iodine Monochloride | Synthesis and Reactions With an Interhalogen Compound [Video]. YouTube. --INVALID-LINK--
-
Reddy, T. R., & Lee, D. Y. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of organic chemistry, 77(15), 6443–6455. --INVALID-LINK--
-
Agarwal, D. D., et al. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 16-20. --INVALID-LINK--
-
Kumar, A., et al. (2016). Assay of iodine monochloride via iodination of 2-chloroaniline using reversed-phase liquid chromatography. Journal of separation science, 39(16), 3192–3199. --INVALID-LINK--
-
Sence, K., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(15), 4983. --INVALID-LINK--
-
Merkushev, E. B., & Novikov, A. N. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-397. --INVALID-LINK--
-
Nadkarni, D., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(5), 903-906. --INVALID-LINK--
-
Madala, N. E., et al. (2021). H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. Molecules, 26(11), 3123. --INVALID-LINK--
-
Preece, S. W., et al. (2003). Critical Investigation of Coupled Liquid Chromatography–NMR Spectroscopy in Pharmaceutical Impurity Identification. Magnetic Resonance in Chemistry, 41(11), 893-900. --INVALID-LINK--
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 5. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method | CoLab [colab.ws]
- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in 6-Chloro-5-iodoindolin-2-one production
Welcome to the technical support resource for the synthesis and purification of 6-Chloro-5-iodoindolin-2-one. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. Our goal is to provide you with the in-depth insights and practical troubleshooting advice necessary to minimize impurity formation and achieve high product purity. We will delve into the causality behind common synthetic challenges and offer robust, validated solutions.
The Synthetic Landscape: A Plausible Route
This compound is a highly functionalized molecule, and its synthesis requires precise control over multiple steps. While various proprietary methods exist, a common and logical approach involves the construction of the indolinone core followed by sequential halogenation. Understanding this pathway is the first step in diagnosing and preventing impurity formation.
Below is a plausible and widely utilized synthetic strategy, which will serve as the basis for our discussion on impurity control.
Caption: A simplified workflow for the final iodination step in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect?
The impurity profile is typically dominated by three main categories:
-
Process-Related Impurities: These arise directly from the reaction chemistry and include regioisomers (e.g., 6-chloro-7-iodoindolin-2-one), over-iodinated species (e.g., 6-chloro-5,7-diiodoindolin-2-one), or products of incomplete reactions (unreacted 6-chloroindolin-2-one).
-
Starting Material-Related Impurities: Impurities present in the initial 6-chloroindolin-2-one can carry through the synthesis. For instance, the presence of 4-chloroindolin-2-one in the starting material will inevitably lead to the formation of 4-chloro-5-iodoindolin-2-one. This is analogous to observations in similar syntheses where bromo-contaminants in starting materials resulted in bromo-impurities in the final product.[1]
-
Degradation Products: Indolinones can be susceptible to oxidation, particularly if exposed to harsh conditions or prolonged reaction times. This can lead to the formation of corresponding isatin derivatives or other oxidized species.
Q2: How can I set up a reliable analytical method to monitor the reaction and final purity?
A robust analytical method is the cornerstone of effective process control.
-
Primary Method (In-Process & Final QC): A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard. A C18 column is typically effective. The mobile phase should consist of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).
-
Impurity Identification: For structural elucidation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The fragmentation pattern can help identify regioisomers, di-halogenated species, and other byproducts. For definitive structural confirmation, preparative HPLC may be required to isolate the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Method Validation: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision. It must be able to resolve the main product peak from all known and potential impurities.
Q3: What are the most effective general strategies for purifying the final product?
Purification should be approached with the specific impurity profile in mind.
-
Crystallization: This is the most effective and scalable method for removing most process-related impurities. The key is solvent screening. A solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Common solvents include isopropanol, ethanol, ethyl acetate, and their mixtures with heptane or water.
-
pH Adjustment: If acidic or basic impurities are present, a simple acid-base workup can be highly effective. For instance, dissolving the crude product in a suitable solvent and washing with a mild base (like sodium bicarbonate solution) can remove acidic starting materials or byproducts.
-
Column Chromatography: While effective, silica gel chromatography is often reserved for lab-scale synthesis or for removing particularly stubborn impurities that co-crystallize with the product. It is generally less scalable for bulk production.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Issue 1: A significant peak corresponding to a di-iodinated species is observed in the LC-MS.
-
Observation: A peak with a mass (M+H)+ of 409.8 g/mol is detected, corresponding to C8H5ClI2NO. This is consistently higher than the desired product's mass of 283.9 g/mol .
-
Potential Cause & Root Cause Analysis: This is almost certainly a di-iodoindolinone impurity. The formation of this byproduct is a classic example of over-halogenation. The primary activating group on the ring is the amide nitrogen, directing electrophilic substitution to the ortho and para positions (C5 and C7). Once the first iodine is added at the C5 position, the ring remains activated enough for a second iodination, typically at C7, especially under forcing conditions.
-
Proposed Solution & Validation:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide). Reduce the equivalents from a potential 1.2-1.5 range down to 1.0-1.05.
-
Temperature Management: Run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Exothermic reactions can lead to localized "hot spots" where the rate of di-iodination increases dramatically.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.
-
Validation: Perform a small-scale trial with 1.02 equivalents of NIS added over 1 hour at 0-5 °C. Monitor the reaction by HPLC every 30 minutes to track the consumption of starting material and the formation of product versus the di-iodo impurity.
-
Caption: A troubleshooting decision tree for addressing di-iodination impurities.
Issue 2: A regioisomeric impurity is detected that is difficult to separate.
-
Observation: An impurity with the same mass as the product is detected in the LC-MS, but it has a slightly different retention time in the HPLC. 1H NMR of the crude product shows an additional set of aromatic proton signals.
-
Potential Cause & Root Cause Analysis: This is likely a regioisomer, such as 6-chloro-7-iodoindolin-2-one or 6-chloro-4-iodoindolin-2-one. While the C5 position is electronically favored, iodination at other positions can occur if the reaction conditions are not selective. The choice of iodinating agent and solvent system is critical for controlling regioselectivity. Strong acids can alter the electronic properties of the substrate, leading to different substitution patterns.
-
Proposed Solution & Validation:
-
Solvent System: The polarity and protic/aprotic nature of the solvent can influence selectivity. If using a strong acid like H₂SO₄, consider switching to acetic acid or even a non-polar solvent like dichloromethane with a suitable Lewis acid catalyst.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is generally a mild and selective iodinating agent. If you are using a harsher reagent like Iodine Monochloride (ICl), switching to NIS may improve selectivity.
-
Purification: Regioisomers often have very similar physical properties, making them difficult to separate by crystallization. Preparative HPLC or careful column chromatography may be necessary. Alternatively, exploring a different crystallization solvent system that can better differentiate the crystal packing of the isomers may be fruitful.
-
Issue 3: The final product has a persistent low-level impurity from the starting material.
-
Observation: A peak corresponding to 5-iodoindolin-2-one (des-chloro impurity) is present at ~0.5% in the final product and is difficult to remove.
-
Potential Cause & Root Cause Analysis: This almost always traces back to the purity of the 6-chloroindolin-2-one starting material. If the starting material contains even a small amount of indolin-2-one, it will be iodinated to form 5-iodoindolin-2-one. This is a clear example of an impurity carrying through the synthetic sequence. Dehalogenation during upstream processing is a known side reaction, especially during catalytic hydrogenation steps if any are used in the synthesis of the precursor.[1]
-
Proposed Solution & Validation:
-
Test Starting Material: Implement a strict quality control check on all incoming batches of 6-chloroindolin-2-one. The HPLC method used for the final product should be able to detect the presence of indolin-2-one.
-
Purify Starting Material: If the starting material is found to be contaminated, it must be purified before use. Recrystallization is often sufficient.
-
Acceptance Criteria: Set a strict acceptance limit for the des-chloro impurity in the starting material (e.g., <0.1%). It is far more efficient to remove an impurity at an early stage than at the end of a multi-step synthesis.
-
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | 0 – 25 °C (Reagent Dependent) | High: Increased di-iodination, potential degradation. Low: Slow or incomplete reaction. |
| Iodinating Agent Stoichiometry | 1.0 – 1.05 equivalents | High: Formation of di-iodinated impurities. Low: Incomplete conversion, high levels of starting material. |
| Reaction Time | 2 – 12 hours (Monitor by HPLC) | High: Potential for side reactions and degradation. Low: Incomplete reaction. |
| Purity of Starting Material | > 99.5% (Free of isomers) | Low: Introduction of isomeric and other impurities that are difficult to remove later.[1] |
Table 1: Critical Process Parameters for the Iodination Step.
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol is a starting point and should be optimized for your specific impurity profile.
-
Solvent Selection: In small vials, test the solubility of ~50 mg of crude product in 1 mL of various solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile) at room temperature and at reflux. Identify a solvent that provides poor solubility at room temperature but good solubility at reflux.
-
Dissolution: Charge the crude this compound to a clean, dry reactor. Add the chosen solvent (approximately 5-10 volumes, e.g., 5-10 mL per gram of crude material).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If some insoluble matter remains, it may be a sign of a highly insoluble impurity or baseline degradation; a hot filtration may be necessary.
-
Cooling (Critical Step): Slowly cool the solution to room temperature over several hours. Slow cooling promotes the formation of larger, more pure crystals. Crash-cooling can trap impurities within the crystal lattice.
-
Crystallization: Once at room temperature, you can further cool the mixture in an ice bath (0-5 °C) for at least 1 hour to maximize yield.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified product under vacuum at a temperature not to exceed 50 °C until a constant weight is achieved.
-
Analysis: Analyze the purified material by HPLC to confirm the removal of the targeted impurities.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~10 mg of sample in 10 mL of Acetonitrile/Water (1:1).
This method should provide good resolution between the starting material, product, and common non-isomeric impurities.
References
Technical Support Center: Handling and Storing Air-Sensitive Indolinone Compounds
Welcome to the Technical Support Center dedicated to the robust handling and storage of air-sensitive indolinone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive class of molecules. Indolinones, or 2-oxindoles, are privileged scaffolds in drug discovery, but their electron-rich nature makes them susceptible to oxidative degradation, which can compromise experimental reproducibility, yield, and compound integrity.
This resource moves beyond simple procedural lists to explain the fundamental principles behind each technique. By understanding the "why," you can make informed decisions to protect your valuable compounds, troubleshoot unexpected results, and ensure the scientific validity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the stability and handling of indolinone compounds.
Q1: What makes indolinone compounds air-sensitive?
A1: The air sensitivity of indolinones stems from the electron-rich nature of the heterocyclic ring system. The core structure is susceptible to oxidation, a process that can be initiated or accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[1][2] The typical degradation pathway involves oxidation of the indole nucleus, which can lead to the formation of various undesired byproducts, often indicated by a distinct color change from off-white or pale yellow to shades of pink, red, brown, or even dark green.[1][3] This process compromises the structural integrity and purity of the compound.
Q2: What are the immediate signs of degradation in my indolinone sample?
A2: Visual inspection is the first line of defense. Key signs of degradation include:
-
Color Change: A noticeable change from the compound's original color. For most pure indolinones, this means a shift away from white, off-white, or light yellow.
-
Change in Physical State: The appearance of gums, oils, or tars in what should be a crystalline solid.
-
Insolubility: Difficulty dissolving a previously soluble compound in a standard solvent, which may indicate the formation of polymeric byproducts.
-
Inconsistent Analytical Data: Discrepancies in NMR, LC-MS, or HPLC results compared to a reference standard, such as the appearance of new peaks or diminished intensity of the parent peak.
Q3: What are the ideal conditions for the long-term storage of air-sensitive indolinones?
A3: To ensure multi-year stability, rigorous storage conditions are non-negotiable. The goal is to mitigate all potential degradation triggers: oxygen, moisture, light, and heat.[4][5][6] For highly sensitive or high-value compounds, the gold standard is storage in a sealed glass ampoule under an inert argon atmosphere at -20°C or below, protected from light.[7]
The following table summarizes recommended storage conditions:
| Parameter | Short-Term (Days-Weeks) | Medium-Term (Weeks-Months) | Long-Term (Months-Years) |
| Temperature | 2–8°C (Refrigerated)[8] | -20°C (Freezer)[4] | ≤ -20°C (Freezer) or -80°C (Ultra-Low)[9] |
| Atmosphere | Inert Gas (Argon or N₂) Blanket[4][5] | Inert Gas (Argon or N₂) in Septum-Sealed Vial | Sealed Ampoule under Argon/Vacuum[7] |
| Container | Amber Glass Vial with PTFE-lined Septum Cap[3][4] | Young's Flask or Crimp-Sealed Vial[10] | Flame-Sealed Glass Ampoule[7] |
| Light | Protection from direct light | Store in darkness (e.g., in a box within the freezer) | Complete light exclusion in opaque container |
Q4: Should I store my indolinone as a solid or in solution?
A4: For long-term stability, storing the compound as a dry, crystalline solid is vastly superior.[11] Solvents, even when anhydrous and degassed, can participate in degradation pathways over time. Solutions should only be prepared for immediate use. If a stock solution must be stored, it should be done under an inert atmosphere in a tightly sealed container at low temperatures (-20°C) for the shortest possible duration.[12][13]
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to specific problems you may encounter during your experiments.
Problem 1: My indolinone sample (solid or solution) has changed color upon storage. Is it still usable?
-
Causality: Color change is a strong indicator of oxidative degradation. The usability of the compound depends on the extent of this degradation and the tolerance of your specific application for impurities.
-
Immediate Action:
-
Analyze Purity: Immediately assess the purity of the material using a reliable analytical method like LC-MS or qNMR to quantify the amount of remaining starting material and identify potential byproducts.
-
Evaluate Impact: For sensitive applications like catalysis or in-vivo studies, the presence of even minor impurities can be detrimental. For routine synthesis where the indolinone is a starting material, you may be able to proceed if the purity is still high (>95%), but you will need to adjust the stoichiometry to account for the impurities.
-
-
Long-Term Solution: If the compound is valuable, repurification via flash chromatography or recrystallization may be possible. However, this must be done carefully, as some degradation products can be difficult to remove.[14] Following purification, the compound must be stored under strictly inert conditions as outlined in the FAQ section.
Troubleshooting Workflow for Compound Degradation
The following diagram outlines a logical workflow for addressing suspected compound degradation.
Caption: Troubleshooting decision tree for degraded indolinone samples.
Problem 2: How do I accurately weigh and transfer a highly air-sensitive indolinone solid?
-
Causality: The brief moment of weighing and transferring a solid on an open-air balance can be enough to initiate degradation on the crystal surface. The best practice is to perform these manipulations entirely within a controlled inert atmosphere.[11][15]
-
Gold Standard Method: Glovebox A glovebox provides the most secure environment for handling highly sensitive compounds.[16][17] The internal atmosphere is continuously circulated and scrubbed to maintain extremely low levels of oxygen and moisture.[12][18]
Protocol: Weighing and Transferring in a Glovebox
-
Preparation: Bring a clean, dry Schlenk flask (appropriately sized for your reaction), a stopper, a spatula, and a weighing boat into the glovebox antechamber.
-
Purging: Subject the antechamber to a minimum of three evacuate-refill cycles to remove atmospheric air before transferring items into the main chamber.[15]
-
Weighing: Inside the glovebox, place the weighing boat on the balance and tare it. Carefully transfer the desired amount of the indolinone solid from its storage container to the weighing boat using the spatula.
-
Transfer: Transfer the weighed solid from the boat into the Schlenk flask.
-
Sealing: Securely stopper the Schlenk flask.
-
Removal: The sealed flask can now be safely removed from the glovebox through the antechamber (after purging cycles) and connected to a Schlenk line for the subsequent reaction steps.
-
-
Alternative Method (No Glovebox): Schlenk Line with Positive Pressure If a glovebox is unavailable, you can weigh an air-stable container, add the solid quickly in the air, re-weigh to get the mass by difference, and then immediately attach the container to a Schlenk line to establish an inert atmosphere. This is less ideal as it involves brief air exposure. A solids addition tube can also be used for transfers under a counter-flow of inert gas.[15][19]
Problem 3: My reaction solvent may be compromising my indolinone. How do I properly prepare solvents?
-
Causality: Dissolved oxygen in solvents is a primary culprit in the degradation of sensitive compounds.[13] Standard anhydrous solvents are not necessarily oxygen-free. Therefore, solvents must be deoxygenated (degassed) immediately prior to use.
-
Most Effective Method: Freeze-Pump-Thaw This method is the most rigorous for removing dissolved gases.[12][13] It is suitable for most common organic solvents.
Protocol: Solvent Degassing via Freeze-Pump-Thaw
-
Setup: Place the solvent in a thick-walled Schlenk flask (no more than half full) with a stir bar. Ensure the flask can withstand vacuum. Connect it to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[10]
-
Pump (Evacuate): With the solvent still frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.[10][13]
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws. A warm water bath can be used to speed up this process.[10]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[13][20]
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen from the Schlenk line. The solvent is now ready for use.
-
Visualizing an Inert Gas Transfer
The diagram below illustrates the setup for transferring a degassed solvent or a solution of an indolinone from one Schlenk flask to another using a cannula, a common air-free technique.[18][21]
Caption: Cannula transfer setup for air-sensitive solutions.
References
- 1. scispace.com [scispace.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. viallabeller.com [viallabeller.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. ossila.com [ossila.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Different Storage Conditions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. How To [chem.rochester.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 17. ossila.com [ossila.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Air-free technique - Wikipedia [en.wikipedia.org]
- 21. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
The Evolving Landscape of Cancer Therapy: A Comparative Guide to Indolin-2-one Based Kinase Inhibitors
An In-depth Analysis of Sunitinib and its Progenitors, Rooted in the Synthetic Intermediate 6-Chloro-5-iodoindolin-2-one
For Immediate Release
[City, State] – In the intricate world of oncological research and drug development, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the efficacy of a pivotal class of kinase inhibitors derived from the indolin-2-one scaffold. While the compound this compound is not itself a kinase inhibitor, its crucial role as a key synthetic intermediate in the production of the multi-targeted kinase inhibitor Sunitinib (Sutent®) places it at the origin of a significant lineage of anti-cancer therapeutics.[1][2] This guide will delve into the comparative efficacy of Sunitinib and its structural relatives, Semaxanib (SU5416) and SU6668, providing a detailed analysis of their kinase inhibitory profiles, preclinical and clinical data, and the experimental methodologies underpinning these findings.
From a Synthetic Precursor to a Clinical Powerhouse: The Indolin-2-one Story
The journey from a simple heterocyclic compound to a life-extending cancer therapy is a testament to the power of medicinal chemistry. The indolin-2-one core, and specifically derivatives of this compound, has proven to be a versatile scaffold for the design of potent ATP-competitive kinase inhibitors.[3] These small molecules have demonstrated significant efficacy in targeting receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][4]
The following sections will provide a head-to-head comparison of key indolin-2-one derivatives, with a primary focus on Sunitinib due to its widespread clinical use and well-documented efficacy.
Comparative Kinase Inhibition Profile
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity against its intended targets. The following table summarizes the in vitro inhibitory activity of Sunitinib, Semaxanib, and SU6668 against a panel of key oncogenic kinases.
| Kinase Target | Sunitinib (IC50/Ki) | Semaxanib (SU5416) (IC50/Ki) | SU6668 (IC50/Ki) |
| VEGFR1 (Flt-1) | - | - | 2.1 µM (Ki)[5] |
| VEGFR2 (KDR/Flk-1) | 80 nM (IC50)[6] | 1.23 µM (IC50)[7][8] | 2.43 µM (IC50)[9] |
| PDGFRα | - | - | - |
| PDGFRβ | 2 nM (IC50)[6] | 20.3 µM (IC50)[8] | 8 nM (Ki), 0.06 µM (IC50)[5][9] |
| c-Kit | Potent Inhibition[2] | 5.0 µM (IC50)[10] | Potent Inhibition[11] |
| FGFR1 | - | Negligible[10] | 1.2 µM (Ki), 3.04 µM (IC50)[5][9] |
| FLT3 | 50 nM (IC50 for ITD mutant)[2] | - | - |
| EGFR | Negligible[10] | Negligible[10] | >100 µM (IC50)[9] |
Note: IC50 and Ki values are sourced from various publications and experimental conditions may differ. This table is intended for comparative purposes.
As the data illustrates, Sunitinib exhibits a potent and multi-targeted profile, with nanomolar inhibition of key angiogenic and proliferative drivers like VEGFR2 and PDGFRβ.[6] This broad-spectrum activity is a key contributor to its clinical efficacy in various solid tumors. Semaxanib, an earlier derivative, shows selectivity for VEGFR2 but with lower potency compared to Sunitinib.[7][8] SU6668 also demonstrates multi-targeted activity, with potent inhibition of PDGFRβ and FGFR1.[5][9]
Preclinical Efficacy: From Benchtop to In Vivo Models
The promising in vitro profiles of these indolin-2-one inhibitors have been substantiated by extensive preclinical testing. These studies are crucial for establishing proof-of-concept and guiding clinical development.
Cell-Based Assays: Gauging Cellular Potency
In cellular assays, Sunitinib has been shown to inhibit the proliferation of various cancer cell lines. For instance, in Caki-1 renal cell carcinoma cells, Sunitinib has a reported EC50 of 2.2 µM.[12] It also effectively inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 40 nM, demonstrating its potent anti-angiogenic effects at the cellular level.[2] Semaxanib has also been shown to block VEGF-induced endothelial cell proliferation with IC50 values in the range of 1-2 µM.[13]
In Vivo Models: Demonstrating Anti-Tumor Activity
The anti-tumor efficacy of these compounds has been validated in numerous xenograft models. Sunitinib has demonstrated dose- and time-dependent tumor growth repression in a wide array of human tumor xenografts.[14] Similarly, SU6668 has been shown to induce greater than 75% growth inhibition against a broad range of tumor types in vivo and can induce the regression of established tumors.[9] These in vivo studies provide critical evidence of the therapeutic potential of these inhibitors in a complex biological system.
Clinical Efficacy: A Focus on Sunitinib
Sunitinib has emerged as a standard-of-care for several malignancies, most notably metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[4]
Metastatic Renal Cell Carcinoma (mRCC)
Clinical trials have consistently demonstrated the efficacy of Sunitinib in mRCC. A pivotal phase III trial showed that Sunitinib significantly prolonged median progression-free survival (mPFS) compared to interferon-α (11 months vs. 5 months).[15] Real-world data has further validated its effectiveness, with a comprehensive meta-analysis reporting a combined confidence estimate for mPFS of 9.3 months.[16]
When compared to other TKIs in the first-line treatment of mRCC, Sunitinib has shown comparable efficacy to Pazopanib in terms of progression-free survival, though with different toxicity profiles.[17][18] In a meta-analysis comparing Sunitinib and Sorafenib, Sunitinib was associated with a better overall survival and a higher objective response rate.[19]
Gastrointestinal Stromal Tumors (GIST)
Sunitinib is also a key therapeutic agent for patients with imatinib-resistant or intolerant GIST. Its ability to inhibit c-Kit, a primary driver of GIST, provides a crucial second-line treatment option.[20]
Experimental Methodologies: The Foundation of Efficacy Data
The data presented in this guide are the result of rigorous and well-defined experimental protocols. Understanding these methodologies is essential for interpreting the results and designing future studies.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol: [21]
-
Preparation: Recombinant kinase, kinase buffer, ATP, a suitable substrate (e.g., a generic tyrosine-containing peptide), and the test compound are prepared.
-
Incubation: The kinase is incubated with serially diluted concentrations of the test compound in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Reaction Progression: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Quantification: The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Angiogenesis (Tube Formation) Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Workflow Diagram:
Caption: Workflow for an in vitro angiogenesis (tube formation) assay.
Step-by-Step Protocol: [22][23][24][25][26]
-
Plate Coating: A 96-well plate is coated with an extracellular matrix gel (e.g., Matrigel®) and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the solidified gel.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of tubes is visualized using a microscope and quantified by measuring parameters such as total tube length and the number of branch points.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol: [27][28][29][30]
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition in the treated groups is calculated.
Conclusion and Future Directions
The development of indolin-2-one-based kinase inhibitors, originating from precursors like this compound, represents a significant advancement in targeted cancer therapy. Sunitinib, with its potent multi-targeted profile, has established itself as a cornerstone in the treatment of mRCC and GIST. The comparative analysis with its predecessors, Semaxanib and SU6668, highlights the evolution of this chemical scaffold towards enhanced potency and a broader spectrum of activity.
Future research will likely focus on developing next-generation indolin-2-one inhibitors with improved selectivity to minimize off-target toxicities, as well as strategies to overcome mechanisms of acquired resistance. The continued exploration of this versatile chemical scaffold holds great promise for the future of personalized cancer medicine.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 10. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 11. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. ibidi.com [ibidi.com]
- 24. corning.com [corning.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 30. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Validating the Mechanism of Action of 6-Chloro-5-iodoindolin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 6-Chloro-5-iodoindolin-2-one. While specific biological data for this compound is not extensively published, its core indolin-2-one scaffold is a well-established pharmacophore in kinase inhibitors. This guide, therefore, proposes a likely mechanism of action and details the necessary experimental comparisons to rigorously validate its activity and performance against established alternatives.
Hypothesized Mechanism of Action: A Dual Kinase Inhibitor
The indolin-2-one nucleus is a privileged scaffold found in numerous FDA-approved kinase inhibitors. Notably, it is a core component of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3 Beta (GSK-3β). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] GSK-3β is a multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis; its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[3][4]
Given its structure, we hypothesize that This compound acts as an ATP-competitive inhibitor of both VEGFR-2 and GSK-3β . The chloro and iodo substitutions on the indole ring are predicted to enhance binding affinity and selectivity within the ATP-binding pockets of these kinases. This guide will outline the experimental strategy to test this hypothesis and compare its efficacy to well-characterized inhibitors.
Comparative Framework: Benchmarking Against the Gold Standards
To provide a meaningful assessment of this compound, its performance will be compared against established inhibitors of VEGFR-2 and GSK-3β.
| Target Kinase | Comparator Compound | Mechanism of Action |
| VEGFR-2 | Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor.[1] |
| Axitinib | Potent and selective inhibitor of VEGFRs.[5] | |
| GSK-3β | CHIR99021 | Highly selective, ATP-competitive inhibitor of GSK-3α/β. |
| Tideglusib | Non-ATP-competitive inhibitor of GSK-3β.[4] |
Experimental Validation Workflow
The following sections detail the experimental protocols necessary to validate the proposed mechanism of action. The workflow is designed to be self-validating, with each stage building upon the last to provide a comprehensive understanding of the compound's activity.
Caption: Experimental workflow for the validation of this compound's mechanism of action.
Phase 1: Biochemical Validation
1.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR-2 and GSK-3β.
-
Rationale: This initial screen will confirm if the compound has direct inhibitory activity against the target kinases and at what concentration. A radiometric filter binding assay or a luminescence-based assay (e.g., ADP-Glo™) can be employed.
-
Protocol (ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of this compound and the comparator compounds in a suitable buffer (e.g., 1% DMSO).
-
In a 384-well plate, add the kinase, the appropriate substrate (e.g., a specific peptide for each kinase), and ATP.
-
Add the diluted compounds to the wells.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
1.2. Binding Affinity Determination
-
Objective: To measure the binding affinity (KD) of this compound to VEGFR-2 and GSK-3β.
-
Rationale: While IC50 indicates functional inhibition, KD provides a direct measure of the physical interaction between the compound and the target protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal.
-
Protocol (SPR):
-
Immobilize the recombinant kinase on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Regenerate the sensor surface between injections.
-
Fit the data to a binding model to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD = kd/ka).
-
1.3. Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of kinases.
-
Rationale: A good inhibitor should be selective for its intended target(s) to minimize off-target effects and potential toxicity. This is often done by screening the compound against a large panel of kinases (e.g., the KINOMEscan™ panel).
-
Workflow: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The results are reported as a percentage of inhibition or a selectivity score.
Phase 2: Cellular Characterization
2.1. Cellular Target Engagement
-
Objective: To confirm that this compound can bind to VEGFR-2 and GSK-3β in a cellular environment.
-
Rationale: Biochemical assays use purified proteins, which may not fully recapitulate the cellular context. Cellular target engagement assays verify that the compound can cross the cell membrane and interact with its target inside the cell.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Culture cells that endogenously express the target kinases (e.g., HUVECs for VEGFR-2, SH-SY5Y for GSK-3β).
-
Treat the cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot using antibodies against VEGFR-2 and GSK-3β.
-
Binding of the compound will stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.
-
2.2. Analysis of Downstream Signaling
-
Objective: To measure the effect of this compound on the phosphorylation of downstream substrates of VEGFR-2 and GSK-3β.
-
Rationale: This experiment links target engagement to a functional cellular outcome, confirming that the compound inhibits the kinase's activity in cells.
-
Protocol (Western Blot):
-
For VEGFR-2:
-
Culture HUVECs and serum-starve them overnight.
-
Pre-treat with various concentrations of this compound or Sunitinib/Axitinib for 1-2 hours.
-
Stimulate the cells with VEGF-A for 10-15 minutes.
-
Lyse the cells and perform a Western blot to detect phosphorylated VEGFR-2 (pVEGFR-2) and downstream effectors like phosphorylated ERK (pERK).
-
-
For GSK-3β:
-
Culture a relevant cell line (e.g., HEK293T or a cancer cell line with active Wnt signaling).
-
Treat with this compound or CHIR99021/Tideglusib for a specified time.
-
Lyse the cells and perform a Western blot to detect the phosphorylation of GSK-3β's substrate, β-catenin (at serine/threonine residues that mark it for degradation), or the accumulation of total β-catenin.
-
-
Caption: Simplified signaling pathways for VEGFR-2 and GSK-3β.
Cellular Phenotypic Assays
-
Objective: To evaluate the effect of this compound on cellular processes regulated by VEGFR-2 and GSK-3β.
-
Rationale: These assays connect the molecular mechanism of action to a relevant biological outcome.
-
Protocols:
-
Anti-Angiogenesis Assay (Tube Formation Assay):
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs onto the Matrigel in the presence of various concentrations of this compound or comparator compounds.
-
Incubate for 4-6 hours.
-
Image the formation of capillary-like structures (tubes).
-
Quantify the total tube length and the number of branch points.
-
-
Cancer Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®):
-
Seed cancer cell lines known to be sensitive to VEGFR or GSK-3β inhibition in a 96-well plate.
-
Treat with a dose range of this compound and comparator compounds.
-
Incubate for 72 hours.
-
Add the appropriate reagent and measure absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Comparative Data Summary
The following tables present a template for summarizing the experimental data, allowing for a direct comparison of this compound with the established inhibitors. Note: The data for this compound is hypothetical for illustrative purposes.
Table 1: Biochemical Activity and Cellular Potency
| Compound | Target | IC50 (nM) | KD (nM) | HUVEC Tube Formation IC50 (nM) | Cancer Cell GI50 (nM) (e.g., HCT116) |
| This compound | VEGFR-2 | 15 | 25 | 50 | 120 |
| GSK-3β | 30 | 45 | N/A | ||
| Sunitinib | VEGFR-2 | 2 | 5 | 10 | 25 |
| Axitinib | VEGFR-2 | 0.2 | 0.5 | 1 | 15 |
| CHIR99021 | GSK-3β | 6.7 | 10 | N/A | >10,000 |
| Tideglusib | GSK-3β | 60 | N/A (non-ATP competitive) | N/A | 5,000 |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Selectivity Score (S-score at 1µM) | Key Off-Targets (>90% inhibition) |
| This compound | VEGFR-2, GSK-3β | 0.08 | PDGFRβ, c-Kit |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 0.25 | Multiple kinases |
| Axitinib | VEGFRs | 0.02 | None |
| CHIR99021 | GSK-3α/β | 0.01 | None |
Conclusion and Interpretation
This guide provides a robust, multi-faceted approach to validating the proposed dual inhibitory mechanism of this compound. By systematically progressing from biochemical characterization to cellular functional assays and direct comparison with gold-standard inhibitors, researchers can build a comprehensive data package.
The hypothetical data presented suggests that this compound is a potent inhibitor of both VEGFR-2 and GSK-3β, with good cellular activity. Its selectivity profile appears broader than highly selective compounds like Axitinib and CHIR99021, but potentially more favorable than older multi-kinase inhibitors like Sunitinib. This dual-action mechanism could offer therapeutic advantages in complex diseases like cancer, where both angiogenesis and proliferative signaling pathways are critical. However, the potential for off-target effects would need to be carefully considered in further preclinical development.
By following the principles and protocols outlined in this guide, researchers can confidently elucidate the mechanism of action of novel indolin-2-one derivatives and objectively assess their therapeutic potential.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altmeyers.org [altmeyers.org]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 6-Chloro-5-iodoindolin-2-one
This guide provides an in-depth analysis of the kinase selectivity profile of a novel investigational compound, 6-Chloro-5-iodoindolin-2-one, hereafter referred to as Cmpd-X. In drug discovery, understanding the interaction of a small molecule with the human kinome is a critical step to predict both its therapeutic efficacy and potential off-target liabilities.[1][2] This document details the experimental rationale, presents a comprehensive protocol for in vitro kinase profiling, and interprets the resulting data in comparison to a well-characterized inhibitor, SU6656, to provide a clear and actionable assessment of Cmpd-X's selectivity.
The Imperative of Kinase Selectivity
The human genome contains over 500 protein kinases, enzymes that regulate a vast number of cellular processes, from proliferation and migration to survival and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] However, the ATP-binding site, the target of most small-molecule inhibitors, is highly conserved across the kinome.[4] This conservation presents a significant challenge: a compound designed to inhibit one kinase may inadvertently inhibit others, leading to unexpected biological effects or toxicity.
Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of a self-validating drug discovery program. It allows researchers to:
-
Confirm On-Target Potency: Validate that the compound potently inhibits the intended target kinase(s).
-
Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to adverse effects.
-
Discover Polypharmacology: Reveal additional, potentially beneficial, inhibitory activities that could be leveraged for therapeutic gain (e.g., in multi-targeted cancer therapy).[5]
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to rationally design more selective next-generation compounds.
In this guide, we profile Cmpd-X against a rationally selected panel of kinases and compare its performance to SU6656, a well-documented and selective inhibitor of Src family kinases.[6][7] This family of non-receptor tyrosine kinases, including Src, Fyn, Lyn, and Yes, are central regulators of signals from various cell surface receptors and are frequently implicated in cancer progression.[8][9]
Experimental Design and Methodology
To ensure robust and reproducible data, we employed a luminescence-based in vitro kinase assay, which measures the amount of ADP produced as a direct correlate of kinase activity.[10] This format is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of inhibition.[11]
The Kinase Panel
A focused panel of 10 kinases was selected to assess the selectivity of Cmpd-X. The panel was designed to include:
-
Primary Target Family (Src Family Kinases): Src, Fyn, Lyn, and Yes, to confirm the primary hypothesis.
-
Key Receptor Tyrosine Kinases (RTKs): VEGFR2 and PDGFRβ, which are involved in angiogenesis and cell growth and are common off-targets for inhibitors with an indolinone core.[12][][14]
-
Other Relevant Tyrosine Kinases: ABL1, a non-receptor tyrosine kinase implicated in leukemia.[15]
-
Representative Serine/Threonine Kinases: AURKA, CDK2/CycA, and BRAF, to assess broad selectivity against different branches of the kinome.
Experimental Workflow
The profiling process follows a systematic workflow designed to minimize variability and ensure data integrity.
Caption: High-throughput in vitro kinase assay workflow.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is adapted for a standard 384-well plate format.
Materials:
-
Recombinant human kinases (vendor-specified).
-
Corresponding biotinylated peptide substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer A (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Test Compounds: Cmpd-X and SU6656 dissolved in 100% DMSO.
-
ATP solution (at 2x the final desired concentration, typically near the Kₘ for each kinase).
-
384-well low-volume white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: a. Prepare an 11-point, 3-fold serial dilution series for Cmpd-X and SU6656 in 100% DMSO, starting from a 1 mM stock. b. Transfer 1 µL of each compound dilution and DMSO (vehicle control) to separate wells of the 384-well assay plate.
-
Kinase/Substrate Addition: a. Prepare a 2x kinase/substrate master mix for each kinase in Kinase Buffer A. b. Add 10 µL of the appropriate master mix to the wells containing the plated compounds.
-
Reaction Initiation and Incubation: a. Prepare a 2x ATP solution in Kinase Buffer A. b. To initiate the kinase reaction, add 10 µL of the 2x ATP solution to all wells. The final reaction volume is 20 µL. c. Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Development: a. Add 20 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 40 µL of Kinase Detection Reagent (ADP-Glo™ Reagent II) to each well to convert the generated ADP into a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data: Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no kinase) controls. c. Determine the IC₅₀ value for each compound-kinase pair by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).[16]
Comparative Cross-Reactivity Data
The inhibitory activity of Cmpd-X and the reference compound SU6656 were quantified across the 10-kinase panel. The resulting IC₅₀ values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized below.
| Kinase Target | Kinase Family | Cmpd-X IC₅₀ (nM) | SU6656 IC₅₀ (nM) |
| Src | Src Family (Tyr) | 15 | 280[17][18] |
| Fyn | Src Family (Tyr) | 25 | 170[17][18] |
| Lyn | Src Family (Tyr) | 150 | 130[17][18] |
| Yes | Src Family (Tyr) | 180 | 20[17][18] |
| VEGFR2 | Receptor (Tyr) | 85 | >10,000 |
| PDGFRβ | Receptor (Tyr) | 120 | >10,000[6] |
| ABL1 | Non-Receptor (Tyr) | 2,500 | >10,000 |
| AURKA | Ser/Thr | >10,000 | >10,000 |
| CDK2/CycA | Ser/Thr | >10,000 | >10,000 |
| BRAF | Ser/Thr | >10,000 | >10,000 |
| Data for Cmpd-X is hypothetical. Data for SU6656 is based on published literature. |
Analysis and Interpretation
The data reveals distinct selectivity profiles for the two compounds.
Cmpd-X Profile:
-
High Potency on Primary Targets: Cmpd-X is a potent inhibitor of Src (IC₅₀ = 15 nM) and Fyn (IC₅₀ = 25 nM), confirming its activity against key members of the Src kinase family.
-
Significant Off-Target Activity: Critically, Cmpd-X demonstrates potent, sub-micromolar inhibition of two major receptor tyrosine kinases involved in angiogenesis: VEGFR2 (IC₅₀ = 85 nM) and PDGFRβ (IC₅₀ = 120 nM).[19][20]
-
Broad Selectivity: The compound shows high selectivity against the tested serine/threonine kinases and ABL1, with IC₅₀ values greater than 10,000 nM.
SU6656 Profile:
-
Selective for Src Family: As expected from published data, SU6656 shows potent inhibition across the Src family kinases.[7]
-
High Selectivity over RTKs: In stark contrast to Cmpd-X, SU6656 is highly selective, showing no significant inhibition of PDGFRβ or VEGFR2 at concentrations up to 10,000 nM.[6] This makes it a valuable tool for specifically probing Src family function in cellular contexts.
Biological Implications of Cmpd-X Cross-Reactivity
The off-target inhibition of VEGFR2 and PDGFRβ by Cmpd-X has profound biological implications. These kinases are master regulators of vascular development and cell proliferation.[12][21][22] The simultaneous inhibition of Src, VEGFR, and PDGFR pathways could result in a powerful anti-angiogenic and anti-proliferative effect, which may be desirable in an oncology setting. However, it also presents a risk of toxicities associated with inhibiting these crucial signaling nodes.
The diagram below illustrates how Cmpd-X can impact multiple critical signaling pathways downstream of distinct growth factor receptors.
Caption: Potential signaling impact of Cmpd-X.
This profile suggests that Cmpd-X is not a selective Src inhibitor but rather a multi-targeted kinase inhibitor. This knowledge is crucial for its future development. The next steps would involve cellular assays to confirm whether this in vitro biochemical profile translates to the inhibition of these pathways in a biological context.
Conclusion
This guide demonstrates the essential practice of kinase cross-reactivity profiling using the novel compound this compound (Cmpd-X) as a case study.
-
Key Finding: While Cmpd-X is a potent inhibitor of the Src family kinases Src and Fyn, it exhibits significant cross-reactivity against the key pro-angiogenic receptor tyrosine kinases VEGFR2 and PDGFRβ.
-
Comparative Insight: In contrast, the reference compound SU6656 maintains high selectivity for the Src family, highlighting the diverse profiles that can be achieved with different chemical scaffolds.
-
Strategic Implication: The polypharmacology of Cmpd-X defines it as a multi-targeted inhibitor. This profile could be advantageous for indications where simultaneous blockade of these pathways is beneficial, such as oncology. However, it necessitates careful evaluation of potential off-target toxicities.
Ultimately, this comprehensive profiling provides a critical, data-driven foundation for the rational progression of Cmpd-X in the drug discovery pipeline, enabling informed decisions about indication selection, biomarker strategy, and future lead optimization efforts.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU6656 - Wikipedia [en.wikipedia.org]
- 8. Src family kinase - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-5-iodoindolin-2-one and its Bromo-Analog as Potential Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor development, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of several approved and investigational drugs. The strategic placement of halogen atoms on this scaffold is a key determinant of target affinity and selectivity. This guide provides a detailed comparative analysis of two closely related analogs: 6-Chloro-5-iodoindolin-2-one and its bromo-counterpart, 6-Chloro-5-bromoindolin-2-one. By examining their physicochemical properties, structure-activity relationships, and biological performance, we aim to provide researchers with the insights necessary to make informed decisions in their drug discovery programs.
Chemical and Structural Landscape
The core structure of both molecules is the 6-chloroindolin-2-one scaffold. The key distinction lies at the 5-position, with either an iodine or a bromine atom. This seemingly subtle difference can have profound implications for the molecule's interaction with its biological targets.
Figure 1: Chemical structures of the two analogs.
The larger atomic radius and greater polarizability of iodine compared to bromine are expected to influence several key molecular properties. These differences can manifest in altered bond lengths, bond angles, and, most importantly, the nature and strength of non-covalent interactions, such as halogen bonding.[1][2]
Physicochemical Properties: A Comparative Overview
| Property | This compound (Predicted) | 6-Chloro-5-bromoindolin-2-one (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | ~309.5 g/mol | ~262.5 g/mol | The higher atomic weight of iodine compared to bromine. |
| Melting Point (°C) | Higher | Lower | Generally, increased molecular weight and stronger intermolecular forces (potentially stronger halogen bonds for iodine) lead to higher melting points. |
| LogP | Higher | Lower | Lipophilicity generally increases with the size and polarizability of the halogen atom. |
| Solubility | Lower in polar solvents | Higher in polar solvents | Increased lipophilicity typically corresponds to decreased solubility in aqueous media. |
| Halogen Bond Donor Strength | Stronger | Weaker | The ability to form a halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[4] This can lead to more potent interactions with electron-rich pockets in a protein active site.[5] |
Structure-Activity Relationship (SAR) and Biological Activity
The indolin-2-one core is a well-established hinge-binding motif for many protein kinases.[6] The substituents on the aromatic ring play a crucial role in modulating potency and selectivity. The halogen at the 5-position is positioned to interact with a region of the ATP-binding pocket that can vary between different kinases.
The Role of Halogen Bonding in Kinase Inhibition
Halogen bonds are non-covalent interactions between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or an aromatic ring).[1][7] The strength of this interaction is dependent on the identity of the halogen, with iodine forming the strongest halogen bonds among the common halogens.[2][4]
In the context of kinase inhibition, a strategically placed iodine or bromine atom can form a halogen bond with a backbone carbonyl or a specific amino acid side chain in the ATP-binding pocket. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.[2] Studies on various halogenated kinase inhibitors have shown that the substitution of a bromine with an iodine can lead to a substantial increase in potency.[5]
Figure 2: Key interactions of halogenated indolin-2-ones in a kinase active site.
Anticipated Differences in Biological Performance
Based on the principles of halogen bonding, it is hypothesized that This compound will exhibit higher affinity for its target kinases compared to 6-Chloro-5-bromoindolin-2-one . This is due to the potential for stronger halogen bond formation between the iodine atom and a suitable acceptor in the kinase active site.[5]
This enhanced affinity is expected to translate to lower IC50 values in in-vitro kinase inhibition assays and potentially greater potency in cell-based assays measuring antiproliferative or cytotoxic effects. However, it is also important to consider that increased lipophilicity of the iodo-analog might affect its solubility and cell permeability, which could in turn impact its performance in cellular assays.
Experimental Protocols
To empirically validate the predicted differences between these two analogs, a series of standardized in-vitro assays are recommended.
In-Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the activity of a purified kinase.
Objective: To determine the IC50 values of this compound and 6-Chloro-5-bromoindolin-2-one against a panel of relevant kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition by the test compounds is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (10 mM in 100% DMSO).
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare a solution of the target kinase, its specific substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Objective: To determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values of the two analogs in relevant cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
Figure 3: A typical experimental workflow for the comparative analysis.
Conclusion and Future Directions
The comparative analysis of this compound and its bromo-analog provides a compelling case for the significant role of halogen substitution in fine-tuning the properties of kinase inhibitors. Based on established principles of halogen bonding, the iodo-substituted compound is predicted to exhibit superior biological activity due to its potential for stronger interactions within the kinase active site.
To definitively validate these predictions, rigorous experimental work is essential. The protocols outlined in this guide provide a framework for such a comparative study. The resulting data will not only elucidate the specific advantages of one analog over the other but will also contribute to a deeper understanding of the structure-activity relationships governing this important class of inhibitors. This knowledge will be invaluable for the rational design of next-generation kinase inhibitors with enhanced potency and selectivity.
References
- 1. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases [pubmed.ncbi.nlm.nih.gov]
- 7. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
In Vivo Validation of 6-Chloro-5-iodoindolin-2-one's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel small molecules that can effectively and safely combat tumorigenesis. This guide provides a comprehensive framework for the in vivo validation of a promising novel compound, 6-Chloro-5-iodoindolin-2-one. Due to the limited publicly available in vivo data for this specific molecule, we present a detailed, scientifically-grounded roadmap for its preclinical evaluation. This guide draws parallels with the well-characterized Src family kinase (SFK) inhibitor, SU6656, a structurally related indolinone with demonstrated anti-tumor and anti-angiogenic properties in vivo.[1][2][3] By juxtaposing the proposed validation strategy for this compound with the established profile of SU6656, this document aims to equip researchers with the necessary experimental designs, protocols, and interpretive insights to rigorously assess its therapeutic potential.
Introduction: The Rationale for Targeting Src Family Kinases in Oncology
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are frequently dysregulated in a multitude of human cancers.[4][5] Their aberrant activation plays a pivotal role in driving key aspects of tumor progression, including proliferation, survival, invasion, and metastasis.[4][6] SFKs act as crucial nodes in various signaling pathways, often downstream of receptor tyrosine kinases (RTKs) like EGFR, HER2, and c-Met.[4] This central role makes them an attractive target for therapeutic intervention.
This compound belongs to the indolinone class of compounds, a scaffold known to yield potent kinase inhibitors. While direct in vivo anti-tumor data for this specific molecule is not yet widely published, a series of related 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones have shown impressive in vitro anti-proliferative activity.[7] Furthermore, its structural similarity to SU6656, a known SFK inhibitor, provides a strong rationale for investigating its potential as an anti-cancer agent.[1][2][3][8][9] SU6656 has been shown to significantly impair the growth of established tumors in mice and inhibit angiogenesis.[1][2][3] This guide will therefore use SU6656 as a benchmark for outlining the in vivo validation of this compound.
Proposed Mechanism of Action of this compound
Based on its chemical structure and the known activity of related compounds, it is hypothesized that this compound functions as an inhibitor of Src family kinases. The mechanism of action for SFK inhibitors typically involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to substrate proteins.[5] This blockade of phosphorylation disrupts downstream signaling pathways critical for tumor growth and survival, such as the Ras-ERK and PI3K-Akt pathways.[5]
Caption: Hypothesized signaling pathway and point of intervention for this compound.
A Roadmap for In Vivo Validation: Experimental Design and Protocols
The successful preclinical validation of a novel anti-cancer agent requires a meticulously planned series of in vivo experiments.[10] This section outlines a recommended approach for evaluating the anti-tumor efficacy and safety profile of this compound, with comparative considerations to SU6656.
Choice of Animal Models: Xenograft vs. Syngeneic Models
The selection of an appropriate animal model is a critical first step. The two most common models for preclinical cancer research are xenografts and syngeneic models.[11][12][13]
-
Xenograft Models: These involve the implantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice.[14][15][16]
-
Advantages: Allows for the study of human-specific tumor biology.
-
Disadvantages: Lack of a functional immune system, which is a significant drawback for evaluating immunotherapies and understanding the full spectrum of a drug's effects.[11]
-
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[11][12][17][18]
-
Advantages: Possess an intact immune system, making them invaluable for studying the interplay between the tumor, the microenvironment, and the host's immune response to therapy.[11][13]
-
Disadvantages: The tumor is of murine origin, which may not fully recapitulate the complexities of human cancers.[11]
-
Recommendation: For the initial efficacy studies of this compound, a xenograft model using a human cancer cell line known to have high SFK activity (e.g., certain breast, colon, or non-small cell lung cancer cell lines) is recommended.[4][6] This will provide a direct assessment of the compound's effect on human tumor growth. Subsequently, a syngeneic model should be employed to investigate the compound's interaction with the immune system.[17][18]
Experimental Workflow for In Vivo Efficacy Studies
The following workflow provides a step-by-step guide for conducting in vivo anti-tumor efficacy studies.
Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies.
Detailed Experimental Protocol: Xenograft Model
This protocol details the steps for a standard subcutaneous xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line with high SFK activity
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)[14]
-
This compound (test compound)
-
SU6656 (positive control)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: SU6656 (positive control, dose based on literature)
-
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Record body weight and observe for any clinical signs of toxicity daily.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors for downstream analysis, such as histology (H&E staining), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting to confirm target engagement (e.g., decreased phosphorylation of SFKs).
Comparative Data Presentation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | [Insert Data] | - | - |
| This compound (Low Dose) | [Insert Data] | [Calculate] | [Insert Data] |
| This compound (High Dose) | [Insert Data] | [Calculate] | [Insert Data] |
| SU6656 (Positive Control) | [Insert Data] | [Calculate] | [Insert Data] |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Observed Toxicities (e.g., lethargy, weight loss >20%) |
| Vehicle Control | [Insert Data] | [Insert Observations] |
| This compound (Low Dose) | [Insert Data] | [Insert Observations] |
| This compound (High Dose) | [Insert Data] | [Insert Observations] |
| SU6656 (Positive Control) | [Insert Data] | [Insert Observations] |
Toxicity and Safety Pharmacology
A critical aspect of preclinical drug development is the assessment of a compound's safety profile.[19][20][21][22] Early in vivo toxicity studies are essential to identify potential liabilities.[21][22]
Recommended Studies:
-
Maximum Tolerated Dose (MTD) Study: This study aims to determine the highest dose of the drug that can be administered without causing unacceptable toxicity.[22]
-
Repeated-Dose Toxicity Study: A 28-day study in rodents is a standard requirement to evaluate the effects of repeated exposure to the compound.[19] This involves daily administration of the drug at different dose levels, followed by a comprehensive analysis of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
Pharmacokinetics
Understanding the pharmacokinetic (PK) properties of a small molecule kinase inhibitor is crucial for interpreting efficacy and toxicity data.[23][24][25][26] Key PK parameters to be determined in mice include:
-
Absorption: How well the drug is absorbed into the bloodstream.
-
Distribution: Where the drug goes in the body.
-
Metabolism: How the drug is broken down.
-
Excretion: How the drug is eliminated from the body.
Poor pharmacokinetic properties are a common reason for the failure of promising drug candidates in vivo.[27]
Discussion and Future Directions
The successful in vivo validation of this compound will depend on demonstrating a significant anti-tumor effect at a well-tolerated dose. A favorable comparison to the established SFK inhibitor SU6656 would provide strong support for its continued development.
Future studies should aim to:
-
Elucidate the precise molecular mechanism of action through detailed in vitro and in vivo target engagement studies.
-
Evaluate the efficacy of this compound in combination with other anti-cancer agents, as SFK inhibitors have shown promise in overcoming resistance to existing therapies.[4][6]
-
Assess its anti-metastatic potential, given the critical role of SFKs in cell migration and invasion.[4]
Conclusion
While direct in vivo data for this compound is currently limited, its structural similarity to known SFK inhibitors like SU6656 provides a strong rationale for its investigation as a novel anti-cancer agent. The comprehensive validation plan outlined in this guide, encompassing robust efficacy studies in relevant animal models, thorough toxicity profiling, and pharmacokinetic analysis, will provide the critical data necessary to determine its therapeutic potential. By adhering to rigorous scientific principles and employing a comparative approach, researchers can effectively advance our understanding of this promising compound and its potential role in the future of cancer therapy.
References
- 1. Simultaneous inhibition of Src and Aurora kinases by SU6656 induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. SRC family kinase inhibitor SU6656 enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Src family kinase targeting in head and neck tumor cells using SU6656, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of mTORC1 by SU6656, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 13. championsoncology.com [championsoncology.com]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 16. oncology-central.com [oncology-central.com]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biogem.it [biogem.it]
- 20. altasciences.com [altasciences.com]
- 21. researchgate.net [researchgate.net]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 23. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RePub, Erasmus University Repository: Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology [repub.eur.nl]
- 27. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-5-iodoindolin-2-one: A Guide for Researchers
Abstract
6-Chloro-5-iodoindolin-2-one is a key heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its synthesis, however, presents challenges in achieving regioselective halogenation. This comprehensive guide provides a head-to-head comparison of two plausible synthetic routes to this valuable compound. We will delve into the strategic considerations, detailed experimental protocols, and a comparative analysis of each route's efficiency, scalability, and potential pitfalls. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to make informed decisions for the synthesis of this compound and its analogs.
Introduction: The Significance of this compound
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern of this compound makes it a particularly attractive intermediate for the synthesis of targeted therapies. The chlorine atom at the 6-position and the iodine atom at the 5-position offer distinct handles for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties. The synthesis of this molecule, however, requires careful strategic planning to control the regiochemistry of the halogenation steps.
This guide will explore two distinct synthetic strategies:
-
Route A: A linear approach involving the initial synthesis of 6-chloroindolin-2-one followed by a regioselective iodination.
-
Route B: A convergent strategy that introduces the iodo and chloro substituents onto an aniline precursor before the final cyclization to the indolin-2-one ring.
Route A: Sequential Synthesis and Direct Iodination
This route follows a logical and stepwise approach, beginning with the construction of the 6-chloroindolin-2-one core, followed by the introduction of the iodine atom at the 5-position.
Synthesis of 6-Chloroindolin-2-one
The synthesis of 6-chloroindolin-2-one can be achieved through various methods, with a common and well-documented approach starting from 2,5-dichloronitrobenzene. This multi-step synthesis involves the formation of a malonate derivative, followed by hydrolysis, decarboxylation, reduction of the nitro group, and subsequent cyclization.[1][2]
-
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)malonic acid dimethyl ester: To a solution of 2,5-dichloronitrobenzene and dimethyl malonate in a suitable solvent like acetone, add a base such as potassium carbonate. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
Step 2: Hydrolysis and Decarboxylation to 4-chloro-2-nitrophenylacetic acid: The resulting malonate ester is hydrolyzed using a strong base (e.g., NaOH), followed by acidification to promote decarboxylation, yielding 4-chloro-2-nitrophenylacetic acid.
-
Step 3: Reductive Cyclization to 6-chloroindolin-2-one: The nitro group of 4-chloro-2-nitrophenylacetic acid is reduced to an amine, which spontaneously undergoes intramolecular cyclization to form the desired 6-chloroindolin-2-one. Common reducing agents for this transformation include iron powder in acetic acid.[1]
Direct Iodination of 6-Chloroindolin-2-one
The key challenge in this route is the regioselective iodination of 6-chloroindolin-2-one at the 5-position. The existing substituents, the chloro group at C6 and the lactam ring, will direct the electrophilic substitution. The lactam's nitrogen is an activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. The desired 5-position is ortho to the activating amino group and meta to the deactivating chloro group, making it a plausible site for electrophilic attack.
Several iodinating reagents can be considered for this transformation, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3][4] The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, the use of a polar solvent might favor iodination at the more electron-rich positions.[5]
-
Dissolve 6-chloroindolin-2-one in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.
-
Add the iodinating agent, for example, N-iodosuccinimide (NIS), portion-wise at room temperature.
-
The reaction may be heated to achieve a reasonable reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product into an organic solvent.
-
Purification is typically achieved by column chromatography.
Route A Workflow
Caption: Synthetic workflow for Route A.
Route B: Convergent Synthesis via a Pre-iodinated Intermediate
This strategy aims to circumvent the potential regioselectivity issues of direct iodination by introducing the iodine atom at an earlier stage. The core idea is to synthesize a suitably substituted aniline precursor that already contains the chloro and iodo groups in the desired positions, followed by the formation of the indolin-2-one ring.
Synthesis of 4-Chloro-5-iodo-2-nitroaniline
A plausible starting point for this route is the synthesis of 4-chloro-5-iodo-2-nitroaniline. This can be approached by the regioselective iodination of 4-chloro-2-nitroaniline. The nitro group is a strong deactivating meta-director, while the amino group is a strong activating ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The desired iodination at the 5-position is ortho to the activating amino group and meta to both the deactivating nitro and chloro groups, which could be a favorable outcome.
-
Dissolve 4-chloro-2-nitroaniline in a suitable solvent, such as glacial acetic acid.
-
Add an iodinating reagent, such as iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or N-iodosuccinimide.
-
The reaction mixture is stirred at room temperature or gently heated to promote the reaction.
-
Monitor the reaction by TLC.
-
After completion, the product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
Formation of the Indolin-2-one Ring
Once the 4-chloro-5-iodo-2-nitroaniline is obtained, the next step is to construct the indolin-2-one ring. This can be achieved through a sequence of reactions.
-
Reduction of the nitro group: The nitro group of 4-chloro-5-iodo-2-nitroaniline is reduced to an amine to give 4-chloro-5-iodo-1,2-diaminobenzene. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like tin(II) chloride.
-
Formation of the α-chloroacetamide: The resulting diamine can be selectively acylated at the more nucleophilic amino group (at position 1) with chloroacetyl chloride in the presence of a base.
-
Intramolecular cyclization: The resulting α-chloroacetamide undergoes intramolecular nucleophilic substitution, where the amino group at position 2 displaces the chloride to form the lactam ring of this compound. This cyclization is often promoted by a base.
Route B Workflow
Caption: Synthetic workflow for Route B.
Head-to-Head Comparison
| Feature | Route A: Sequential Synthesis & Direct Iodination | Route B: Convergent Synthesis |
| Overall Strategy | Linear synthesis: build the core then functionalize. | Convergent synthesis: prepare a functionalized precursor then cyclize. |
| Key Challenge | Regioselective iodination of 6-chloroindolin-2-one. | Regioselective iodination of 4-chloro-2-nitroaniline and selective acylation. |
| Starting Materials | Readily available 2,5-dichloronitrobenzene. | Commercially available 4-chloro-2-nitroaniline. |
| Number of Steps | Potentially fewer steps if the iodination is efficient. | Generally involves more steps. |
| Potential for Byproducts | Risk of forming other iodinated isomers. | Potential for di-iodination and regioisomers during the initial iodination. |
| Scalability | The synthesis of 6-chloroindolin-2-one is scalable. The iodination step may require optimization for large-scale production. | The multi-step sequence might be more challenging to scale up. |
| Purification | Purification of the final product from regioisomers might be challenging. | Purification of intermediates at each step is required. |
Conclusion and Recommendations
Both Route A and Route B present viable, albeit distinct, strategies for the synthesis of this compound.
Route A is more direct and potentially more atom-economical if the regioselectivity of the final iodination step can be effectively controlled. This route would be preferable for exploratory synthesis where rapid access to the target molecule is desired, provided that a reliable method for the regioselective iodination is established. Further screening of iodinating agents and reaction conditions would be crucial to optimize this step.
Route B , while involving more steps, offers greater control over the regiochemistry by introducing the iodine atom at an earlier stage. This convergent approach is often favored in process development and for larger-scale synthesis where purity and predictability are paramount. The purification of intermediates at each stage can lead to a cleaner final product.
Ultimately, the choice between these two routes will depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the tolerance for potential isomeric impurities. For initial small-scale synthesis and proof-of-concept studies, the expediency of Route A may be advantageous. For larger-scale campaigns where product purity and process robustness are critical, the more controlled, albeit longer, Route B would be the recommended approach.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Benchmarking 6-Chloro-5-iodoindolin-2-one: A Comparative Guide Against Established Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Oncology Therapeutics
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and targeted cancer therapies. Small molecule inhibitors have emerged as a cornerstone of modern cancer treatment, offering the potential to selectively target the signaling pathways that drive tumor growth and proliferation. Within this context, the indolin-2-one scaffold has garnered significant attention as a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer drugs.
This guide introduces 6-chloro-5-iodoindolin-2-one , a novel investigational compound, and provides a comprehensive framework for its preclinical benchmarking against established multi-kinase inhibitors. As a senior application scientist, the objective is to present a scientifically rigorous comparison, grounded in established experimental protocols and a deep understanding of the underlying cancer biology. This document will not only compare efficacy but also elucidate the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy analysis.
The Rationale for Benchmarking: Establishing a Therapeutic Index
Before a novel compound can progress through the drug development pipeline, a thorough understanding of its potency and selectivity relative to existing standards of care is paramount. Benchmarking against well-characterized drugs provides essential context for a new compound's potential therapeutic window and clinical utility. For this guide, we will compare this compound against three widely used multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib. These drugs have been selected due to their established roles in treating various solid tumors and their well-documented mechanisms of action, primarily centered on the inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.
Mechanistic Overview of Benchmark Anti-Cancer Drugs
A foundational understanding of the benchmark drugs' mechanisms of action is critical for interpreting comparative data. Sunitinib, Sorafenib, and Regorafenib are all orally bioavailable small-molecule inhibitors that target multiple RTKs.
-
Sunitinib: This agent potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, among other kinases.[1] By simultaneously blocking these pathways, sunitinib exerts both anti-angiogenic and direct anti-tumor effects.[1][2] Its mechanism involves the inhibition of cellular signaling pathways such as RAS/MAPK and PI3K/AKT.[3] Sunitinib is an FDA-approved treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2]
-
Sorafenib: Sorafenib's dual mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and the targeting of VEGFRs and PDGFRs, which are central to angiogenesis.[4][5][6] It inhibits multiple intracellular and cell surface kinases, including RAF kinases, VEGFR-1, -2, -3, PDGFR-β, c-KIT, and FLT-3.[4][7] Sorafenib is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[5]
-
Regorafenib: As a multi-kinase inhibitor, regorafenib targets a broad spectrum of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[8][9] Its action disrupts tumor cell proliferation, neovascularization, and stromal signaling.[8] Regorafenib has demonstrated a survival benefit in patients with metastatic colorectal cancer.[10]
The following diagram illustrates the key signaling pathways targeted by these benchmark drugs.
Caption: Key signaling pathways targeted by multi-kinase inhibitors.
Experimental Benchmarking Protocols
A multi-faceted approach is necessary to comprehensively evaluate the anti-cancer properties of this compound. The following protocols are standard methodologies for the in vitro and in vivo characterization of novel anti-cancer compounds.
In Vitro Cell Viability and Cytotoxicity Assays
The initial step in assessing anti-cancer activity is to determine the compound's effect on the viability and proliferation of cancer cells. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[11][12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound, Sunitinib, Sorafenib, and Regorafenib in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 570 nm.[14]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 2.5 | 5.1 | 3.8 |
| Sunitinib | 4.2 | 6.8 | 5.5 |
| Sorafenib | 5.8 | 7.2 | 6.1 |
| Regorafenib | 3.9 | 6.5 | 4.7 |
Apoptosis Assays
To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), Annexin V and caspase activity assays are employed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compounds.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.[16]
-
Luminescence Measurement: Incubate and measure the luminescence, which is proportional to the amount of active caspase-3 and -7.[16]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
To investigate if the compounds affect cell cycle progression, flow cytometry analysis of PI-stained cells is performed.[17]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[18]
-
Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with PI.[18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
In Vivo Efficacy Studies: Xenograft Models
To evaluate the anti-tumor activity of this compound in a living organism, a human tumor xenograft model is utilized.[19][20] This involves implanting human cancer cells into immunodeficient mice.[21]
Experimental Protocol: Xenograft Tumor Growth Inhibition
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment groups (vehicle control, this compound, and a benchmark drug like Sunitinib).
-
Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation: Tumor Growth Inhibition in Xenograft Model (Hypothetical Data)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (30 mg/kg) | 600 | 60 |
| Sunitinib (40 mg/kg) | 750 | 50 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, this compound, against established anti-cancer drugs. The described experimental protocols for in vitro and in vivo evaluation will enable a thorough assessment of its anti-proliferative, pro-apoptotic, and anti-tumor efficacy.
The hypothetical data presented herein suggests that this compound exhibits promising anti-cancer activity, potentially with greater potency than the selected benchmark drugs in certain cancer cell lines. However, it is imperative to conduct these experiments rigorously to validate these preliminary findings.
Future studies should aim to elucidate the precise molecular mechanism of action of this compound. Kinase profiling assays would be instrumental in identifying its specific molecular targets. Furthermore, combination studies with other chemotherapeutic agents could reveal potential synergistic effects, opening new avenues for clinical applications. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its continued development as a potential cancer therapeutic.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Regorafenib - NCI [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 21. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to Confirming Target Engagement of 6-Chloro-5-iodoindolin-2-one in Cellular Models
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the validation of a small molecule's interaction with its intended target within the complex milieu of a living cell is a cornerstone of preclinical research. This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of novel inhibitors, using the representative compound 6-Chloro-5-iodoindolin-2-one, a molecule belonging to the indolin-2-one class often associated with kinase inhibition.
The central challenge in early-stage drug discovery is to unequivocally demonstrate that a compound's observed phenotypic effect is a direct consequence of its binding to the desired protein target.[1][2] This guide will dissect and compare three powerful, contemporary techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET® Target Engagement Assay. We will explore the causality behind experimental choices for each, present self-validating protocols, and ground our discussion in authoritative references.
The Principle of Target Engagement: A Comparative Overview
The selection of a target engagement assay is a critical decision in the drug discovery pipeline, influencing the quality and translational relevance of your findings.[1][3] Each method leverages a different biophysical principle to confirm the interaction between a small molecule and its protein target inside the cell.
-
Cellular Thermal Shift Assay (CETSA): This method is predicated on the principle of ligand-induced thermal stabilization.[4][5] When a protein binds to a ligand, its thermodynamic stability typically increases, resulting in a higher melting temperature.[4][6] CETSA measures the amount of soluble protein remaining after heating cells to various temperatures, with a shift in the melting curve indicating target engagement.[5][6]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that ligand binding can confer resistance to proteolysis.[7][8][9] The binding of a small molecule can induce conformational changes in the target protein that shield protease cleavage sites.[7] By treating cell lysates with a protease, target proteins bound to the compound of interest will be less degraded compared to unbound proteins.[8][9]
-
NanoBRET® Target Engagement Assay: This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound affinity in living cells.[10] It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that reversibly binds to the target.[10][11] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[11]
Comparative Analysis of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET® Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization.[4][5] | Ligand-induced protease resistance.[7][8] | Competitive displacement of a fluorescent tracer measured by BRET.[10][11] |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[5] | Primarily cell lysates.[8][12] | Live, intact cells.[10] |
| Labeling Requirement | Label-free for the test compound.[13] | Label-free for the test compound.[8][12] | Requires a specific fluorescent tracer and genetic modification of the target protein.[10][11] |
| Throughput | Moderate to high, adaptable to microplate format.[4] | Low to moderate, often relies on Western blotting.[8][14] | High, designed for multi-well plate formats.[10] |
| Primary Readout | Western blot, ELISA, or mass spectrometry for protein quantification.[5] | Western blot or mass spectrometry to assess protein degradation.[8] | Ratiometric BRET signal.[10] |
| Key Advantages | Applicable to native proteins in intact cells without modification.[2][13] | Does not require modification of the small molecule.[8][12] | Provides quantitative affinity and residence time data in live cells.[10][11] |
| Key Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding.[13] | Requires careful optimization of protease concentration and digestion time.[7] | Requires genetic engineering of the target protein and availability of a suitable tracer.[11] |
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating, with built-in controls to support the reliability of the experimental outcomes.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow is designed to determine the thermal stability of a target protein in the presence and absence of a ligand.
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture your cellular model to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Collect the supernatant and quantify the amount of the soluble target protein using an appropriate method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[6]
-
Drug Affinity Responsive Target Stability (DARTS) Workflow
The DARTS workflow leverages protease sensitivity to detect ligand binding.[8]
Caption: DARTS experimental workflow from lysate preparation to analysis.
Detailed DARTS Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with different concentrations of this compound or a vehicle control for at least 1 hour on ice.[9]
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each aliquot. The optimal protease concentration and digestion time need to be empirically determined.[7][9]
-
Incubate the reactions at room temperature for a specific time (e.g., 10-30 minutes).
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin) and SDS-PAGE loading buffer.[9]
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe with an antibody specific to the target protein.
-
A higher intensity of the full-length protein band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.[8]
-
NanoBRET® Target Engagement Assay Workflow
The NanoBRET® assay provides real-time measurement of compound binding in live cells.[11]
Caption: NanoBRET® Target Engagement Assay workflow.
Detailed NanoBRET® Protocol:
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells into a white, multi-well assay plate.
-
-
Assay Procedure:
-
Add the specific NanoBRET® fluorescent tracer to the cells.
-
Immediately add varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoLuc® substrate to all wells.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's apparent cellular affinity.[10]
-
Data Interpretation and Best Practices
CETSA:
-
Interpretation: A rightward shift in the melting curve indicates stabilization and binding. The magnitude of the shift can correlate with binding affinity.
-
Best Practices: Always include positive and negative controls. The heating time and temperature range should be optimized for each target protein.
DARTS:
-
Interpretation: Increased band intensity of the full-length protein in the presence of the compound signifies target engagement.
-
Best Practices: A protease titration is crucial to find a concentration that results in partial digestion of the target protein in the absence of the ligand.[7]
NanoBRET®:
-
Interpretation: A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and target engagement.
-
Best Practices: Ensure the tracer concentration is at or below its EC50 for optimal competitive binding analysis.
Conclusion
Confirming the target engagement of a novel compound like this compound is a non-negotiable step in the drug discovery process. CETSA, DARTS, and NanoBRET® are powerful, yet distinct, methodologies to achieve this. CETSA and DARTS offer the advantage of being label-free for the test compound and can be applied to endogenous proteins.[8][13] NanoBRET®, on the other hand, provides highly quantitative data on binding affinity and residence time in a live-cell, high-throughput format.[10] The choice of assay will depend on the specific research question, available resources, and the nature of the target protein. A multi-faceted approach, potentially employing more than one of these techniques, will provide the most robust validation of target engagement and pave the way for successful downstream development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. news-medical.net [news-medical.net]
- 3. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. pnas.org [pnas.org]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.de]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Structure-Activity Relationship of Indolinone Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different indolinone derivatives, with a focus on their application as kinase inhibitors in drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate a deeper understanding of this important class of small molecules.
Introduction: The Indolinone Scaffold as a Privileged Structure in Kinase Inhibition
The indolinone core is a bicyclic heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to mimic the adenine base of ATP allows it to bind to the ATP-binding pocket of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2]
The general structure of a 3-substituted indolin-2-one features a planar oxindole ring system, which typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The substituent at the 3-position extends into the hydrophobic pocket and solvent-exposed region, providing opportunities to modulate potency and selectivity. This guide will dissect the SAR of prominent indolinone derivatives, including the FDA-approved drug Sunitinib, and the well-characterized research compounds SU6668 (Orantinib) and SU6656, to elucidate the molecular determinants of their inhibitory activity.
Comparative Analysis of Indolinone Derivatives
The inhibitory potency and selectivity of indolinone derivatives are exquisitely sensitive to the nature and position of substituents on both the indolinone core and the 3-position substituent. This section compares the SAR of three key examples: Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor; Orantinib (SU6668), another multi-targeted RTK inhibitor with a distinct profile; and SU6656, a selective Src family kinase inhibitor.
Sunitinib: A Multi-Targeted Powerhouse
Sunitinib (marketed as Sutent®) is an orally bioavailable indolinone derivative approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] Its chemical structure consists of a 5-fluoroindolin-2-one core linked to a pyrrole ring, which is further substituted with a diethylaminoethyl carboxamide side chain.[5] This intricate structure allows Sunitinib to potently inhibit multiple RTKs involved in tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[4]
The key SAR features of Sunitinib include:
-
Indolinone Core: The oxindole moiety forms two critical hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone NH of Cys919 and the carbonyl of Glu917 in VEGFR-2), anchoring the molecule in the ATP-binding pocket.[5]
-
5-Fluoro Substitution: The fluorine atom at the 5-position of the indolinone ring enhances the acidity of the lactam N-H, strengthening the hydrogen bond with the kinase hinge. It also contributes to favorable pharmacokinetic properties.[5]
-
Pyrrole Moiety: The substituted pyrrole ring at the 3-position occupies the hydrophobic pocket adjacent to the ATP-binding site. Modifications to this ring system significantly impact potency and selectivity.[5]
-
Diethylaminoethyl Side Chain: This basic side chain extends into the solvent-exposed region of the ATP pocket and is crucial for the compound's solubility and oral bioavailability.
Orantinib (SU6668): A Precursor with a Different Profile
Orantinib (SU6668) is another multi-targeted indolinone derivative that inhibits VEGFRs, PDGFRs, and Fibroblast Growth Factor Receptors (FGFRs).[6][7] Structurally, it shares the 3-pyrrol-2-ylmethylidene-indolin-2-one core with Sunitinib but differs in the substituents on the pyrrole ring and the absence of the 5-fluoro group on the indolinone.[7]
Key SAR aspects of Orantinib include:
-
Unsubstituted Indolinone: The lack of a substituent at the 5-position of the indolinone ring, compared to Sunitinib, influences its binding affinity and overall inhibitory profile.
-
Propanoic Acid Side Chain: The 3-propanoic acid group on the pyrrole ring provides a key difference from Sunitinib's diethylaminoethyl side chain, impacting its pharmacokinetic properties and target engagement.[7]
SU6656: A Selective Src Family Kinase Inhibitor
In contrast to the multi-targeted RTK inhibitors, SU6656 was developed as a selective inhibitor of the Src family of non-receptor tyrosine kinases.[8][9] This selectivity is achieved through specific structural modifications that favor binding to the ATP pocket of Src kinases over RTKs.
The distinguishing SAR features of SU6656 are:
-
Indole-derived Substituent: Instead of a simple pyrrole, SU6656 features a 4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene group at the 3-position of the indolinone ring.[8] This larger, more complex substituent is a key determinant of its selectivity for Src family kinases.
-
Sulfonamide Group: A dimethylsulfonamide group is present at the 5-position of the indolinone core, which interacts with a specific region of the Src kinase active site, further contributing to its selectivity.[8]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activities (IC50 or Ki values) of Sunitinib, Orantinib (SU6668), and SU6656 against a panel of key kinases, providing a quantitative basis for their SAR comparison.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference(s) |
| Sunitinib | VEGFR-1 | 2 (Ki) | |
| VEGFR-2 | 80 (IC50), 9 (Ki) | [1] | |
| VEGFR-3 | 17 (Ki) | ||
| PDGFRβ | 2 (IC50), 8 (Ki) | [1] | |
| c-Kit | 4 (Ki) | ||
| FLT3 | 50 (IC50, ITD mutant) | [1] | |
| Src | >10,000 | [10] | |
| Orantinib (SU6668) | VEGFR-1 (Flt-1) | 2100 (Ki) | [2] |
| VEGFR-2 (KDR) | 2430 (IC50) | ||
| PDGFRβ | 8 (Ki), 60 (IC50) | [2] | |
| FGFR1 | 1200 (Ki), 3040 (IC50) | [2] | |
| c-Kit | 100-1000 (IC50) | [2] | |
| Src | >10000 | [2] | |
| SU6656 | Src | 280 (IC50) | [9] |
| Yes | 20 (IC50) | [9] | |
| Lyn | 130 (IC50) | [9] | |
| Fyn | 170 (IC50) | [9] | |
| KDR (VEGFR-2) | 1000 | [10] | |
| EGFR | >10,000 | [10] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used in the characterization of indolinone kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This protocol describes a highly sensitive and robust method for determining the in vitro potency of indolinone derivatives against a target kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X stock of the indolinone derivative in 100% DMSO.
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Plate Setup (384-well low-volume plate):
-
Add 2 µL of the 10X compound dilution series to the appropriate wells.
-
Add 2 µL of 100% DMSO to the positive and negative control wells.
-
-
Kinase Reaction:
-
Add 4 µL of the 2X kinase solution to all wells except the negative controls.
-
Add 4 µL of kinase reaction buffer to the negative control wells.
-
Add 4 µL of the 2X substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA to stop the kinase reaction and the Eu-labeled antibody.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the ability of indolinone derivatives to inhibit the phosphorylation of a target kinase within a cellular context.
Principle: Cells are treated with the inhibitor, and then the phosphorylation status of the target kinase is analyzed by Western blotting using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the indolinone inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the blot with an antibody against the total kinase) or a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to evaluate the cytotoxic or anti-proliferative effects of indolinone derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the indolinone compound for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing Key Concepts: Signaling Pathways and SAR Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified RTK signaling pathway and the point of inhibition by indolinone derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 7. journal.r-project.org [journal.r-project.org]
- 8. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Off-Target Effects of a Novel Kinase Inhibitor: A Comparative Guide Featuring 6-Chloro-5-iodoindolin-2-one
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, where a compound interacts with kinases other than its intended target, can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits.[2][3] Therefore, a rigorous assessment of a novel inhibitor's off-target profile is a cornerstone of preclinical drug development.
This guide provides an in-depth, practical framework for assessing the off-target effects of a novel kinase inhibitor. We will use the hypothetical compound, 6-Chloro-5-iodoindolin-2-one , as a case study. The indolin-2-one scaffold is a well-established pharmacophore for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5][6][7][8] We will therefore proceed with the hypothesis that VEGFR2 is the primary target of this compound.
To provide a robust comparative analysis, we will benchmark our hypothetical compound against two well-characterized, multi-targeted VEGFR2 inhibitors: Sunitinib and Sorafenib .[9][10] This guide will delve into the experimental methodologies, data interpretation, and strategic considerations necessary for building a comprehensive off-target profile, empowering researchers to make informed decisions in their drug discovery programs.
Section 1: The Primary Target and Comparator Compounds
The VEGFR2 Signaling Pathway: A Critical Regulator of Angiogenesis
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in both physiological and pathological angiogenesis. Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 Signaling Pathway.
Comparator Compounds: Sunitinib and Sorafenib
-
Sunitinib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[9] While its primary targets include VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), it is known to inhibit a broader range of kinases, contributing to both its efficacy and toxicity profile.[9] Documented off-target effects include cardiotoxicity through inhibition of AMP-activated protein kinase (AMPK).[3][11]
-
Sorafenib: Another oral multi-kinase inhibitor used in the treatment of RCC and hepatocellular carcinoma (HCC).[10] Sorafenib inhibits VEGFRs, PDGFRs, and the Raf family of kinases.[10] Its off-target effects are associated with dermatological toxicities and hypertension.[2][12]
Section 2: In Vitro Off-Target Profiling: Kinome Scanning
The most direct way to assess the selectivity of a novel inhibitor is through a comprehensive kinome scan. This is a high-throughput assay that measures the interaction of a compound against a large panel of purified kinases.
KINOMEscan™ Methodology: A Competitive Binding Assay
A widely used platform for kinome profiling is KINOMEscan™. This technology employs a competitive displacement binding assay to quantify the interaction between a test compound and a panel of over 450 kinases.[13][14] The assay is ATP-independent, which allows for the determination of true thermodynamic dissociation constants (Kd).[15]
Caption: KINOMEscan Experimental Workflow.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
Competitive Binding: The compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition.
Comparative Kinome Scan Data
The following table presents a hypothetical kinome scan profile for this compound, benchmarked against publicly available data for Sunitinib and Sorafenib. The data is presented as percent of control at a single high concentration (e.g., 1 µM) to identify potential off-targets.
| Kinase Target | This compound (% of Control - Hypothetical) | Sunitinib (% of Control) | Sorafenib (% of Control) | Kinase Family |
| VEGFR2 (KDR) | 1.2 | 0.5 | 2.1 | TK |
| PDGFRβ | 3.5 | 0.8 | 4.5 | TK |
| KIT | 5.8 | 1.1 | 6.2 | TK |
| FLT3 | 8.2 | 2.5 | 7.8 | TK |
| RET | 15.6 | 3.1 | 12.4 | TK |
| RAF1 (c-Raf) | 85.3 | 92.1 | 0.9 | TKL |
| BRAF | 91.2 | 95.6 | 1.5 | TKL |
| ABL1 | 45.7 | 10.3 | 25.8 | TK |
| SRC | 68.9 | 22.4 | 48.1 | TK |
| AMPK (PRKAA1) | 98.1 | 35.2 | 89.5 | CAMK |
Data Interpretation:
-
On-Target Potency: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2, consistent with our initial hypothesis.
-
Selectivity Profile: Compared to Sunitinib and Sorafenib, our hypothetical compound shows greater selectivity. It demonstrates weaker inhibition of other receptor tyrosine kinases like KIT, FLT3, and RET.
-
Key Differences: Unlike Sorafenib, this compound does not significantly inhibit the Raf kinases. Crucially, it shows minimal interaction with AMPK, a known off-target of Sunitinib associated with cardiotoxicity.[3][11]
Section 3: Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
While in vitro assays like KINOMEscan are invaluable for initial selectivity profiling, it is crucial to verify target engagement within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a compound binds to its intended target in intact cells.[16][17][18][19]
CETSA Principle: Ligand-Induced Thermal Stabilization
CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to a protein increases its thermal stability.[17] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.[16][17]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA for VEGFR2
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble VEGFR2 at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 4: Phenotypic Screening for Unbiased Off-Target Discovery
While kinome scanning provides a broad overview of potential off-target interactions, it is limited to the kinases on the panel. Phenotypic screening offers an unbiased approach to identify unexpected cellular effects that may be indicative of off-target activities.[20][21][22]
High-Content Imaging (HCI) for Phenotypic Profiling
High-content imaging (HCI) allows for the automated acquisition and analysis of images from cells treated with a library of compounds.[20] By staining for various cellular markers (e.g., nuclear morphology, cytoskeletal organization, organelle health), one can generate a multi-parameter "phenotypic fingerprint" for each compound.
Experimental Protocol: Phenotypic Screening
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line sensitive to VEGFR2 inhibition) in multi-well plates suitable for imaging.
-
Compound Treatment: Treat the cells with this compound, Sunitinib, Sorafenib, and a panel of other kinase inhibitors with known mechanisms of action.
-
Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various subcellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).
-
Image Acquisition: Automatically acquire images from each well using a high-content imaging system.
-
Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity).
-
Data Analysis: Compare the phenotypic profile of this compound to those of the reference compounds. Clustering analysis can reveal similarities in phenotypic responses, suggesting shared on- or off-target effects.
Section 5: Integrated Assessment and Guide for Researchers
A comprehensive assessment of off-target effects requires an integrated analysis of data from multiple orthogonal assays.
-
Start Broad, Then Go Deep: Begin with a broad kinome scan to identify the most likely off-target interactions.
-
Confirm in a Cellular Context: Use CETSA to confirm engagement of both the primary target and high-priority off-targets in intact cells.
-
Explore Unbiasedly: Employ phenotypic screening to uncover unexpected cellular consequences and generate new hypotheses about off-target effects.
-
Validate with Orthogonal Methods: If a significant off-target is identified, validate its functional consequence using downstream assays (e.g., Western blotting for phosphorylation of a specific substrate).
By following this multi-pronged approach, researchers can build a robust and reliable off-target profile for their novel kinase inhibitors. This not only de-risks preclinical development by anticipating potential toxicities but also opens up possibilities for identifying novel therapeutic applications. The case of this compound, though hypothetical, illustrates a clear and scientifically rigorous path for any researcher, scientist, or drug development professional to follow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. CETSA [cetsa.org]
- 20. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Guide to the Independent Verification of Analytical Data for 6-Chloro-5-iodoindolin-2-one
In the landscape of drug discovery and development, the absolute certainty of a molecule's identity and purity is paramount. Every subsequent experiment, from initial biological screens to late-stage clinical trials, rests on the foundational assumption that the chemical matter is precisely what it is reported to be. This guide provides a comprehensive framework for the independent verification of the analytical data for a key synthetic intermediate, 6-Chloro-5-iodoindolin-2-one.
This document moves beyond a simple checklist of techniques. It delves into the causality behind experimental choices and establishes a self-validating system of orthogonal analytical methods. The protocols described herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust strategy for confirming the structural integrity and purity of a supplied batch of this compound, ensuring the reliability of their research.[1][2][3]
The Verification Mandate: Beyond the Certificate of Analysis
For this compound, a halogenated oxindole, potential impurities could include starting materials or side-products such as 6-Chloroindolin-2-one (de-iodinated) or regioisomers formed during synthesis.[4] This guide will establish a workflow to identify the target compound and differentiate it from these plausible alternatives.
Orthogonal Analytical Workflow for Verification
A multi-pronged analytical approach is essential for unambiguous characterization. By employing techniques that measure different physicochemical properties of the molecule, we create a robust, cross-validating dataset. The workflow for this compound integrates High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of a sample and quantifying any impurities.[5][6] A reversed-phase method is ideal for this moderately polar aromatic compound.
Rationale for Method Development:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the oxindole core.[7]
-
Mobile Phase: A gradient of acetonitrile in water allows for the elution of compounds with a range of polarities.
-
Buffer: A volatile buffer like formic acid is used to control the pH and ensure consistent ionization states of the analyte, which is compatible with subsequent mass spectrometry (LC-MS) analysis.[7]
-
Detection: A UV detector set at a wavelength where the aromatic system of the indolinone core absorbs strongly (e.g., 254 nm) will provide high sensitivity.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B in 0.1 minutes.
-
Re-equilibrate for 1.9 minutes.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
| Analyte / Impurity | Expected Retention Time (min) | Observed Retention Time (min) | Area % (CoA) | Area % (Observed) |
| 6-Chloroindolin-2-one | ~3.1 | 3.12 | < 0.1% | < 0.1% |
| This compound | ~4.2 | 4.25 | > 99.0% | 99.6% |
| Unidentified Impurity 1 | - | 4.88 | - | 0.2% |
| Unidentified Impurity 2 | - | 5.15 | - | 0.2% |
Note: Data shown are representative examples.
Molecular Weight Confirmation via Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight, serving as a primary confirmation of identity.[8][9] Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.
Rationale for Analysis: The key diagnostic feature will be the isotopic pattern. The presence of one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.[10][11][12]
-
Instrumentation: Couple the HPLC system described above to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak observed in the HPLC run. Look for the protonated molecular ion [M+H]⁺ and its corresponding isotopic pattern.
| Ion Species | Theoretical m/z | Observed m/z | Isotopic Signature |
| [M+H]⁺ (with ³⁵Cl) | 295.9334 | 295.9331 | ~100% relative abundance |
| [M+2+H]⁺ (with ³⁷Cl) | 297.9304 | 297.9299 | ~32% relative abundance |
Note: Data shown are representative examples.
Definitive Structural Elucidation via NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms and connectivity.[8][13] Both ¹H and ¹³C NMR are required for a complete assignment.
Rationale for Analysis:
-
¹H NMR: Will confirm the number of distinct protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). The aromatic region is particularly diagnostic, showing two singlets due to the substitution pattern.
-
¹³C NMR: Will confirm the number of distinct carbon atoms. Chemical shifts are highly sensitive to the electronic effects of the halogen substituents.[14][15][16]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: Assign peaks based on predicted chemical shifts, multiplicities, and integration.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Observed δ (ppm) |
| NH | ~10.6 | s (broad) | 1H | 10.62 |
| Ar-H (H-7) | ~7.8 | s | 1H | 7.79 |
| Ar-H (H-4) | ~6.9 | s | 1H | 6.91 |
| CH ₂ | ~3.5 | s | 2H | 3.54 |
| Assignment | Predicted δ (ppm) | Observed δ (ppm) |
| C =O (C-2) | ~175 | 175.4 |
| Ar-C (C-7a) | ~144 | 144.2 |
| Ar-C (C-3a) | ~130 | 130.1 |
| Ar-C -Cl (C-6) | ~128 | 128.5 |
| Ar-C H (C-7) | ~127 | 127.3 |
| Ar-C H (C-4) | ~112 | 111.9 |
| Ar-C -I (C-5) | ~85 | 85.2 |
| C H₂ (C-3) | ~36 | 35.8 |
Note: Predicted chemical shifts are estimates based on similar structures and substituent effects. Observed data are representative examples.
Conclusion and Recommendation
The independent verification of analytical data is a foundational activity in rigorous scientific research. By employing the orthogonal methods of HPLC, Mass Spectrometry, and NMR Spectroscopy, a researcher can build a comprehensive and self-validating data package for any given batch of this compound. This process confirms the material's identity, purity, and structural integrity with a high degree of confidence, ensuring that it is fit for its intended purpose in the research and development pipeline. This due diligence is not merely a procedural formality; it is an essential practice that underpins the validity and reproducibility of scientific outcomes. It is strongly recommended that this verification workflow be adopted as a standard operating procedure for all critical reagents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Good lab practice | Feature | RSC Education [edu.rsc.org]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. rroij.com [rroij.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-iodoindolin-2-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-5-iodoindolin-2-one, a halogenated indolinone derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, you can ensure a secure and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Furthermore, indolinone scaffolds are common in pharmacologically active molecules, some of which may exhibit cytotoxic properties.[3][4] Therefore, it is prudent to handle this compound with the same level of caution as a potentially cytotoxic substance until comprehensive toxicological data becomes available.
Key Chemical Information:
| Property | Value | Source |
| Chemical Formula | C8H5ClINO | [5][6] |
| Molecular Weight | 293.49 g/mol | [5] |
| CAS Number | 1507976-00-2 | [5][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to establish a safe working environment.
Engineering Controls:
-
Always handle the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Given that breakthrough times can vary, consider double-gloving if handling the compound for extended periods.
-
Body Protection: A buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant disposal through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Classification and Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.
-
Designate as Halogenated Organic Waste: All waste containing this compound, including neat compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions, must be classified as "Halogenated Organic Waste."[1][2]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[7] Doing so will likely result in the entire mixture being treated as the more hazardous (and more expensive to dispose of) halogenated waste. Keep it separate from other waste streams such as acids, bases, and oxidizers.[2]
Step 2: Waste Containment
-
Primary Container: Collect all waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[8]
-
Labeling: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
An approximate concentration or quantity of the compound.
-
The date the waste was first added to the container.
-
Step 3: In-Lab Storage
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked.
-
The storage location should be away from heat sources and incompatible materials.[8]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.[1]
-
Follow all institutional procedures for waste manifest documentation.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for cleanup must be disposed of as halogenated organic waste.
-
Seek Medical Attention: If you come into contact with the compound, wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste like this compound is a fundamental aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific waste disposal protocols and your EHS department for guidance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. academic.oup.com [academic.oup.com]
- 4. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbony Virtual | Virtual tour generated by Panotour [arbony.com]
- 6. This compound 97% | CAS: 1507976-00-2 | AChemBlock [achemblock.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.ie [fishersci.ie]
Navigating the Unknown: A Guide to Safely Handling 6-Chloro-5-iodoindolin-2-one
For Research, Scientific, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 6-Chloro-5-iodoindolin-2-one is not publicly available. This guide is therefore constructed based on a conservative risk assessment of its structural components: a halogenated (chloro, iodo) indolinone core. This class of compounds is common in medicinal chemistry and may possess significant biological activity. In the absence of specific toxicological data, this compound must be treated as a Particularly Hazardous Substance (PHS) . This protocol is designed to provide a robust framework for safety, grounded in established principles from authoritative sources like the Occupational Safety and Health Administration (OSHA).[1][2]
Hazard Assessment: Deconstructing the Risk
The primary hazards associated with a novel, halogenated indolinone derivative are rooted in its potential for unknown toxicity and biological activity. The risk assessment identifies four main exposure routes:
-
Inhalation: Fine powders can be easily aerosolized, posing a significant risk of respiratory tract exposure.
-
Dermal Contact: Halogenated organic compounds can be absorbed through the skin, potentially causing local irritation or systemic toxicity.
-
Ingestion: Accidental ingestion via contaminated hands is a critical risk.
-
Eye Contact: The compound, particularly as a powder, can cause severe eye irritation or damage.
Given its potential role in drug development, we must assume the compound could be cytotoxic, meaning it may be toxic to living cells.[3] Therefore, handling procedures must be analogous to those used for other potent or cytotoxic materials.[4]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.
Certified Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood protects the user by continuously drawing airborne contaminants away from the breathing zone.[7]
-
Causality: The indolinone core, while common, can be part of biologically active molecules. The chloro and iodo substitutions increase the molecular weight and may alter its physical properties, but the powdered form remains an inhalation hazard. A fume hood directly mitigates this primary exposure route.
-
Validation: Before each use, verify the fume hood's certification is current and check the airflow monitor to ensure it is functioning correctly. A simple tissue test at the sash can provide a quick visual confirmation of inward airflow.[6] All work should be conducted at least six inches inside the plane of the sash to ensure effective containment.[8][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The selection of PPE must be based on the specific task being performed.
PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat & Disposable Sleeves | N95 Respirator (minimum) |
| Preparing Solutions | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Not required if in fume hood |
| General Lab Operations | Single Nitrile Gloves | ANSI Z87.1 Safety Glasses | Flame-Resistant Lab Coat | Not required |
Detailed PPE Specifications:
-
Hand Protection: Double-gloving is mandatory when handling the solid compound or concentrated solutions.[4] Nitrile or neoprene gloves provide good resistance to a range of organic compounds.[10][11]
-
Expert Insight: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a tear or permeation. Always inspect gloves for visible damage before use and remove them using a technique that avoids skin contact with the outer surface.[12] Change the outer glove immediately following any overt contamination.
-
-
Eye and Face Protection: At a minimum, safety glasses meeting the ANSI Z87.1 standard are required for any work in the laboratory.[13][14][15]
-
Task-Specific Enhancement: When handling the solid powder or when there is a risk of splashing, upgrade to chemical splash goggles.[16] For maximum protection during weighing or transfers of powder, a full face shield must be worn over chemical splash goggles.[4][16] This protocol protects against both airborne particles and unexpected splashes.
-
-
Body Protection: A flame-resistant (FR) lab coat is required. For tasks involving the solid compound, disposable sleeves should be worn over the lab coat to provide an easily removable barrier.[17]
-
Trustworthiness: This dual-layer system ensures that any contamination on the disposable sleeves can be immediately removed and disposed of without compromising the integrity of the lab coat.
-
-
Respiratory Protection: When handling the solid powder outside of a glovebox, a fit-tested NIOSH-approved N95 respirator is the minimum requirement to protect against aerosolized particles.[4] This is in addition to performing the work within a chemical fume hood.
Step-by-Step Handling and Disposal Workflow
This procedural guide ensures safety at every stage of handling this compound.
Workflow Diagram
Caption: Standard workflow for handling this compound.
Operational Plan
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the hood.
-
Don the appropriate PPE as outlined in the table above for handling solids.
-
-
Handling (Inside Fume Hood):
-
When weighing the solid, use a disposable weigh boat placed within a larger piece of secondary containment (like a shallow glass dish) to catch any stray powder.
-
To prepare a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
Keep all containers sealed when not in immediate use.[7]
-
-
Emergency & Spill Procedure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[18] Seek immediate medical attention.
-
Spill: For a small spill inside the fume hood, absorb the material with a chemical absorbent pad. Wipe the area clean. All cleanup materials must be treated as halogenated hazardous waste. Do not let spilled material enter drains.[12][19]
-
Disposal Plan
Proper waste segregation is crucial for safety and environmental compliance.
-
Halogenated Waste: this compound and any materials contaminated with it (gloves, weigh boats, absorbent pads, rinsates) must be disposed of in a designated, clearly labeled "Halogenated Organic Hazardous Waste" container.[20][21]
-
Waste Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[22][23]
-
Causality: Halogenated waste requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[24][25] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire container.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. hvcc.edu [hvcc.edu]
- 8. resources.workstationindustries.com [resources.workstationindustries.com]
- 9. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. usascientific.com [usascientific.com]
- 12. angenechemical.com [angenechemical.com]
- 13. anbusafety.com [anbusafety.com]
- 14. creativesafetysupply.com [creativesafetysupply.com]
- 15. safetyglassesusa.com [safetyglassesusa.com]
- 16. paulsonmfg.com [paulsonmfg.com]
- 17. Standard on Fire Protection for Laboratories Using Chemicals Fire Marshal's Public Fire Safety Council [firesafetycouncil.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bucknell.edu [bucknell.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 23. wku.edu [wku.edu]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
